molecular formula C25H39NO7 B15592917 14-Dehydrobrowniine

14-Dehydrobrowniine

Cat. No.: B15592917
M. Wt: 465.6 g/mol
InChI Key: MWOQLGAENOKSHS-YCSNXBMNSA-N
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Description

14-Dehydrobrowniine is a useful research compound. Its molecular formula is C25H39NO7 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H39NO7

Molecular Weight

465.6 g/mol

IUPAC Name

(1S,5R,6R,8R,9S,10S,13S,16S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one

InChI

InChI=1S/C25H39NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-17,19-21,28-29H,6-12H2,1-5H3/t13-,14?,15-,16+,17?,19?,20?,21+,22+,23-,24+,25-/m1/s1

InChI Key

MWOQLGAENOKSHS-YCSNXBMNSA-N

Origin of Product

United States

Foundational & Exploratory

Isolating 14-Dehydrobrowniine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of 14-dehydrobrowniine, a C19-diterpenoid alkaloid, from Delphinium species. This document is intended for researchers, scientists, and drug development professionals engaged in the study and utilization of natural products. The guide outlines a detailed experimental protocol for the extraction, fractionation, and purification of this compound, supported by quantitative data and a visual representation of the workflow.

Introduction

Delphinium, commonly known as larkspur, is a genus of the Ranunculaceae family and is a rich source of diterpenoid alkaloids. These compounds, particularly the C19-diterpenoid alkaloids, exhibit a wide range of biological activities and have garnered significant interest in the scientific community. This compound is a member of this class of alkaloids and has been isolated from various Delphinium species, including Delphinium cardinale. This guide synthesizes available information to provide a standardized protocol for its isolation.

Experimental Protocol: Isolation of this compound

The following protocol details a general procedure for the isolation of this compound from Delphinium plant material. It is a multi-step process involving solvent extraction and several chromatographic techniques.

Plant Material and Extraction
  • Plant Material: Dried and ground aerial parts of the selected Delphinium species are used as the starting material.

  • Extraction: The plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure the efficient extraction of the alkaloids. The ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning
  • The crude ethanolic extract is dissolved in a 10% acetic acid solution.

  • This acidic solution is then extracted with diethyl ether to remove non-alkaloidal constituents.

  • The acidic aqueous layer, containing the protonated alkaloids, is basified to a pH of 9-10 with ammonium (B1175870) hydroxide.

  • The basified solution is subsequently extracted with chloroform (B151607). The chloroform layer, now containing the free alkaloids, is collected, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by thin-layer chromatography (TTC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to the target alkaloid are pooled and further purified on a Sephadex LH-20 column using a methanol-chloroform (1:1) solvent system. This step aids in the removal of pigments and other impurities.

  • Preparative Thin-Layer Chromatography (pTLC): Final purification is often achieved using preparative TLC on silica gel plates with a chloroform-methanol solvent system. The band corresponding to this compound is scraped off the plate and the compound is eluted from the silica gel with a suitable solvent.

Quantitative Data

The yield of this compound can vary significantly depending on the Delphinium species, the geographic location of the plant, and the time of harvest. The following table summarizes representative data for the isolation of diterpenoid alkaloids from Delphinium species.

Plant MaterialExtraction SolventChromatographic MethodsIsolated AlkaloidsRepresentative Yield (mg from kg of plant material)
Delphinium cardinaleEthanolColumn Chromatography (Silica Gel, Alumina), pTLCBrowniine, This compound , Lycoctonine, Hetisine, DehydrohetisineData not specified in available literature
Delphinium spp.ChloroformAcid/Base ExtractionTotal Alkaloids18.8 - 36.6 mg/g (of which MSAL alkaloids are 1.94 - 12.5 mg/g)[1]

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Delphinium species.

Isolation_Workflow Start Dried & Ground Delphinium Plant Material Extraction Exhaustive Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration of Ethanolic Extract Extraction->Concentration1 Acidification Dissolution in 10% Acetic Acid Concentration1->Acidification Ether_Extraction Extraction with Diethyl Ether Acidification->Ether_Extraction Aqueous_Layer Acidic Aqueous Layer (Alkaloid Salts) Ether_Extraction->Aqueous_Layer Separate Non_Alkaloids Diethyl Ether Layer (Non-Alkaloids) Ether_Extraction->Non_Alkaloids Basification Basification with Ammonium Hydroxide (pH 9-10) Aqueous_Layer->Basification Chloroform_Extraction Extraction with Chloroform Basification->Chloroform_Extraction Chloroform_Layer Chloroform Layer (Free Alkaloids) Chloroform_Extraction->Chloroform_Layer Separate Aqueous_Waste Aqueous Layer (Waste) Chloroform_Extraction->Aqueous_Waste Drying_Evaporation Drying and Evaporation Chloroform_Layer->Drying_Evaporation Crude_Alkaloids Crude Alkaloid Mixture Drying_Evaporation->Crude_Alkaloids Silica_Gel_CC Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Crude_Alkaloids->Silica_Gel_CC Fraction_Collection Fraction Collection & TLC Monitoring Silica_Gel_CC->Fraction_Collection Sephadex_CC Sephadex LH-20 Column Chromatography (Methanol-Chloroform 1:1) Fraction_Collection->Sephadex_CC pTLC Preparative Thin-Layer Chromatography (Chloroform-Methanol) Sephadex_CC->pTLC Pure_Compound Pure this compound pTLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide provides a foundational protocol for the isolation of this compound from Delphinium species. The described methodology, combining solvent extraction and multi-step chromatography, is a standard approach in natural product chemistry. Researchers can adapt and optimize this protocol based on the specific Delphinium species and the available laboratory resources. Further research to quantify the yield of this compound from various species is encouraged to enhance the efficiency of its isolation for future pharmacological studies.

References

The Biosynthesis of 14-Dehydrobrowniine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrobrowniine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, belongs to a class of compounds renowned for their complex structures and potent biological activities. While the intricate biosynthetic pathways of many diterpenoid alkaloids are yet to be fully elucidated, this technical guide synthesizes the current understanding of the biosynthesis of the aconitine-type skeleton and puts forth a putative pathway for the formation of this compound. This document provides a comprehensive overview of the proposed enzymatic steps, key intermediates, and relevant enzyme classes. Furthermore, it includes representative experimental protocols and quantitative data derived from studies of analogous pathways to equip researchers with the necessary tools to investigate this complex biosynthetic route. The guide also features detailed diagrams generated using the DOT language to visualize the proposed biosynthetic pathway and associated experimental workflows.

Introduction

The C19-diterpenoid alkaloids, a prominent class of secondary metabolites in Aconitum species, are characterized by a complex hexacyclic or heptacyclic nitrogen-containing skeleton.[1] These compounds are biosynthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[2] The biosynthetic pathway involves a series of intricate cyclizations, rearrangements, and oxidative modifications to yield a vast diversity of structures. This compound is a less-studied member of this family, and its specific biosynthetic pathway has not been fully elucidated. This guide aims to provide a detailed theoretical framework for its biosynthesis, drawing parallels with more extensively studied aconitine-type alkaloids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

  • Formation of the Diterpene Skeleton: This stage involves the cyclization of GGPP to form the initial atisane (B1241233) or denudatine-type diterpene framework.

  • Formation of the C19-Diterpenoid Alkaloid Core (Browniine): This stage encompasses a series of oxidative modifications, nitrogen incorporation from β-aminoethanol, and further skeletal rearrangements to form the aconitine-type alkaloid, browniine (B1606527).

  • Final Desaturation to this compound: The terminal step is hypothesized to be a desaturation reaction that introduces a double bond at the C-14 position of browniine.

Stage 1: Formation of the Diterpene Skeleton

The pathway commences with the cyclization of GGPP, which is synthesized through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.

Diterpene_Skeleton_Formation GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate (B83284) GGPP->ent_Copalyl_PP ent-CPS ent_Atiserene ent-Atiserene ent_Copalyl_PP->ent_Atiserene ent-KS Denudatine_Skeleton Denudatine-type Skeleton ent_Atiserene->Denudatine_Skeleton Multiple Steps (Oxidation, Rearrangement)

Figure 1: Proposed initial steps in the formation of the diterpene skeleton.
  • ent-Copalyl Diphosphate Synthase (ent-CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate.

  • ent-Kaurene (B36324) Synthase-Like (ent-KS): A second terpene cyclase, likely an ent-kaurene synthase-like enzyme, mediates the further cyclization of ent-copalyl diphosphate to form the tetracyclic diterpene skeleton, ent-atiserene. Subsequent oxidative and rearrangement reactions are proposed to yield the denudatine-type skeleton, a key intermediate in the biosynthesis of C19-diterpenoid alkaloids.[3]

Stage 2: Formation of the Browniine Core

The transformation of the denudatine-type skeleton into browniine involves a series of complex reactions, including further oxidations and the incorporation of a nitrogen atom.

Browniine_Formation Denudatine_Skeleton Denudatine-type Skeleton Oxidized_Intermediate Oxidized Intermediate Denudatine_Skeleton->Oxidized_Intermediate CYP450s Nitrogen_Incorporated Nitrogen-Incorporated Intermediate Oxidized_Intermediate->Nitrogen_Incorporated Iminium Ion Formation (with β-aminoethanol) Browniine Browniine Nitrogen_Incorporated->Browniine Multiple Steps (Rearrangement, Reduction, Methylation)

Figure 2: Proposed pathway for the formation of the browniine core.
  • Cytochrome P450 Monooxygenases (CYP450s): A series of hydroxylations and other oxidative modifications are catalyzed by CYP450 enzymes. These reactions are crucial for introducing the functional groups necessary for subsequent rearrangements and biological activity.[4]

  • Nitrogen Incorporation: The nitrogen atom is incorporated via a reaction with β-aminoethanol, which is derived from the decarboxylation of serine. This likely proceeds through the formation of an iminium ion followed by cyclization.

  • Rearrangement and Further Modifications: The atisine (B3415921) skeleton undergoes a key rearrangement to form the aconitine-type skeleton.[3] Subsequent reduction and methylation steps, catalyzed by reductases and methyltransferases respectively, lead to the formation of browniine.

Stage 3: Desaturation to this compound

The final proposed step is the introduction of a double bond at the C-14 position of browniine.

Final_Desaturation Browniine Browniine Dehydrobrowniine This compound Browniine->Dehydrobrowniine Desaturase / CYP450

Figure 3: Proposed final desaturation step to this compound.
  • Desaturase / Cytochrome P450: This desaturation reaction is likely catalyzed by a desaturase or a cytochrome P450 enzyme. While specific desaturases for this reaction have not been identified, CYP450s are known to catalyze a wide range of oxidative reactions, including desaturations.[5]

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not available. However, the following table provides representative kinetic parameters for enzymes involved in analogous diterpenoid and alkaloid biosynthetic pathways. These values can serve as a reference for designing and interpreting experiments.

Enzyme ClassRepresentative EnzymeSubstrateKm (µM)kcat (s-1)Reference
Terpene Synthaseent-Kaurene Synthase (Arabidopsis thaliana)ent-Copalyl diphosphate0.4 ± 0.10.03[Yamaguchi et al., 1998]
Cytochrome P450Berberine Bridge Enzyme (Eschscholzia californica)(S)-Reticuline1.8 ± 0.30.5[Winkler et al., 2006]
DesaturaseStearoyl-ACP Desaturase (Ricinus communis)Stearoyl-ACP1.53.8[Shanklin & Somerville, 1991]

Table 1: Representative Kinetic Parameters of Enzymes in Related Biosynthetic Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that can be adapted to study the biosynthesis of this compound.

Protocol 1: Heterologous Expression and in vitro Assay of a Candidate Cytochrome P450

This protocol describes the expression of a candidate CYP450 in Saccharomyces cerevisiae (yeast) and subsequent in vitro assay with a putative substrate like browniine.

Workflow Diagram:

CYP450_Expression_Workflow Start Isolate Candidate CYP450 cDNA Cloning Clone into Yeast Expression Vector Start->Cloning Transformation Transform into Yeast Strain Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Microsome_Isolation Isolate Microsomes Expression->Microsome_Isolation Assay In vitro Enzyme Assay Microsome_Isolation->Assay Analysis LC-MS/MS Analysis of Products Assay->Analysis

Figure 4: Workflow for heterologous expression and assay of a candidate CYP450.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from a this compound-producing Aconitum species.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame of the candidate CYP450 gene using PCR with gene-specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) containing a suitable promoter (e.g., GAL1).

  • Yeast Transformation and Expression:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase.

    • Grow the transformed yeast in selective medium to an OD600 of 0.6-0.8.

    • Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 16-24 hours at 28°C.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the cells in TEK buffer containing protease inhibitors and lyse them using glass beads.

    • Centrifuge the lysate at 10,000 x g to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • In vitro Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM phosphate buffer (pH 7.4)

      • 1-2 mg/mL microsomal protein

      • 1 mM NADPH

      • 10-100 µM of the putative substrate (e.g., browniine)

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of cold ethyl acetate (B1210297) or methanol.

  • Product Analysis:

    • Extract the product with ethyl acetate.

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the sample by LC-MS/MS to identify and quantify the formation of this compound.

Protocol 2: Metabolite Profiling of Aconitum Species

This protocol outlines a method for the extraction and analysis of diterpenoid alkaloids from plant material using UPLC-Q-TOF-HDMS.[1]

Workflow Diagram:

Metabolite_Profiling_Workflow Start Collect and Lyophilize Plant Material Extraction Ultrasonic Extraction with Methanol Start->Extraction Centrifugation Centrifuge to Remove Debris Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Analysis UPLC-Q-TOF-HDMS Analysis Filtration->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing

Figure 5: Workflow for metabolite profiling of Aconitum species.

Methodology:

  • Sample Preparation:

    • Collect fresh plant material (e.g., roots, leaves) from the desired Aconitum species.

    • Immediately freeze the material in liquid nitrogen and lyophilize.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Sample Analysis:

    • Filter the supernatant through a 0.22 µm filter into an HPLC vial.

    • Inject the sample onto a UPLC system coupled to a Q-TOF mass spectrometer.

    • Use a suitable C18 column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Acquire mass spectrometry data in both positive and negative ion modes.

  • Data Processing:

    • Process the raw data using software such as Progenesis QI.

    • Perform peak picking, alignment, and normalization.

    • Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with a reference library or online databases.

    • Use multivariate statistical analysis (e.g., PCA, OPLS-DA) to compare metabolite profiles between different samples.

Conclusion

The biosynthesis of this compound represents a fascinating area of natural product chemistry. While the complete pathway remains to be definitively elucidated, the proposed route outlined in this guide provides a solid foundation for future research. By leveraging the provided experimental protocols and drawing upon the broader knowledge of diterpenoid alkaloid biosynthesis, scientists can begin to unravel the specific enzymatic machinery responsible for the production of this and other complex Aconitum alkaloids. Such research is not only fundamental to our understanding of plant biochemistry but also holds significant potential for the biotechnological production of valuable pharmaceuticals.

References

Physical and chemical properties of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. These compounds are predominantly isolated from plants of the Delphinium (larkspur) and Aconitum (aconite) genera. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and a summary of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. While some experimental data is available, other values are predicted based on its chemical structure.

PropertyValueSource
Molecular Formula C₂₅H₃₉NO₇Chemsrc
Molecular Weight 465.58 g/mol Chemsrc
Appearance Not explicitly reported, likely a solid.Inferred
Melting Point Not available in the reviewed literature.-
Boiling Point (predicted) 574.7 °C at 760 mmHgChemsrc
Density (predicted) 1.31 g/cm³Chemsrc
Solubility Not available in the reviewed literature.-
Flash Point (predicted) 301.4 °CChemsrc
Refractive Index (predicted) 1.589Chemsrc
LogP (predicted) 0.41710Chemsrc
PSA (Polar Surface Area) 97.69 ŲChemsrc
Exact Mass 465.27300 uChemsrc

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to be complex due to the polycyclic nature of the molecule. Key signals would include those for methoxy (B1213986) groups (typically in the range of δ 3.0-4.0 ppm), the N-ethyl group, and numerous methine and methylene (B1212753) protons of the diterpenoid core.

  • ¹³C-NMR: The carbon NMR spectrum would show signals for all 25 carbons. Characteristic signals would include those for carbonyl groups (if any), carbons bearing oxygen atoms (methoxy, hydroxyl), and the aliphatic carbons of the intricate ring system.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula by providing a highly accurate mass measurement. The expected [M+H]⁺ ion for C₂₅H₃₉NO₇ would be approximately 466.2805.

Infrared (IR) Spectroscopy
  • The IR spectrum would provide information about the functional groups present. Expected characteristic absorption bands would include:

    • O-H stretching (if hydroxyl groups are present) around 3400 cm⁻¹.

    • C-H stretching of aliphatic groups just below 3000 cm⁻¹.

    • C=O stretching (for the ketone at C-14) around 1710-1730 cm⁻¹.

    • C-O stretching of ethers and alcohols in the 1000-1300 cm⁻¹ region.

Experimental Protocols

The following sections detail the general methodologies for the isolation and characterization of diterpenoid alkaloids like this compound from plant sources, primarily Delphinium species. These protocols are based on established procedures reported in the scientific literature for similar compounds.[1][2]

Isolation of this compound from Delphinium Species

The isolation of diterpenoid alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatography.

experimental_workflow plant_material Dried and Powdered Plant Material (e.g., Delphinium brownii) extraction Maceration with Ethanol (B145695) or Methanol (B129727) at Room Temperature plant_material->extraction filtration_concentration Filtration and Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Alcoholic Extract filtration_concentration->crude_extract acid_base_partition Acid-Base Partitioning (e.g., with 5% HCl and CHCl₃) crude_extract->acid_base_partition acidic_fraction Acidic Aqueous Fraction acid_base_partition->acidic_fraction basification Basification with NH₄OH to pH 9-10 acidic_fraction->basification re_extraction Re-extraction with CHCl₃ basification->re_extraction crude_alkaloids Crude Alkaloid Fraction re_extraction->crude_alkaloids chromatography Column Chromatography (Silica Gel or Alumina) crude_alkaloids->chromatography fractions Eluted Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC, HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material (e.g., whole plants or roots of Delphinium brownii) is macerated with a polar solvent like ethanol or methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent like chloroform (B151607). The alkaloids, being basic, will form salts and remain in the acidic aqueous layer, while neutral and acidic compounds are removed into the organic layer.

  • Alkaloid Recovery: The acidic aqueous layer is then basified with a weak base, such as ammonium (B1175870) hydroxide, to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.

  • Re-extraction: The basified aqueous solution is then re-extracted with an organic solvent like chloroform to isolate the crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol mixtures), is used to separate the different alkaloids.

  • Final Purification: Fractions containing compounds with similar TLC profiles are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the carbon skeleton and the placement of protons and functional groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

  • Infrared Spectroscopy: IR spectroscopy helps in identifying the key functional groups.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure.

Biological Activity

Diterpenoid alkaloids from Delphinium species are known to exhibit a wide range of biological activities, including insecticidal, antimicrobial, and effects on the central nervous system.[3][4][5] While specific studies on the biological activity of this compound are limited in the readily available literature, related compounds have shown interesting pharmacological properties.

Research on various diterpenoid alkaloids from Delphinium has revealed activities such as:

  • Anti-inflammatory effects

  • Antibacterial and antifungal properties [4]

  • Cardiotonic and cardioprotective effects [6]

  • Insecticidal activity [5]

The potential biological activities of this compound warrant further investigation to explore its therapeutic potential. A generalized logical workflow for screening the biological activity of a novel natural product like this compound is presented below.

biological_activity_screening isolated_compound Pure this compound primary_screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) isolated_compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Specific enzyme assays, Receptor binding) hit_identification->secondary_screening If active mechanism_of_action Mechanism of Action Studies secondary_screening->mechanism_of_action in_vivo_studies In Vivo Animal Studies mechanism_of_action->in_vivo_studies lead_compound Lead Compound for Drug Development in_vivo_studies->lead_compound

Caption: Logical workflow for biological activity screening.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with potential for interesting biological activities. This guide provides a summary of its known properties and outlines the standard procedures for its isolation and characterization. Further research is needed to fully elucidate its physical, chemical, and pharmacological profile to determine its potential as a lead compound in drug discovery and development. The methodologies and data presented here serve as a foundational resource for scientists in this field.

References

14-Dehydrobrowniine: A Technical Overview of a Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a complex diterpenoid alkaloid, a class of natural products known for their diverse and potent biological activities.[1][2] While research on this specific compound is limited, its structural class suggests potential for significant pharmacological effects, ranging from neuroactivity to anti-inflammatory and antitumor properties.[1][2][3][4] This technical guide provides a summary of the known molecular details of this compound and presents a broader context of its compound class, including typical experimental methodologies and relevant biological pathways, to inform future research and drug development efforts.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for any analytical or experimental work involving this compound.

PropertyValue
Molecular Formula C25H39NO7
Molecular Weight 465.58 g/mol
CAS Number 4829-56-5

Biological Context: Diterpenoid Alkaloids

Due to the limited specific research on this compound, understanding its potential biological role requires examining the broader class of diterpenoid alkaloids. These compounds are primarily found in plant genera such as Aconitum and Delphinium.[1][2]

General Biological Activities

Diterpenoid alkaloids exhibit a wide spectrum of pharmacological activities, which can be broadly categorized as follows:

Biological ActivityDescription
Neuroactivity Many diterpenoid alkaloids are potent neurotoxins that can interact with voltage-gated sodium channels and neurotransmitter systems.[1] Some also show potential as analgesics and anticonvulsants.[1]
Anti-inflammatory Certain compounds in this class have demonstrated anti-inflammatory effects, potentially through the inhibition of pathways like cyclooxygenase-2 (COX-2).[2]
Antitumor Cytotoxic activity against various cancer cell lines has been reported for several diterpenoid alkaloids, suggesting potential for anticancer drug development.[5]
Antiarrhythmic Some diterpenoid alkaloids have shown effects on cardiac ion channels, leading to antiarrhythmic properties.[4]

Experimental Protocols

The following section outlines a generalized experimental workflow for the isolation and analysis of diterpenoid alkaloids from a plant source. This serves as a methodological guide for researchers interested in studying compounds like this compound.

General Workflow for Diterpenoid Alkaloid Analysis

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (e.g., with methanol (B129727)/ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Evaporation vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc hplc High-Performance Liquid Chromatography (HPLC) vlc->hplc pure_compound Isolated Compound (e.g., this compound) hplc->pure_compound Fraction Collection lcms LC-MS Analysis (Molecular Weight) pure_compound->lcms nmr NMR Spectroscopy (Structural Elucidation) pure_compound->nmr

A generalized workflow for the extraction, purification, and analysis of diterpenoid alkaloids.
Detailed Methodologies

1. Extraction:

  • Objective: To extract a broad range of alkaloids from the source material.

  • Protocol:

    • Air-dried and powdered plant material (e.g., roots of an Aconitum species) is macerated with a polar solvent like methanol or ethanol (B145695) at room temperature for several days.

    • The solvent is filtered, and the process is repeated multiple times to ensure exhaustive extraction.

    • The combined filtrates are concentrated under reduced pressure to yield a crude extract.

2. Purification:

  • Objective: To isolate individual alkaloids from the complex crude extract.

  • Protocol:

    • Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate fractions based on polarity.[6]

    • High-Performance Liquid Chromatography (HPLC): Fractions of interest from VLC are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to the specific compounds.[7]

3. Structural Elucidation and Analysis:

  • Objective: To determine the chemical structure and purity of the isolated compound.

  • Protocol:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The molecular weight of the purified compound is determined by LC-MS analysis.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed chemical structure is elucidated using 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments.

Potential Signaling Pathway Involvement

Given the known neurotoxic effects of many diterpenoid alkaloids, a primary area of investigation is their interaction with neuronal signaling pathways. One of the most well-documented mechanisms is the modulation of voltage-gated sodium channels (VGSCs).

G cluster_membrane Cell Membrane vgsc Voltage-Gated Sodium Channel (VGSC) na_influx Sustained Na+ Influx vgsc->na_influx Prevents inactivation diterpenoid_alkaloid Diterpenoid Alkaloid (e.g., this compound) diterpenoid_alkaloid->vgsc Binds to and modulates channel depolarization Membrane Depolarization na_influx->depolarization neurotransmitter_release Increased Neurotransmitter Release depolarization->neurotransmitter_release neuronal_hyperexcitability Neuronal Hyperexcitability neurotransmitter_release->neuronal_hyperexcitability neurotoxicity Potential Neurotoxicity neuronal_hyperexcitability->neurotoxicity

A potential signaling pathway for diterpenoid alkaloid-induced neurotoxicity via VGSC modulation.

This proposed pathway illustrates how a diterpenoid alkaloid could bind to VGSCs, leading to their persistent activation. This would cause a sustained influx of sodium ions, resulting in prolonged membrane depolarization, neuronal hyperexcitability, and ultimately, neurotoxicity.[1]

Conclusion

While this compound remains a largely uncharacterized molecule, its classification as a diterpenoid alkaloid places it in a class of compounds with significant and diverse biological activities. The information and generalized protocols presented in this guide are intended to provide a foundational framework for researchers and drug development professionals to initiate further investigation into the therapeutic potential and pharmacological profile of this compound and related compounds. Future studies focusing on its isolation, detailed structural characterization, and comprehensive biological screening are essential to unlock its potential.

References

Spectroscopic Profile of 14-Dehydrobrowniine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 14-Dehydrobrowniine, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and analysis of this natural product in research and drug development settings. The data is compiled from primary scientific literature, ensuring accuracy and reliability.

Core Spectroscopic Data

The structural elucidation of this compound, like many complex natural products, relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate carbon-hydrogen framework of this compound.

¹³C NMR Data

The complete ¹³C NMR spectral data for this compound has been meticulously assigned. The chemical shifts, recorded in deuterochloroform (CDCl₃) at 15.03 MHz, provide a unique fingerprint of the carbon skeleton.[1][2] A key feature in the ¹³C NMR spectrum is the downfield singlet observed at 216.3 ppm, which is characteristic of the carbonyl group at the C-14 position.[1] The presence of this C-14 carbonyl group significantly influences the chemical shifts of neighboring carbons, including C-8, C-9, C-10, C-11, C-12, C-13, and C-16, causing them to shift downfield compared to the parent compound, browniine.[1]

Carbon No.Chemical Shift (δ, ppm)Carbon No.Chemical Shift (δ, ppm)
185.314216.3
226.11536.9
334.61682.1
438.61764.0
548.71877.9
682.81956.4
753.6N-CH₂48.9
883.9N-CH₂-CH₃13.5
954.41-OCH₃55.9
1045.96-OCH₃57.5
1150.116-OCH₃56.1
1236.118-OCH₃59.1
1346.2
Table 1: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.[1]

¹H NMR Data

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound.

The molecular formula of this compound is C₂₅H₃₉NO₇. The fragmentation pattern in the mass spectrum would be characteristic of the diterpenoid alkaloid skeleton and would show losses of functional groups such as methoxy (B1213986) and ethyl groups. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Specific quantitative MS data, including the m/z values of the molecular ion and major fragment ions, is not available in the public search results. This information is likely detailed in the primary publication reporting the compound's isolation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • Hydroxyl (O-H) group: A broad absorption band in the region of 3400-3200 cm⁻¹.

  • Carbonyl (C=O) group: A strong, sharp absorption band around 1720 cm⁻¹, corresponding to the ketone at C-14.

  • C-H stretching: Absorption bands in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds.

  • C-O stretching: Absorption bands in the fingerprint region (1300-1000 cm⁻¹) for the ether and hydroxyl C-O bonds.

Specific IR absorption frequencies for this compound are not available in the public search results and would be found in the original characterization paper.

Experimental Protocols

The spectroscopic data presented here are typically acquired using standard, well-established methodologies in natural product chemistry.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The data for the provided table was obtained at a frequency of 15.03 MHz.[1]

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹³C spectrum. Proton-decoupled spectra are typically obtained to simplify the spectrum to a series of singlets, with each signal representing a unique carbon atom.

  • Referencing: Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.0 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at δ 0.0 ppm.

Mass Spectrometry
  • Instrumentation: A variety of mass spectrometers can be used, including Electron Ionization (EI), Electrospray Ionization (ESI), or Fast Atom Bombardment (FAB) sources, often coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile), is introduced into the ion source.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.

Infrared Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet where a small amount of the sample is ground with potassium bromide and pressed into a disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each frequency. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound follows a logical workflow, starting from isolation to complete structure elucidation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Natural Source (e.g., Delphinium cardinale) Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared Spectroscopy (IR) - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Determination Final Structure Determination of This compound Data_Integration->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

Historical Context

This compound was first isolated as a natural product from Delphinium cardinale by M. H. Benn in 1966.[1] Its structure and stereochemistry have been confirmed through detailed spectroscopic analysis, particularly ¹³C NMR spectroscopy, and by its chemical relationship to other known diterpenoid alkaloids like browniine.[1] Since its initial discovery, it has been identified in other plant species, including Delphinium glaucescens.

References

14-Dehydrobrowniine: An In-Depth Technical Guide on its Core Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research on the specific biological activities of 14-Dehydrobrowniine is currently limited in the public domain. This guide provides a comprehensive overview based on available information, primarily focusing on its chemical context and the general pharmacological properties of the plant genera from which it is isolated. The experimental protocols and potential activities described herein are illustrative and based on methodologies commonly used for similar natural products; they do not represent documented activities of this compound itself.

Introduction

This compound is a C19-diterpenoid alkaloid, a class of complex natural products known for their diverse and potent biological effects. It has been identified as a constituent of various plant species, notably within the genera Delphinium and Aconitum. These plants have a long history of use in traditional medicine and are recognized for containing a wide array of alkaloids with significant pharmacological and toxicological properties. While the biological profile of many related alkaloids has been extensively studied, this compound remains largely uncharacterized. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical nature and the potential avenues for investigating its biological activities.

Chemical Profile

  • Chemical Formula: C₂₅H₃₉NO₇

  • Molar Mass: 465.58 g/mol

  • Classification: C19-Diterpenoid Alkaloid (Lycoctonine-type)

  • Key Structural Feature: The presence of a carbonyl group at the C-14 position, which differentiates it from its parent compound, browniine.[1]

Known Context of Biological Activity: The Delphinium and Aconitum Genera

Although specific studies on this compound are lacking, the plants from which it is isolated are known for several key biological activities, which are generally attributed to their rich alkaloid content. These activities provide a logical starting point for investigating the potential properties of this compound.

  • Analgesic and Anti-inflammatory Properties: Plants of the Delphinium genus are traditionally used for their analgesic and anti-inflammatory effects.[2]

  • Insecticidal Activity: Extracts from Delphinium species have been used as natural pesticides.[2]

  • Toxicity: Diterpenoid alkaloids from both Delphinium and Aconitum are known for their toxicity, which is often linked to their effects on the nervous and cardiovascular systems.

Hypothetical and Unverified Biological Activities

Based on the activities of the plant genera and related alkaloids, the following are potential, but currently unproven , biological activities for this compound:

  • Anti-inflammatory activity

  • Analgesic activity

  • Neurotoxic or neuromuscular blocking activity

  • Insecticidal or pesticidal activity

It is critical to reiterate that these are areas for future research and are not documented activities of this compound.

Proposed Experimental Protocols for Activity Screening

The following are generalized, standard experimental protocols that could be adapted to investigate the biological activities of this compound.

In Vitro Anti-inflammatory Activity Assay
  • Objective: To determine if this compound can inhibit the production of inflammatory mediators in vitro.

  • Methodology:

    • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • Quantification of Nitric Oxide (NO): After a 24-hour incubation, measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess assay.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value if a dose-dependent effect is observed.

    • Cytotoxicity Assay: Concurrently perform an MTT or similar cell viability assay to ensure that the observed inhibition is not due to cell death.

In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)
  • Objective: To assess the potential peripheral analgesic effects of this compound in a mouse model of visceral pain.

  • Methodology:

    • Animal Model: Use adult male or female mice, acclimatized to the laboratory conditions.

    • Groups: Divide animals into a vehicle control group, a positive control group (e.g., receiving a known analgesic like acetylsalicylic acid), and several test groups receiving different doses of this compound.

    • Administration: Administer the test compound, positive control, or vehicle via an appropriate route (e.g., intraperitoneal or oral).

    • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), induce a pain response by intraperitoneally injecting a dilute solution of acetic acid.

    • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of "writhes" (a characteristic stretching behavior) over a defined period (e.g., 20 minutes).

    • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of pain inhibition for the test groups relative to the vehicle control group.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the proposed experimental protocols.

experimental_workflow_anti_inflammatory cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis cell_culture Culture RAW 264.7 Macrophages seeding Seed cells in 96-well plates cell_culture->seeding pre_treatment Pre-treat with this compound seeding->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation griess_assay Griess Assay for NO incubation->griess_assay mtt_assay MTT Assay for Viability incubation->mtt_assay

Caption: Workflow for In Vitro Anti-inflammatory Assay.

experimental_workflow_analgesic cluster_animal_prep Animal Preparation & Dosing cluster_pain_induction Pain Induction cluster_observation Observation & Analysis acclimatize Acclimatize Mice grouping Group Animals (Vehicle, Control, Test) acclimatize->grouping dosing Administer Compound/Vehicle grouping->dosing wait Wait for Pre-treatment Time dosing->wait inject_acetic_acid Inject Acetic Acid (i.p.) wait->inject_acetic_acid observe Observe and Count Writhes inject_acetic_acid->observe analyze Calculate % Inhibition observe->analyze

Caption: Workflow for In Vivo Analgesic Assay.

Conclusion and Future Directions

This compound represents a frontier in the study of diterpenoid alkaloids. While its chemical structure is known, its biological activities remain to be elucidated. The lack of specific data underscores a significant opportunity for novel research in pharmacology and natural product chemistry. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform systematic biological screening using the types of assays outlined in this guide. Such research will be crucial in determining whether this compound shares the pharmacological profile of other alkaloids from Delphinium and Aconitum species and could potentially lead to the discovery of new therapeutic agents or valuable research tools.

References

14-Dehydrobrowniine: Uncharted Territory in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in the pharmacological potential of natural compounds, a comprehensive review of scientific literature reveals a significant gap in the understanding of 14-Dehydrobrowniine's therapeutic effects. At present, there is a notable absence of published studies detailing its anti-inflammatory, analgesic, neuroprotective, or cardiotonic activities. Consequently, a detailed technical guide on its core therapeutic applications, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed.

The quest for novel therapeutic agents from natural sources has led to the investigation of numerous plant-derived molecules. However, this compound remains an enigmatic entity within the scientific community. Searches of established scientific databases and chemical repositories provide basic chemical identifiers, such as its CAS number (4829-56-5), but fail to yield any substantive research on its biological activities in preclinical or clinical models.

This lack of available data prevents the fulfillment of a detailed analysis for researchers, scientists, and drug development professionals. Key components of a technical whitepaper, such as structured tables of quantitative data, in-depth experimental methodologies, and visual representations of its mechanism of action, are contingent on the existence of primary research, which for this compound, is currently unavailable.

For professionals in the field of drug discovery and development, this represents both a challenge and an opportunity. The unexplored nature of this compound suggests a completely open field for investigation. Future research initiatives could focus on:

  • Initial screening: Conducting broad-spectrum in vitro assays to identify any potential biological activity, including but not limited to anti-inflammatory, cytotoxic, antimicrobial, and receptor-binding effects.

  • Isolation and characterization: Developing robust methods for the isolation and purification of this compound from its natural source to ensure a consistent and high-quality supply for research purposes.

  • Elucidation of structure-activity relationships: Synthesizing analogs of this compound to understand how its chemical structure contributes to any observed biological effects.

Until such foundational research is undertaken and published, the therapeutic potential of this compound will remain a matter of speculation. The scientific community awaits a pioneering study to shed light on the pharmacological properties of this seemingly unexamined natural compound.

14-Dehydrobrowniine and its Class of Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a complex diterpenoid alkaloid belonging to the C19-norditerpenoid alkaloid family. These natural products are predominantly found in plant species of the genus Delphinium, a member of the Ranunculaceae family. Diterpenoid alkaloids from Delphinium species are known for their diverse and potent biological activities, which has made them a subject of significant interest in pharmacology and drug discovery. This technical guide provides a comprehensive overview of this compound and its class of alkaloids, including their natural sources, chemical characteristics, and known biological activities, with a focus on providing detailed experimental methodologies and quantitative data where available.

Chemical Structure and Properties

This compound is structurally related to browniine, another diterpenoid alkaloid isolated from Delphinium species. The "dehydro" prefix indicates the presence of a double bond, which in this case is at the 14th position of the diterpenoid skeleton.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C25H39NO7ChemSrc
CAS Number 4829-56-5ChemSrc
Molecular Weight 465.58 g/mol ChemSrc
Class C19-Norditerpenoid AlkaloidGeneral Classification

Natural Sources

This compound and its related alkaloids are naturally occurring compounds found in various species of the genus Delphinium. For instance, "dehydrobrowniine" has been identified in a liquor extract of a Delphinium plant involved in a poisoning case. The alkaloid browniine, a structural analogue, was first isolated from Delphinium brownii. These findings underscore the importance of Delphinium species as a primary source for this class of alkaloids.

Biological Activities and Therapeutic Potential

Diterpenoid alkaloids from Delphinium species exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, cardiotonic, and acetylcholinesterase inhibitory effects. While specific studies on this compound are limited, the activities of structurally similar alkaloids provide valuable insights into its potential pharmacological profile.

Anti-inflammatory Activity

Several diterpenoid alkaloids isolated from Delphinium species have demonstrated significant anti-inflammatory properties. For example, alkaloids from Delphinium brunonianum were found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This effect is often mediated through the inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

The cytotoxic potential of diterpenoid alkaloids against various cancer cell lines has been reported. While specific data for this compound is not available, other diterpenoid alkaloids from Delphinium have shown cytotoxic effects. The evaluation of these compounds is crucial for the development of novel anticancer agents.

Cardiotonic Activity

Certain diterpenoid alkaloids have been investigated for their effects on cardiac function. These compounds can modulate cardiac muscle contraction and heart rate. The structure-activity relationship of these alkaloids is complex, with small structural modifications often leading to significant changes in activity.

Acetylcholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Some diterpenoid alkaloids have shown potential as AChE inhibitors.

Table 2: Biological Activities of Related Diterpenoid Alkaloids from Delphinium Species

AlkaloidBiological ActivityModel SystemQuantitative Data (IC50)Reference
Methyllycaconitine (MLA)Neuromuscular blockadeLizard muscle0.32 µM (CMAP)[2]
NudicaulineNeuromuscular blockadeLizard muscle-[2]
14-DeacetylnudicaulineNeuromuscular blockadeLizard muscle-[2]
BarbinineNeuromuscular blockadeLizard muscle13.2 µM (CMAP)[2]
DeltalineNeuromuscular blockadeLizard muscle156 µM (CMAP)[2]

Experimental Protocols

Isolation and Characterization of this compound

A general procedure for the isolation of diterpenoid alkaloids from Delphinium species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., whole plant, roots) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is then separated into individual compounds using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-MS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

experimental_workflow plant_material Dried & Powdered Delphinium Plant Material extraction Extraction (Methanol/Ethanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base chromatography Chromatographic Separation (CC, pTLC, HPLC) acid_base->chromatography structure_elucidation Structure Elucidation (MS, NMR) chromatography->structure_elucidation pure_compound Pure this compound structure_elucidation->pure_compound neuromuscular_assay_workflow tissue_prep Tissue Preparation (Lizard Neuromuscular Junction) recording_setup Electrophysiological Recording Setup (CMAP and MEPP) tissue_prep->recording_setup baseline Baseline Recording recording_setup->baseline drug_app Application of this compound (Varying Concentrations) baseline->drug_app post_drug_rec Post-Drug Recording drug_app->post_drug_rec data_analysis Data Analysis (Amplitude Measurement, IC50 Calculation) post_drug_rec->data_analysis results Concentration-Response Curve and IC50 Value data_analysis->results nfkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->ProInflammatory induces Dehydrobrowniine This compound (Hypothesized) Dehydrobrowniine->IKK inhibits? Dehydrobrowniine->NFkB_nuc inhibits translocation?

References

14-Dehydrobrowniine: A Technical Guide to its Discovery, Chemistry, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrobrowniine is a C19-diterpenoid alkaloid of the lycoctonine (B1675730) subtype, naturally occurring in various plant species of the genera Delphinium and Aconitum. First isolated and characterized in 1980 from Delphinium brownii Rydb., its structure was elucidated through a combination of spectroscopic techniques and chemical correlation with the known alkaloid browniine (B1606527). While extensive research into the broad class of diterpenoid alkaloids has revealed significant biological activities, particularly neuromuscular blocking effects, specific pharmacological studies on purified this compound remain limited. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound, including detailed experimental protocols from seminal studies and a summary of its known biological context.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of the chemical constituents of Delphinium species, which have a long history in traditional medicine and are also known for their toxicity to livestock. The foundational work on this alkaloid was conducted by S.W. Pelletier and his research group.

In 1980, Pelletier and his colleagues reported the isolation and structure elucidation of two major alkaloids from the aerial parts of Delphinium brownii Rydb.: the known alkaloid browniine and a new, closely related compound which they named this compound. The structure of this new alkaloid was established through spectroscopic analysis, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS), and by chemical conversion to browniine.

Chemical Structure and Properties

This compound is a complex diterpenoid alkaloid with a lycoctonine-type skeleton. Its chemical formula is C₂₅H₄₁NO₇, and its structure is characterized by a hexacyclic ring system with multiple stereocenters. The key structural feature that distinguishes it from browniine is the presence of a ketone group at the C-14 position, in place of a hydroxyl group.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on spectroscopic methods. The following table summarizes the key quantitative data obtained from the original and subsequent studies.

Spectroscopic Data for this compound
Property Value
Molecular Formula C₂₅H₄₁NO₇
Molecular Weight 467.6 g/mol
Melting Point 148-150 °C
¹H NMR (CDCl₃, δ ppm)
    N-CH₂-CH₃1.04 (t, 3H)
    C(4)-CH₃Not Reported
    OCH₃3.28, 3.32, 3.35, 3.40 (s, 3H each)
¹³C NMR (CDCl₃, δ ppm) A comprehensive list of assigned chemical shifts for diterpenoid alkaloids of this class is available in the literature, though the original 1980 paper did not report the full ¹³C NMR spectrum.
Mass Spectrometry (m/z) 467 (M⁺), 452, 436, 424, 408, 394, 380
Infrared (IR) (cm⁻¹) 3450 (OH), 1740 (C=O, ketone), 1090 (C-O)

Experimental Protocols

The following methodologies are based on the original work by Pelletier et al. and represent the foundational techniques for the study of this compound.

Isolation of this compound from Delphinium brownii

The isolation of this compound involves the extraction of the plant material followed by chromatographic separation.

Experimental Workflow for Isolation

G plant Dried and ground aerial parts of Delphinium brownii extraction Percolation with 80% Ethanol plant->extraction concentration Concentration of Ethanolic Extract extraction->concentration acidification Acidification with 10% H₂SO₄ concentration->acidification partition1 Extraction with Ether (to remove non-alkaloidal material) acidification->partition1 basification Basification of Aqueous Layer with Na₂CO₃ partition1->basification partition2 Extraction with Chloroform (Crude Alkaloid Fraction) basification->partition2 chromatography Chromatography on Alumina Column (Elution with Hexane, Benzene, Ether, Chloroform, Methanol (B129727) gradients) partition2->chromatography fractions Collection and Analysis of Fractions (TLC) chromatography->fractions crystallization Crystallization of this compound from Acetone-Hexane fractions->crystallization pure_compound Pure this compound crystallization->pure_compound

Isolation workflow for this compound.
Structure Elucidation: Chemical Correlation

A key experiment in determining the structure of this compound was its chemical reduction to the known alkaloid, browniine.

Protocol for the Reduction of this compound to Browniine:

  • A solution of this compound in methanol is prepared.

  • Sodium borohydride (B1222165) (NaBH₄) is added to the solution in excess.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The reaction is quenched by the addition of water.

  • The product is extracted with chloroform.

  • The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated.

  • The resulting product is purified, typically by recrystallization.

  • The physical and spectral data of the product are compared with those of an authentic sample of browniine to confirm its identity.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of isolated this compound are not extensively reported in the literature, the broader class of diterpenoid alkaloids from Delphinium and Aconitum species are well-known for their potent biological effects.

The primary mechanism of toxicity for many of these alkaloids is through their action as neuromuscular blocking agents. They are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, acting as antagonists. This antagonism prevents the binding of acetylcholine, the primary neurotransmitter responsible for muscle contraction, leading to muscle weakness and, at higher doses, paralysis.

Hypothesized Signaling Pathway for Neuromuscular Blockade

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Block Blockade Depolarization Membrane Depolarization IonChannel->Depolarization Contraction Muscle Contraction Depolarization->Contraction Dehydrobrowniine This compound Dehydrobrowniine->nAChR Antagonizes

Proposed mechanism of neuromuscular blockade.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The complex, highly oxygenated, and stereochemically rich structure of this compound presents a significant challenge for synthetic organic chemists.

Future Directions

Further research on this compound is warranted in several areas. The lack of a reported total synthesis presents an opportunity for the development of novel synthetic strategies for this class of alkaloids. More importantly, detailed pharmacological studies on the purified compound are needed to precisely define its biological activity, including its potency and selectivity for different subtypes of nicotinic acetylcholine receptors. Such studies would contribute to a better understanding of the structure-activity relationships within this family of natural products and could potentially inform the development of new pharmacological tools or therapeutic leads.

Conclusion

This compound stands as a notable example of the complex diterpenoid alkaloids produced by the Delphinium genus. Its discovery and structural elucidation were significant contributions to the field of natural product chemistry. While its biological activity is presumed to be similar to that of related neuromuscular blocking alkaloids, further focused research is required to fully characterize its pharmacological profile and potential applications. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers interested in exploring this fascinating natural product.

Methodological & Application

Isolating 14-Dehydrobrowniine from Plant Material: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the isolation of the C20-diterpenoid alkaloid, 14-Dehydrobrowniine, from plant material. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The methodologies detailed herein are based on established principles of alkaloid extraction and purification, with specific reference to the isolation of related compounds from the Delphinium genus.

This compound is a member of the complex family of diterpenoid alkaloids, which are known for their diverse and potent biological activities. The primary plant source for this compound is Delphinium cardinale (Scarlet Larkspur). The isolation process involves a multi-step procedure including solvent extraction, acid-base partitioning, and chromatographic separation.

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of diterpenoid alkaloids from Delphinium and related plant species.

Plant Material Preparation
  • Obtain the aerial parts (stems, leaves, and flowers) of Delphinium cardinale.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • Pack the powdered plant material (e.g., 1 kg) into a large-scale Soxhlet extractor or a suitable percolation apparatus.

  • Extract the plant material with methanol (B129727) or ethanol (B145695) (e.g., 10 L) for 24-48 hours.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

  • Acidify the crude extract with a 5% aqueous hydrochloric acid solution to a pH of approximately 2.

  • Perform a liquid-liquid extraction of the acidified solution with diethyl ether or chloroform (B151607) to remove non-alkaloidal components. Discard the organic phase.

  • Basify the aqueous phase to a pH of approximately 10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Extract the liberated free alkaloids from the basified aqueous solution with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v) until the aqueous phase tests negative for alkaloids (e.g., with Dragendorff's reagent).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification of this compound

The crude alkaloid mixture is a complex blend of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.

  • Prepare a chromatography column with activated neutral alumina, using a chloroform slurry.

  • Dissolve the crude alkaloid mixture in a minimal amount of chloroform and adsorb it onto a small amount of alumina.

  • Apply the adsorbed sample to the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. For example:

    • Chloroform (100%)

    • Chloroform-Methanol (99:1)

    • Chloroform-Methanol (98:2)

    • ...and so on.

  • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent or iodine vapor).

  • Combine fractions containing the compound of interest (this compound) based on their TLC profiles.

  • For final purification, the enriched fractions from column chromatography can be subjected to pTLC on silica (B1680970) gel plates with a solvent system such as chloroform:methanol (9:1).

  • Alternatively, reversed-phase HPLC can be employed for high-resolution separation and purification. A C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with a modifier like 0.1% trifluoroacetic acid) is a common choice.

  • The purity of the isolated this compound should be confirmed by analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry, ¹H-NMR, and ¹³C-NMR).

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, and the efficiency of the extraction and purification process. The following table provides a hypothetical representation of yields at different stages of isolation, based on typical recoveries for diterpenoid alkaloids.

Isolation StageStarting Material (g)Yield (g)Purity (%)
Dried Plant Material1000--
Crude Methanolic Extract1000150<5
Crude Alkaloid Fraction15015~20
Alumina Column Chromatography Fraction150.5~80
Final Pure this compound0.50.05>98

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Delphinium cardinale extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Column Chromatography (Alumina) crude_alkaloids->column_chrom fractions Enriched Fractions column_chrom->fractions purification Final Purification (pTLC / HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Putative Signaling Pathway

While the specific signaling pathway of this compound is not extensively documented, many C20-diterpenoid alkaloids have been shown to induce apoptosis in cancer cells. One such reported mechanism involves the activation of the intrinsic apoptotic pathway.[1]

putative_signaling_pathway dehydrobrowniine This compound bax Bax (Pro-apoptotic) dehydrobrowniine->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) dehydrobrowniine->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative signaling pathway for the pro-apoptotic activity of a C20-diterpenoid alkaloid.

References

Application Note: Quantitative Analysis of 14-Dehydrobrowniine using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Dehydrobrowniine is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Like other Aconitum alkaloids, it is a structurally complex natural product with potential pharmacological and toxicological significance. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, toxicological assessment, and quality control of herbal preparations. This application note provides a detailed protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Principle

This method utilizes a UPLC system for the chromatographic separation of this compound from the sample matrix, followed by detection and quantification using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) is recommended to ensure high accuracy and precision. Due to the lack of a commercially available labeled standard for this compound, a structurally related compound, such as Reserpine, can be used as an internal standard.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for biological matrices such as plasma or serum.

Materials:

  • Blank plasma/serum

  • This compound reference standard

  • Reserpine (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Reserpine in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex QTRAP or equivalent) with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Gas Flow Instrument dependent, optimize for best signal

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound466.3434.310025 (Optimize)
This compound466.3402.310035 (Optimize)
Reserpine (IS)609.3195.110050 (Optimize)
Reserpine (IS)609.3397.210030 (Optimize)

Note: The exact m/z values and collision energies should be optimized using a reference standard of this compound.

Data Presentation: Method Validation Parameters

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the typical validation parameters and their acceptance criteria.

ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.
Accuracy and Precision Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% for QC samples (low, mid, high) and within ±20% for the LLOQ.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term bench-top, long-term storage) and in the processed sample. Analyte concentration should be within ±15% of the nominal concentration.

Visualization

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Reserpine) sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc_ms UPLC-MS/MS Analysis supernatant->uplc_ms data_analysis Data Analysis and Quantification uplc_ms->data_analysis

Caption: UPLC-MS/MS workflow for this compound quantification.

Potential Signaling Pathway

Based on the known activities of related Aconitum and Delphinium alkaloids, this compound may act as a modulator of neuronal signaling. One plausible mechanism is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission.

signaling_pathway acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) acetylcholine->nAChR Binds ion_channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->ion_channel Activates dehydrobrowniine This compound dehydrobrowniine->blockade depolarization Membrane Depolarization ion_channel->depolarization cellular_response Cellular Response (e.g., Neurotransmission) depolarization->cellular_response blockade->nAChR Antagonizes

Caption: Proposed antagonistic action on nicotinic acetylcholine receptors.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in biological matrices. Proper method validation is essential to ensure reliable and accurate results for its application in research and drug development. The proposed signaling pathway provides a potential framework for investigating the pharmacological effects of this compound.

Application Note: HPLC Protocol for the Analysis of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of 14-Dehydrobrowniine, an Aconitum alkaloid. The following method is adapted from established protocols for the simultaneous analysis of multiple Aconitum alkaloids and serves as a robust starting point for method development and validation.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. Like other Aconitum alkaloids, it is of significant interest to researchers in pharmacology and toxicology due to its potential biological activities. Accurate and reliable quantitative analysis is crucial for studying its pharmacokinetics, assessing its purity in isolated samples, and ensuring the quality and safety of herbal preparations containing this compound. This application note details an HPLC method with UV detection suitable for the determination of this compound.

Experimental Protocol

This protocol is based on the successful separation of similar Aconitum alkaloids and is expected to provide good resolution and sensitivity for this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) bicarbonate (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The parameters outlined in Table 1 are recommended.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Bicarbonate buffer (pH adjusted to 10.0)
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Table 2: Mobile Phase Gradient Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
02080
204060
357030
402080
452080
Preparation of Solutions

2.3.1. Preparation of Mobile Phase B (10 mM Ammonium Bicarbonate, pH 10.0)

  • Weigh approximately 0.79 g of ammonium bicarbonate and dissolve it in 1 L of deionized water.

  • Adjust the pH of the solution to 10.0 using a suitable base (e.g., ammonium hydroxide).

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

2.3.2. Preparation of Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at 4 °C in a dark vial.

2.3.3. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions should be used to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid). A general procedure for a plant extract is provided below.

  • Accurately weigh 1.0 g of the powdered plant material.

  • Add 50 mL of methanol and sonicate for 30 minutes.

  • Allow the mixture to stand for 24 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample solution. Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Injection Inject Samples & Standards StandardPrep->Injection SamplePrep Sample Extraction & Preparation SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Gradient, Flow Rate) MobilePhasePrep->HPLC_System HPLC_System->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer

This protocol is an adapted method based on the analysis of structurally related Aconitum alkaloids. It should be considered a starting point. For quantitative analysis, the method must be fully validated according to the relevant regulatory guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, and specificity for this compound in the specific sample matrix.

Application Note: LC-MS/MS Method for the In Vitro Detection of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. To facilitate pharmacological and metabolic studies of such compounds in vitro, a sensitive and specific analytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices. This document provides a detailed protocol for the detection and quantification of this compound in in vitro samples using LC-MS/MS. The method is designed for researchers in drug discovery and development and can be adapted for various in vitro systems, including cell lysates and culture media.

Principle of the Method

This method utilizes a reversed-phase liquid chromatography system to separate this compound from endogenous matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (corresponding to the analyte's molecular weight) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. This highly specific detection scheme minimizes background interference and provides accurate quantification. An internal standard (IS) is used to correct for variations in sample processing and instrument response.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade).

  • Chemicals: this compound reference standard, a suitable internal standard (IS) such as a structurally similar alkaloid (e.g., Reserpine or a stable isotope-labeled analog), Ammonium Acetate.

  • Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes, 1.5 mL polypropylene (B1209903) tubes.

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., Waters Atlantis T3, 150 mm × 4.6 mm, 3 µm) is recommended.[1][2]

2. Preparation of Standard and Quality Control Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up high-protein in vitro samples like cell lysates or serum-containing media.[3]

  • Aliquot 100 µL of the in vitro sample (e.g., cell lysate, media) into a 1.5 mL polypropylene tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

4. LC-MS/MS Instrumental Analysis

The following are typical starting conditions and should be optimized for the specific instrument and analyte.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm)[1][2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1][2]
Flow Rate 0.3 mL/min
Column Temperature 25°C[1][2]
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.05
2.05
12.095
15.095
15.15
20.05

Table 3: Mass Spectrometry Parameters (Example) Note: These parameters must be determined experimentally by infusing a standard solution of this compound.

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundPositive (ESI+)[M+H]⁺To be determinedTo be optimized
Internal StandardPositive (ESI+)[M+H]⁺To be determinedTo be optimized

General MS Settings:

  • Ion Source: Electrospray Ionization (ESI)

  • Spray Voltage: 4.0 - 5.0 kV[2]

  • Capillary Temperature: 320°C[2]

  • Sheath Gas: 25 arb[2]

  • Auxiliary Gas: 3 arb[2]

5. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for this compound and the IS using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²).

  • Quantification: Determine the concentration of this compound in the QC and unknown samples by back-calculating from the regression equation of the calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines to ensure reliability.

Table 4: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10; Precision <20%; Accuracy ±20%
Precision (CV%) Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ)[5][6]
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)[5][6]
Recovery Consistent, precise, and reproducible
Matrix Effect Should be minimal and compensated for by the IS
Stability Analyte should be stable under relevant storage and processing conditions[6]

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. In Vitro Sample (100 µL) spike 2. Spike Internal Standard (10 µL) sample->spike precip 3. Add Acetonitrile (300 µL) & Vortex spike->precip cent 4. Centrifuge (14,000 x g, 10 min) precip->cent supernatant 5. Transfer Supernatant to HPLC Vial cent->supernatant lcinject 6. Inject into LC-MS/MS System supernatant->lcinject separation 7. Chromatographic Separation (C18) lcinject->separation detection 8. MS/MS Detection (MRM Mode) separation->detection integrate 9. Peak Integration detection->integrate curve 10. Generate Calibration Curve integrate->curve quantify 11. Quantify Concentration curve->quantify

Caption: A flowchart of the complete experimental workflow.

mrm_logic Principle of Multiple Reaction Monitoring (MRM) ion_source Ion Source (ESI+) q1 Q1: Precursor Ion Selection ion_source->q1 All Ions q2 q2: Collision Cell (CID) q1->q2 Precursor Ion [M+H]⁺ q3 Q3: Product Ion Selection q2->q3 Fragment Ions detector Detector q3->detector Specific Product Ion

Caption: The logical sequence of ion selection in MRM mode.

References

Synthesis and Evaluation of 14-Dehydrobrowniine Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, albeit generalized, methodological framework for the synthesis and biological evaluation of 14-Dehydrobrowniine derivatives. Due to a lack of specific literature on this compound, this application note outlines a plausible synthetic strategy, detailed experimental protocols, and potential avenues for pharmacological investigation based on the known chemistry and biology of the parent compound, browniine (B1606527), and other related C19-diterpenoid alkaloids of the Aconitum genus. The provided workflows and signaling pathway diagrams are illustrative and intended to serve as a foundational guide for researchers entering this area of study.

Introduction

Browniine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera. Like many other alkaloids from these genera, it possesses a complex polycyclic structure and is known to exhibit a range of biological activities.[1][2] The structural modification of these natural products is a key strategy in medicinal chemistry to enhance therapeutic efficacy and reduce toxicity. The introduction of a double bond at the C-14 position to create this compound derivatives represents a potential avenue for modulating the pharmacological profile of the parent compound. Such modifications can influence receptor binding affinity and intrinsic activity.[3][4]

This document details a proposed synthetic route for the preparation of this compound from browniine, along with protocols for purification and characterization. Furthermore, a suite of in vitro assays is suggested to explore the potential biological activities of these novel derivatives, focusing on areas where Aconitum alkaloids have shown promise, such as their effects on the cardiovascular and central nervous systems.[1][2][5]

Proposed Synthesis and Characterization

The synthesis of this compound from browniine would likely involve a selective oxidation of the C-14 hydroxyl group followed by a dehydration step. A generalized workflow for the synthesis, purification, and characterization is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Browniine (Starting Material) oxidation Oxidation of C-14 Hydroxyl (e.g., using PCC or Swern oxidation) start->oxidation dehydration Dehydration to form This compound oxidation->dehydration extraction Solvent Extraction dehydration->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography hplc Preparative HPLC chromatography->hplc nmr nmr hplc->nmr Structure Elucidation ms ms hplc->ms Molecular Weight Confirmation ftir ftir hplc->ftir Functional Group Analysis in_vitro In Vitro Biological Assays hplc->in_vitro Screening

Figure 1: Generalized experimental workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols

Protocol 2.1.1: Oxidation of Browniine

  • Dissolve browniine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction appropriately (e.g., by adding a saturated solution of sodium bicarbonate for Swern oxidation).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 14-oxobrowniine.

Protocol 2.1.2: Dehydration to this compound

  • Dissolve the crude 14-oxobrowniine in a suitable solvent (e.g., toluene (B28343) or xylene).

  • Add a dehydrating agent, such as p-toluenesulfonic acid or Burgess reagent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2.1.3: Purification and Characterization

  • Purify the crude this compound derivative using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform).

  • For higher purity, subject the collected fractions to preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the double bond.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • FTIR Spectroscopy: To identify functional groups.

Biological Evaluation

Aconitum alkaloids are known to interact with various biological targets, most notably voltage-gated ion channels.[4] The following table summarizes potential in vitro assays for evaluating the biological activity of this compound derivatives.

Assay Type Target/Model Endpoint Measured Potential Activity
Cytotoxicity Assay Cancer Cell Lines (e.g., HeLa, MCF-7)Cell Viability (e.g., MTT assay)Anticancer
Electrophysiology Whole-cell Patch Clamp on isolated cardiomyocytes or neuronsIon Channel Current (e.g., Na⁺, K⁺, Ca²⁺)Cardiotonic, Antiarrhythmic, Analgesic
Anti-inflammatory Assay LPS-stimulated Macrophages (e.g., RAW 264.7)Nitric Oxide (NO) Production (Griess Assay)Anti-inflammatory
Analgesic Assay (In Vitro) Dorsal Root Ganglion (DRG) NeuronsNeuropeptide Release (e.g., CGRP)Analgesic

Hypothetical Signaling Pathway

A common mechanism of action for diterpenoid alkaloids is the modulation of voltage-gated sodium channels (VGSCs). The following diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as a modulator of VGSCs, leading to downstream cellular effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space vgsc Voltage-Gated Sodium Channel (VGSC) na_influx Altered Na⁺ Influx vgsc->na_influx derivative This compound Derivative derivative->vgsc Binds to and modulates channel activity membrane_potential Change in Membrane Potential na_influx->membrane_potential downstream Downstream Cellular Effects (e.g., altered neurotransmitter release, change in cell excitability) membrane_potential->downstream

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While specific bioactivity data for this compound is not extensively documented in publicly available literature, related compounds in the diterpenoid alkaloid family have demonstrated cytotoxic, anti-inflammatory, neuroprotective, and cardiotonic properties. These application notes provide a comprehensive guide to a panel of in vitro assays that can be employed to characterize the potential bioactivities of this compound. The following protocols are foundational and can be adapted and optimized for the specific experimental goals.

Potential Bioactivities and Corresponding In Vitro Assays

Based on the known activities of structurally similar diterpenoid alkaloids, the following bioactivities are plausible targets for investigation for this compound:

  • Cytotoxicity: The potential to induce cell death, a key characteristic for anti-cancer drug candidates.

  • Anti-inflammatory Activity: The ability to reduce inflammatory responses.

  • Neuroprotective Effects: The capacity to protect neuronal cells from damage.

  • Cardiotonic Effects: The potential to influence heart muscle contractility.

This document outlines detailed protocols for a representative assay for each of these potential bioactivities.

Data Presentation

The following tables are presented as hypothetical examples to illustrate how quantitative data for this compound could be structured for clear comparison.

Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
A549 (Lung Carcinoma)25.80.9
MCF-7 (Breast Adenocarcinoma)42.11.2
HeLa (Cervical Cancer)33.50.8

Table 2: Hypothetical Anti-inflammatory Effects of this compound

TreatmentConcentration (µM)Nitric Oxide (NO) Inhibition (%)
This compound1015.2
5048.7
10072.3
Dexamethasone (Positive Control)1085.4

Table 3: Hypothetical Neuroprotective Effects of this compound

TreatmentConcentration (µM)Cell Viability (%) (Glutamate-Induced Toxicity)
Vehicle Control-100
Glutamate (B1630785) (10 mM)-45.3
This compound + Glutamate155.8
1078.2
5089.6
MK-801 (Positive Control) + Glutamate1092.1

Table 4: Hypothetical Cardiotonic Effects of this compound

TreatmentConcentration (µM)Change in Cardiomyocyte Beating Rate (%)
This compound0.1+ 8.5
1+ 22.1
10+ 35.7
Isoproterenol (Positive Control)1+ 55.2

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess test is used to quantify nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[5][6][7]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction: Transfer 50 µL of cell supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Workflow for Nitric Oxide Assay

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Reaction cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells incubate_24h_initial Incubate for 24h seed_cells->incubate_24h_initial add_compound Pre-treat with this compound incubate_24h_initial->add_compound add_lps Stimulate with LPS add_compound->add_lps incubate_24h_final Incubate for 24h add_lps->incubate_24h_final collect_supernatant Collect Supernatant incubate_24h_final->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance at 540 nm add_griess->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition

Caption: Workflow of the nitric oxide anti-inflammatory assay.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[8][9][10][11]

Principle: Glutamate-induced excitotoxicity is a major mechanism of neuronal damage. Cell viability is assessed after co-treatment with glutamate and the test compound.[12]

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium

  • L-Glutamic acid

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

  • 96-well plates

  • Microplate reader or luminometer

Protocol:

  • Cell Seeding and Differentiation (if applicable): Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Glutamate Treatment: Add L-glutamic acid to a final concentration that induces approximately 50% cell death (e.g., 5-10 mM, to be optimized for the specific cell line).

  • Incubation: Incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT as described above or a luminescence-based assay).

  • Data Analysis: Calculate the percentage of cell viability relative to the glutamate-treated control.

Hypothetical Neuroprotective Signaling Pathway

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_pathway Excitotoxicity Cascade cluster_intervention Therapeutic Intervention glutamate Excess Glutamate receptor NMDA Receptor Activation glutamate->receptor ca_influx Ca2+ Influx receptor->ca_influx ros ROS Production ca_influx->ros apoptosis Apoptosis ros->apoptosis compound This compound compound->receptor Inhibition? compound->ros Scavenging?

Caption: Hypothetical signaling pathway for neuroprotection.

Cardiotonic Assay: Cardiomyocyte Beating Rate

This assay assesses the effect of a compound on the spontaneous contraction rate of cardiomyocytes.[13][14][15]

Principle: Changes in the beating frequency of cultured cardiomyocytes are monitored using automated microscopy and image analysis.[14][15]

Materials:

  • This compound

  • iPSC-derived cardiomyocytes

  • Cardiomyocyte maintenance medium

  • Microscope with a heated stage and video recording capabilities

  • Image analysis software

  • Multi-well plates suitable for microscopy

Protocol:

  • Cell Plating: Plate iPSC-derived cardiomyocytes in a multi-well plate and culture until a synchronously beating monolayer is formed.

  • Baseline Recording: Record a baseline video of the beating cardiomyocytes for 30-60 seconds.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Post-treatment Recording: After a short incubation period (e.g., 15-30 minutes), record another video of the beating cells.

  • Data Analysis: Use image analysis software to determine the beating rate (beats per minute) from the videos before and after compound addition. Calculate the percentage change in beating rate.

Workflow for Cardiomyocyte Beating Assay

Beating_Assay_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis plate_cells Plate iPSC-Cardiomyocytes culture_cells Culture to Synchronous Beating plate_cells->culture_cells record_baseline Record Baseline Video culture_cells->record_baseline add_compound Add this compound record_baseline->add_compound record_post_treatment Record Post-Treatment Video add_compound->record_post_treatment analyze_videos Analyze Videos for Beating Rate record_post_treatment->analyze_videos calculate_change Calculate % Change in Rate analyze_videos->calculate_change

Caption: Workflow for the in vitro cardiotonic assay.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. 14-Dehydrobrowniine, a diterpenoid alkaloid, represents a class of complex natural compounds with potential bioactivity. A critical initial step in the evaluation of any new compound is the assessment of its cytotoxic effects on various cell types. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to characterize the cytotoxic profile of this compound.

The following protocols describe three fundamental and widely used in vitro assays for assessing cytotoxicity:

  • MTT Assay: To quantify cell viability and metabolic activity.

  • LDH Release Assay: To measure cell membrane integrity.

  • Caspase-3/7 Activity Assay: To specifically detect the induction of apoptosis (programmed cell death).

A hypothetical signaling pathway is also presented to guide further mechanistic studies into how this compound might exert its cytotoxic effects. The experimental workflows and data presentation tables are designed to offer a clear and structured approach for researchers.

Experimental Workflow for Cytotoxicity Screening

The overall workflow for assessing the cytotoxicity of a novel compound like this compound involves a multi-step process, from initial cell culture to data analysis and interpretation.

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Cell Line Selection (e.g., Cancer vs. Normal) B Cell Seeding in 96-well Plates A->B C Overnight Incubation (Cell Adherence) B->C E Treat Cells with Compound (e.g., 24, 48, 72 hours) C->E D Prepare Serial Dilutions of this compound D->E F MTT Assay (Viability) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I Spectrophotometer/ Luminometer Reading F->I G->I H->I J Calculate % Viability/ % Cytotoxicity I->J K Determine IC50 Values J->K G A Seed cells in a 96-well plate and incubate overnight B Treat cells with various concentrations of this compound for 24-72h A->B C Add 10 µL of MTT solution (5 mg/mL) to each well B->C D Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form C->D E Carefully remove the medium D->E F Add 150 µL of DMSO to each well to dissolve formazan crystals E->F G Shake plate for 15 minutes on an orbital shaker F->G H Read absorbance at 570 nm G->H G A Seed and treat cells with This compound as in MTT assay B Prepare Controls: 1. Spontaneous LDH Release (untreated) 2. Maximum LDH Release (add Lysis Buffer) A->B C Centrifuge plate at 250 x g for 5 min D Transfer 50 µL of supernatant from each well to a new 96-well plate C->D E Add 50 µL of LDH reaction mixture to each well D->E F Incubate for 30 minutes at room temperature, protected from light E->F G Add 50 µL of Stop Solution F->G H Read absorbance at 490 nm G->H G A Seed cells in a white-walled 96-well plate and incubate overnight B Treat cells with this compound for a shorter duration (e.g., 6, 12, 24h) A->B C Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature B->C D Add 100 µL of Caspase-Glo® 3/7 Reagent to each well C->D E Mix on a plate shaker at 300-500 rpm for 30 seconds D->E F Incubate at room temperature for 1-3 hours, protected from light E->F G Measure luminescence with a plate-reading luminometer F->G G cluster_extracellular cluster_cytoplasm cluster_nucleus Compound This compound Bax Bax/Bak Activation Compound->Bax Induces Stress Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp37 Pro-Caspase-3/7 Apoptosome->Casp37 Cleavage ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 PARP PARP Cleavage ActiveCasp37->PARP Cleavage DNA DNA Fragmentation ActiveCasp37->DNA Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

Application Notes and Protocols for Assessing Acetylcholinesterase Inhibition by 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic signals. The inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1] Consequently, robust and efficient methods for screening and characterizing AChE inhibitors are essential in neuroscience research and drug discovery. This document provides a detailed protocol for assessing the potential inhibitory activity of the compound 14-Dehydrobrowniine on acetylcholinesterase using the well-established Ellman's method.[2][3]

The Ellman's assay is a simple, reliable, and widely used colorimetric method for measuring AChE activity.[2][3] The assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine (B1204863) and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[4][2] The rate of yellow color formation is directly proportional to the AChE activity, and a decrease in this rate in the presence of a test compound, such as this compound, indicates inhibition.[2]

Signaling Pathway of Acetylcholinesterase

Acetylcholinesterase_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (contains Acetylcholine) Presynaptic_Neuron->Synaptic_Vesicle Action Potential triggers release Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Acetylcholine (ACh) is released ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor ACh binds to receptor AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh in cleft Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes ACh into Choline_Acetate->Presynaptic_Neuron Choline reuptake

Caption: Cholinergic synapse signaling pathway.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is designed for a 96-well plate format, allowing for high-throughput screening of this compound.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[4]

  • Acetylthiocholine iodide (ATCI)[5]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)[5]

  • This compound (test compound)

  • Donepezil or Eserine (positive control inhibitor)[5]

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)[5]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear flat-bottom microplate[5]

  • Microplate reader capable of measuring absorbance at 412 nm[5]

Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[4]

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. A typical starting concentration is 0.1-0.25 U/mL.[4] Store aliquots at -20°C.

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[4]

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[4]

  • This compound Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO. Create a serial dilution series in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 1% to avoid affecting enzyme activity.[4]

  • Positive Control Solution: Prepare a stock solution of Donepezil or Eserine in DMSO and dilute it in the assay buffer to a range of concentrations.

Experimental Workflow

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCI Solution Add_Reagents Add to wells: 1. Assay Buffer 2. DTNB Solution 3. Test Compound/Control Reagent_Prep->Add_Reagents Compound_Prep Prepare Test Compound: - this compound dilutions - Positive Control dilutions Compound_Prep->Add_Reagents Add_Enzyme Add AChE Solution (to all wells except blank) Add_Reagents->Add_Enzyme Incubate_1 Pre-incubate at 37°C for 15 minutes Add_Enzyme->Incubate_1 Start_Reaction Add ATCI Solution to initiate reaction Incubate_1->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm kinetically for 10-15 min Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Assay Procedure (96-Well Plate):

The following protocol is for a final reaction volume of 200 µL per well.

  • Plate Setup: Design the plate layout to include wells for:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% Activity): Contains all reagents with the vehicle (e.g., 1% DMSO) but no inhibitor.

    • Positive Control: Contains all reagents and a known inhibitor (e.g., Donepezil).

    • Test Compound: Contains all reagents and various concentrations of this compound.

  • Reagent Addition:

    • Add 140 µL of phosphate buffer to each well.[5]

    • Add 20 µL of DTNB solution to each well.[5]

    • Add 10 µL of the this compound solution at various concentrations (or vehicle for the negative control, or positive control solution).[5]

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the AChE solution to each well, except for the blank wells.[5]

    • Incubate the plate for 15 minutes at 37°C.[6]

  • Initiation of Reaction:

    • Add 20 µL of the ATCI solution to each well to start the reaction.[2]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every 60 seconds for 10-15 minutes to determine the reaction rate.

Data Analysis:

  • Calculate the rate of reaction: Determine the change in absorbance per minute (ΔAbs/min) for each well.

  • Calculate the percentage of inhibition: The percentage of AChE inhibition for each concentration of this compound is calculated using the following formula:

    • % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

  • Determine the IC50 value: The IC50 value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Acetylcholinesterase Inhibition by this compound

The following table presents hypothetical data for the inhibition of acetylcholinesterase by this compound and a positive control, Donepezil.

CompoundConcentration (µM)Mean Reaction Rate (ΔAbs/min)Standard Deviation% Inhibition
Negative Control 00.1500.0080%
This compound 10.1350.00710%
100.1050.00630%
500.0780.00548%
1000.0600.00460%
2500.0380.00375%
Donepezil 0.010.1130.00625%
0.050.0830.00545%
0.10.0680.00455%
0.50.0300.00380%
10.0150.00290%

IC50 Values:

CompoundIC50 (µM)
This compound ~52 µM
Donepezil ~0.08 µM

Conclusion

This application note provides a comprehensive protocol for the assessment of this compound as a potential acetylcholinesterase inhibitor. By following the detailed experimental procedures and data analysis guidelines, researchers can effectively screen and characterize the inhibitory properties of this and other novel compounds. The provided hypothetical data and visualizations serve as a guide for the expected outcomes and presentation of results. This standardized approach ensures the generation of reliable and reproducible data, which is crucial for the advancement of drug discovery efforts targeting neurodegenerative diseases.

References

Investigating the Anti-inflammatory Properties of 14-Dehydrobrowniine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a generalized guide for investigating the anti-inflammatory properties of a diterpenoid alkaloid like 14-Dehydrobrowniine. Due to a lack of specific published data on this compound, these recommendations are based on common methodologies used for assessing the anti-inflammatory potential of related natural products. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases. Diterpenoid alkaloids, a class of natural products, have demonstrated a range of biological activities, including anti-inflammatory effects. Several studies on diterpenoid alkaloids suggest that their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] This document provides a framework for researchers to investigate the potential anti-inflammatory properties of the diterpenoid alkaloid this compound.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Cell Viability (%)
Vehicle Control -5.2 ± 0.83.1 ± 0.54.5 ± 0.7100
LPS (1 µg/mL) -10010010098.5 ± 1.2
This compound 185.3 ± 4.188.1 ± 3.790.2 ± 4.599.1 ± 0.9
562.7 ± 3.5 65.4 ± 2.968.9 ± 3.1**97.8 ± 1.5
1041.5 ± 2.8 45.2 ± 2.148.7 ± 2.5 96.3 ± 1.8
Dexamethasone (10 µM) -35.8 ± 2.238.6 ± 1.9 41.3 ± 2.098.2 ± 1.1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control. Data are presented as mean ± SD (n=3).

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4hEdema Inhibition (%)
Vehicle Control -0.85 ± 0.07-
Carrageenan -0.82 ± 0.060
This compound 100.61 ± 0.05*25.6
250.45 ± 0.04**45.1
500.32 ± 0.03 61.0
Indomethacin (10 mg/kg) -0.28 ± 0.0365.9

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Carrageenan group. Data are presented as mean ± SD (n=6).

Experimental Protocols

In Vitro Anti-inflammatory Activity

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates (for viability and NO assay) or 24-well plates (for cytokine assays) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After the 24-hour treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour treatment.

    • Mix an equal volume of supernatant with Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour treatment.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

In Vivo Anti-inflammatory Activity

1. Animals

  • Species: Male BALB/c mice (6-8 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. Carrageenan-Induced Paw Edema Model

  • Principle: This is a widely used model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response.

  • Protocol:

    • Divide the mice into groups (n=6 per group): Vehicle control, Carrageenan control, this compound (various doses), and a positive control (e.g., Indomethacin).

    • Administer this compound or the control compounds orally or intraperitoneally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with this compound cell_culture->treatment lps_stimulation LPS (1 µg/mL) Stimulation treatment->lps_stimulation assays Viability (MTT) NO (Griess) Cytokines (ELISA) lps_stimulation->assays animal_groups Animal Grouping & Dosing paw_measurement_pre Initial Paw Volume Measurement animal_groups->paw_measurement_pre carrageenan Carrageenan Injection paw_measurement_pre->carrageenan paw_measurement_post Post-injection Paw Volume Measurement carrageenan->paw_measurement_post data_analysis Calculate Edema Inhibition paw_measurement_post->data_analysis

Caption: Experimental workflow for evaluating anti-inflammatory properties.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degradation releases nucleus Nucleus NFkB_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->gene_expression Induces Dehydrobrowniine This compound Dehydrobrowniine->IKK Inhibits? Dehydrobrowniine->NFkB_active Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates gene_expression Pro-inflammatory Gene Expression TranscriptionFactors->gene_expression Induces Dehydrobrowniine This compound Dehydrobrowniine->MAPKKK Inhibits? Dehydrobrowniine->MAPK Inhibits?

Caption: Potential modulation of the MAPK signaling pathway.

References

Application Notes and Protocols for Cardiotonic Activity Assessment of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a diterpenoid alkaloid, a class of compounds known for significant interactions with cardiovascular systems. Its structural similarity to aconitine (B1665448) and related alkaloids suggests a potential for potent cardiotonic and/or cardiotoxic effects. Aconitine and its analogs are known to exert their effects by modulating voltage-gated sodium channels in cardiomyocytes.[1][2][3][4][5][6] This leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This calcium overload is responsible for both the positive inotropic (increased contractility) and arrhythmogenic (irregular heartbeat) effects observed with this class of compounds.[5][6][7]

These application notes provide a comprehensive framework for the preclinical assessment of the cardiotonic activity of this compound. The protocols outlined below describe standard in vitro and in vivo methodologies to characterize the compound's effects on cardiac function, electrophysiology, and underlying cellular mechanisms. Given the known dual nature of aconitum alkaloids, which can exhibit both therapeutic and toxic effects within a narrow therapeutic window, a thorough dose-response characterization is critical.[8]

Data Presentation

Quantitative data from the following experimental protocols should be meticulously recorded and organized. The following tables provide a template for summarizing key findings, facilitating comparison across different concentrations of this compound and control conditions.

Table 1: In Vitro Assessment in Isolated Cardiomyocytes

This compound Conc. (µM)Beating Rate (beats/min)Contraction Amplitude (% of baseline)Time to Peak Contraction (ms)Time to 90% Relaxation (ms)Caspase-3/9 Activity (% of control)
Vehicle Control100100
0.01
0.1
1.0
10.0

Table 2: Ex Vivo Assessment in Langendorff Perfused Heart

This compound Conc. (µM)Heart Rate (beats/min)Left Ventricular Developed Pressure (LVDP, mmHg)Max Rate of Contraction (+dP/dt, mmHg/s)Max Rate of Relaxation (-dP/dt, mmHg/s)Coronary Flow (mL/min)
Vehicle Control
0.01
0.1
1.0
10.0

Table 3: In Vivo Assessment in Rodent Model (Echocardiography)

Treatment GroupHeart Rate (bpm)Ejection Fraction (%)Fractional Shortening (%)LV End-Systolic Diameter (mm)LV End-Diastolic Diameter (mm)
Vehicle Control
1 mg/kg
5 mg/kg
10 mg/kg

Table 4: In Vivo Assessment in Rodent Model (Electrocardiography - ECG)

Treatment GroupHeart Rate (bpm)PR Interval (ms)QRS Duration (ms)QTc Interval (ms)Arrhythmia Incidence (%)
Vehicle Control
1 mg/kg
5 mg/kg
10 mg/kg

Experimental Protocols

Protocol 1: In Vitro Assessment of Cardiomyocyte Contractility

Objective: To determine the direct effect of this compound on the contractility and viability of isolated cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes (e.g., from rat or human induced pluripotent stem cells, hiPSC-CMs).

  • Culture medium appropriate for cardiomyocytes.

  • Real-Time Cell Analyzer (RTCA) or video-based contractility measurement system.

  • Caspase-3 and Caspase-9 activity assay kits.

  • This compound stock solution.

Procedure:

  • Cell Plating: Seed the isolated cardiomyocytes onto fibronectin-coated plates (e.g., E-plates for RTCA) at an appropriate density. Allow the cells to form a synchronously beating monolayer.

  • Baseline Recording: Once a stable, spontaneous beating rhythm is established, record baseline contractility parameters, including beating rate and amplitude, for at least 30 minutes.

  • Compound Administration: Prepare serial dilutions of this compound in the culture medium. Add the compound to the cells in a cumulative dose-response manner, allowing for a stabilization period (e.g., 15-30 minutes) after each addition.

  • Data Acquisition: Continuously record the beating rate and amplitude. A dose- and time-dependent increase in beating frequency and a decrease in amplitude may be observed.[3]

  • Cytotoxicity Assessment: In a parallel experiment, expose the cardiomyocytes to the same concentrations of this compound for varying durations (e.g., 2, 6, 24 hours).

  • Apoptosis Assay: Following exposure, measure the activity of caspase-3 and caspase-9 to assess for apoptosis-mediated cell death, which has been observed with aconitine.[3]

  • Data Analysis: Normalize the contractility data to the baseline values. Construct dose-response curves for changes in beating rate, amplitude, and cell viability.

Protocol 2: Ex Vivo Langendorff Isolated Heart Perfusion

Objective: To evaluate the effect of this compound on the global function of an intact heart, independent of systemic influences.

Materials:

  • Langendorff perfusion system.

  • Krebs-Henseleit buffer, oxygenated (95% O2, 5% CO2).

  • Pressure transducer and data acquisition system.

  • Rodent (rat or guinea pig).

  • This compound stock solution.

Procedure:

  • Heart Isolation: Anesthetize the animal and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, a fluid-filled balloon can be inserted into the left ventricle to measure isovolumetric pressure.

  • Baseline Measurement: Record baseline parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rates of pressure development and decline (+/- dP/dt).

  • Compound Perfusion: Introduce this compound into the perfusate at increasing concentrations. Administer each concentration for a set period (e.g., 15 minutes) to reach a steady-state effect.

  • Data Recording: Continuously record all hemodynamic parameters throughout the experiment.

  • Data Analysis: Calculate the percentage change from baseline for each parameter at each concentration of this compound and generate dose-response curves.

Protocol 3: In Vivo Assessment of Cardiac Function in Rodents

Objective: To assess the effects of systemically administered this compound on cardiac function and electrophysiology in a living animal.

Materials:

  • Rodents (rats or mice).

  • High-frequency ultrasound system (echocardiography).

  • ECG recording system (surface electrodes or telemetry).

  • Anesthetic (e.g., isoflurane).

  • This compound formulation for injection.

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.[9] For conscious ECG recordings, animals should be pre-implanted with telemetry transmitters.[10][11]

  • Baseline Measurements:

    • Echocardiography: Acquire baseline M-mode and 2D images from the parasternal long- and short-axis views. Measure left ventricular dimensions, wall thickness, fractional shortening (FS), and ejection fraction (EF).[9][12][13][14]

    • ECG: Record a stable baseline ECG for at least 15-30 minutes. Measure heart rate, PR interval, QRS duration, and the corrected QT interval (QTc).

  • Compound Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at predetermined doses.

  • Post-Dose Monitoring:

    • Echocardiography: Repeat the imaging protocol at various time points post-administration to capture the peak effect and duration of action.

    • ECG: Continuously monitor the ECG for changes in heart rate, rhythm, and interval durations. Pay close attention to the emergence of any arrhythmias, such as ventricular ectopy or tachycardia, which are known toxic effects of aconitine.[1]

  • Data Analysis: Compare the post-dose measurements to the baseline values for each animal. Perform statistical analysis to determine significant effects of this compound on cardiac function and electrophysiology.

Mandatory Visualizations

G cluster_membrane Cardiomyocyte Sarcolemma cluster_cyto Cytosol cluster_effects Physiological Effects VGSC Voltage-Gated Na+ Channel Na_in ↑ [Na+]i VGSC->Na_in Increased Na+ Influx NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i (Calcium Overload) NCX->Ca_in Reduced Ca2+ Efflux/ Increased Ca2+ Influx LTCC L-Type Ca2+ Channel LTCC->Ca_in Ca2+ Influx (Action Potential) Na_in->NCX Altered Gradient Myofilaments Myofilaments Ca_in->Myofilaments Binds to Troponin C Arrhythmia Arrhythmogenesis (EADs/DADs) Ca_in->Arrhythmia Causes Inotropy Positive Inotropy (↑ Contractility) Myofilaments->Inotropy Causes Dehydrobrowniine This compound Dehydrobrowniine->VGSC Persistent Activation

Caption: Hypothesized signaling pathway for this compound's cardiotonic activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis IsolateHeart Isolate Rodent Heart CannulateAorta Cannulate Aorta IsolateHeart->CannulateAorta StartPerfusion Start Retrograde Perfusion CannulateAorta->StartPerfusion Stabilize Stabilize Heart (20-30 min) StartPerfusion->Stabilize Baseline Record Baseline (LVDP, HR, dP/dt) Stabilize->Baseline AddCompound Administer this compound (Cumulative Doses) Baseline->AddCompound RecordData Continuously Record Functional Data AddCompound->RecordData Analyze Calculate % Change from Baseline RecordData->Analyze DoseResponse Generate Dose-Response Curves Analyze->DoseResponse G start Start In Vivo Study animal_prep Anesthetize Animal & Implant Telemetry (if applicable) start->animal_prep baseline Acquire Baseline Data (ECG & Echocardiography) animal_prep->baseline administer Administer Vehicle or This compound baseline->administer monitor Monitor Continuously (ECG) and at Time Points (Echo) administer->monitor arrhythmia Arrhythmia Detected? monitor->arrhythmia quantify_arrhythmia Quantify Arrhythmia (Type, Duration, Incidence) arrhythmia->quantify_arrhythmia Yes analyze_function Analyze Hemodynamic & ECG Parameters arrhythmia->analyze_function No quantify_arrhythmia->analyze_function compare Compare Drug vs. Vehicle analyze_function->compare end End Study compare->end

References

Application Notes and Protocols for 14-Dehydrobrowniine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific studies detailing the use of 14-Dehydrobrowniine as a chemical probe. There is a significant lack of information regarding its biological targets, mechanism of action, and established experimental protocols for its application in research. The information that is available primarily pertains to the broader class of compounds to which it belongs, the diterpenoid alkaloids.[1][2][3][4]

Diterpenoid alkaloids are a large and structurally diverse family of natural products known for their wide range of biological activities.[1][3][4][5] These compounds have shown potential in areas such as antitumor, anti-inflammatory, and analgesic research.[4][5] Given the biological relevance of this class of molecules, a compound like this compound could theoretically be developed into a valuable chemical probe.

The following sections provide a generalized framework for the types of application notes and protocols that would be developed for a novel chemical probe, using a hypothetical diterpenoid alkaloid, hereafter referred to as "Probe DA-14," as an example. This theoretical guide is intended to serve as a template for researchers and drug development professionals on how to structure and present data for a new chemical probe.

Hypothetical Probe DA-14: Summary and Specifications

This section would typically provide a concise overview of the chemical probe, its intended use, and its key characteristics.

Property Value Notes
Probe Name Probe DA-14A hypothetical analog of this compound
Chemical Class Diterpenoid AlkaloidDerived from the atisine-type skeleton
Molecular Weight 327.45 g/mol Calculated
Purity >98%Determined by HPLC
Solubility Soluble in DMSO (>10 mM), Ethanol (>5 mM)Insoluble in aqueous buffers
Storage Store at -20°C, protect from lightStable for up to 12 months under these conditions
Primary Target(s) Hypothetical Protein Kinase X (PKX)To be determined experimentally
Recommended Conc. 1-10 µM for cell-based assaysOptimal concentration may vary by cell type

Biological Activity and Target Engagement

This section would detail the biological effects of the probe and provide evidence of its interaction with its intended target.

In Vitro Kinase Inhibition Profile

The inhibitory activity of Probe DA-14 against a panel of protein kinases would be presented to demonstrate its potency and selectivity.

Kinase Target IC₅₀ (nM) Assay Type
Protein Kinase X (PKX) 50ADP-Glo
Protein Kinase Y (PKY) 850LanthaScreen
Protein Kinase Z (PKZ) >10,000Z'-LYTE
Cellular Target Engagement

Confirmation of the probe's interaction with its target in a cellular context is crucial.

Assay Type Cell Line EC₅₀ (µM) Endpoint
Cellular Thermal Shift Assay (CETSA) HEK2931.2Stabilization of PKX
NanoBRET Target Engagement HeLa0.8Target Occupancy

Experimental Protocols

Detailed, step-by-step protocols are essential for the reproducible use of a chemical probe.

Protocol for In-Cell Western Blotting to Measure PKX Pathway Activation

This protocol would describe how to use Probe DA-14 to study its effect on a specific signaling pathway.

Materials:

  • Probe DA-14

  • Cell line of interest (e.g., A549)

  • Primary antibodies (e.g., anti-phospho-SubstrateA, anti-total-PKX)

  • IRDye-labeled secondary antibodies

  • In-Cell Western Assay Kit (e.g., from LI-COR)

  • 96-well microplate

Procedure:

  • Seed A549 cells in a 96-well plate and grow to 80-90% confluency.

  • Prepare serial dilutions of Probe DA-14 in serum-free media.

  • Remove growth media and treat cells with varying concentrations of Probe DA-14 for 2 hours.

  • Fix, permeabilize, and block the cells according to the In-Cell Western Assay Kit protocol.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with IRDye-labeled secondary antibodies for 1 hour at room temperature.

  • Scan the plate using an infrared imaging system.

  • Quantify the fluorescence intensity to determine the effect of Probe DA-14 on SubstrateA phosphorylation.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the probe's application.

Hypothetical Signaling Pathway Modulated by Probe DA-14

G cluster_0 PKX Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PKX PKX Receptor Tyrosine Kinase->PKX Substrate A Substrate A PKX->Substrate A Transcription Factor Transcription Factor Substrate A->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Probe DA-14 Probe DA-14 Probe DA-14->PKX

Caption: Inhibition of the hypothetical PKX signaling pathway by Probe DA-14.

Experimental Workflow for Target Identification

G cluster_workflow Chemical Proteomics Workflow Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation Immobilized Probe DA-14 Immobilized Probe DA-14 Immobilized Probe DA-14->Incubation Wash Non-binders Wash Non-binders Incubation->Wash Non-binders Elute Bound Proteins Elute Bound Proteins Wash Non-binders->Elute Bound Proteins LC-MS/MS Analysis LC-MS/MS Analysis Elute Bound Proteins->LC-MS/MS Analysis Target Identification Target Identification LC-MS/MS Analysis->Target Identification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 14-Dehydrobrowniine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 14-Dehydrobrowniine extraction. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

This compound is a C20-diterpenoid alkaloid. This class of complex natural products is primarily found in plant species of the genera Aconitum and Delphinium. These plants have been utilized in traditional medicine, and their diterpenoid alkaloids are of significant interest for their diverse pharmacological activities.[1][2][3]

Q2: What are the general principles for extracting this compound?

The extraction of this compound, like other diterpenoid alkaloids, is based on its basic nature and solubility. A typical extraction workflow involves:

  • Solvent Extraction: The dried and powdered plant material is first extracted with an organic solvent, such as methanol (B129727) or ethanol (B145695), to isolate a broad range of compounds, including the target alkaloid.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base liquid-liquid extraction. The alkaloids are protonated in an acidic aqueous solution to form salts, which are soluble in water. This step separates them from neutral and acidic lipophilic compounds. The aqueous layer is then basified to deprotonate the alkaloids, making them soluble in a non-polar organic solvent for subsequent extraction.

  • Purification: The resulting crude alkaloid mixture is further purified using chromatographic techniques like silica (B1680970) gel column chromatography or pH-zone-refining counter-current chromatography to isolate this compound.

Q3: Are there modern extraction techniques that can improve the yield of this compound?

Yes, modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient than traditional methods like maceration or Soxhlet extraction for various alkaloids.[4][5] These methods can offer several advantages:

  • Reduced Extraction Time: MAE and UAE can significantly shorten the extraction duration from hours to minutes.[4]

  • Lower Solvent Consumption: These techniques often require less solvent, making them more environmentally friendly and cost-effective.[4]

  • Improved Yield: The energy input from microwaves or ultrasound can enhance cell wall disruption, leading to a higher recovery of the target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to low yields or poor purity.

Low or No Yield of this compound

Problem: After performing the extraction and analysis (e.g., by HPLC), the yield of this compound is significantly lower than expected or undetectable.

Possible Causes and Solutions:

  • Improper Plant Material: The concentration of this compound can vary depending on the plant species, geographical location, time of harvest, and storage conditions.

    • Solution: Ensure proper identification and sourcing of the plant material. Use recently harvested and properly dried plant parts for extraction.

  • Inefficient Initial Extraction: The solvent may not be effectively penetrating the plant matrix to extract the alkaloids.

    • Solution: Ensure the plant material is finely ground to a consistent particle size to maximize surface area. Consider using modern extraction techniques like UAE or MAE to improve cell lysis and solvent penetration.

  • Incorrect pH during Acid-Base Partitioning: The pH of the aqueous and organic phases is critical for the efficient separation of alkaloids.

    • Solution: Carefully monitor and adjust the pH at each step. For the acidic extraction, a pH of 2-3 is generally effective. For the basification step, a pH of 9-10 is typically required to ensure the alkaloids are in their free base form.

  • Degradation of this compound: Diterpenoid alkaloids can be sensitive to heat and pH extremes, leading to degradation.

    • Solution: Avoid prolonged exposure to high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. Be mindful that some diterpenoid alkaloids can undergo oxidation.[6] While specific data for this compound is limited, it is advisable to handle extracts under inert atmosphere where possible.

High Impurity Profile in the Final Extract

Problem: The final extract shows a high number of impurities, making the isolation of this compound difficult.

Possible Causes and Solutions:

  • Insufficient Defatting: Lipids and other non-polar compounds from the plant material can co-extract with the alkaloids.

    • Solution: Before the main extraction, perform a pre-extraction of the powdered plant material with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes.

  • Ineffective Chromatographic Separation: The chosen chromatographic conditions may not be optimal for separating this compound from other closely related alkaloids.

    • Solution: Optimize the mobile phase composition and gradient for your column chromatography. Consider using advanced purification techniques like pH-zone-refining counter-current chromatography for complex mixtures.

Experimental Protocols

General Protocol for Diterpenoid Alkaloid Extraction

This protocol provides a general framework for the extraction of diterpenoid alkaloids, which can be adapted and optimized for this compound.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots or aerial parts of Delphinium sp.) at room temperature or in an oven at a low temperature (40-50 °C).

    • Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol or 80% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform Soxhlet extraction for 6-8 hours.

    • For modern techniques, refer to the parameters in the data tables below for starting points in optimization.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2-5% aqueous solution of hydrochloric acid or sulfuric acid.

    • Wash the acidic solution with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate).

    • Extract the alkaline solution multiple times with an organic solvent such as chloroform (B151607) or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.

  • Quantification by HPLC-DAD:

    • Develop and validate an HPLC-DAD method for the quantification of this compound.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like formic acid or ammonium acetate) is commonly used.

    • Detection: Monitor at a wavelength where this compound has maximum absorbance.

    • Prepare a calibration curve using a purified standard of this compound to quantify the yield.

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids

Extraction MethodSolventTemperature (°C)TimeTypical Total Alkaloid Yield (%)
Maceration80% EthanolRoom Temp24-48 h1.5 - 3.0
Soxhlet ExtractionMethanolBoiling Point6-8 h2.0 - 4.0
Ultrasound-Assisted Extraction (UAE)70% Ethanol40 - 6030-60 min2.5 - 5.0
Microwave-Assisted Extraction (MAE)70% Ethanol50 - 705-15 min3.0 - 5.5

Table 2: Parameters for Optimization of Modern Extraction Techniques

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent Concentration 50-80% Ethanol or Methanol50-80% Ethanol or Methanol
Temperature 40-70 °C50-80 °C
Time 20-60 minutes5-20 minutes
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)1:10 to 1:30 (g/mL)
Ultrasonic Power 100-400 WN/A
Microwave Power N/A200-800 W

Visualizations

Experimental_Workflow plant_material Plant Material (Dried, Powdered) pre_extraction Pre-extraction (Defatting) n-Hexane plant_material->pre_extraction main_extraction Main Extraction (Maceration, Soxhlet, UAE, or MAE) with Ethanol/Methanol pre_extraction->main_extraction filtration Filtration main_extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base acidification Acidification (pH 2-3) acid_base->acidification non_polar_wash Wash with Non-polar Solvent acidification->non_polar_wash basification Basification (pH 9-10) non_polar_wash->basification organic_extraction Extraction with Organic Solvent basification->organic_extraction concentration2 Concentration organic_extraction->concentration2 crude_alkaloids Crude Alkaloid Extract concentration2->crude_alkaloids purification Purification (Column Chromatography) crude_alkaloids->purification pure_compound Pure this compound purification->pure_compound

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound check_plant Verify Plant Material (Species, Age, Storage) start->check_plant check_extraction Optimize Extraction Parameters (Solvent, Time, Temp, Method) start->check_extraction check_ph Verify pH in Acid-Base Partitioning start->check_ph check_degradation Investigate Potential Degradation (Temperature, pH Stability) start->check_degradation solution1 Source High-Quality Plant Material check_plant->solution1 solution2 Implement UAE/MAE, Optimize Parameters (RSM) check_extraction->solution2 solution3 Calibrate pH Meter, Ensure Accurate pH Adjustment check_ph->solution3 solution4 Use Lower Temperatures, Consider Inert Atmosphere check_degradation->solution4

Caption: Troubleshooting logic for addressing low extraction yield of this compound.

References

Technical Support Center: 14-Dehydrobrowniine Assay Solubility Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 14-Dehydrobrowniine in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities. Like many diterpenoid alkaloids, this compound possesses a largely lipophilic (fat-soluble) scaffold. This inherent property leads to low aqueous solubility, which can be a significant challenge in biological assays that are typically conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

Q2: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous assay buffer. What should I do?

This phenomenon, often called "crashing out," is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound is less soluble. Here are the initial troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of this compound. Try using a lower final concentration in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts or toxicity. However, a slight increase in the final DMSO concentration might be necessary to maintain solubility.

  • Adjust Buffer pH: As a basic alkaloid, the solubility of this compound is pH-dependent. Lowering the pH of your aqueous buffer can increase its solubility.

  • Check Temperature: Ensure your buffer is at the correct experimental temperature before adding the compound, as temperature can affect solubility.

Q3: What is the best solvent for making a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for use in biological assays. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. For best practices, use high-purity, anhydrous DMSO and store stock solutions in tightly sealed vials to prevent moisture absorption.

Q4: Can I use other organic solvents to prepare my stock solution?

While DMSO is the most common, other organic solvents like ethanol (B145695) or methanol (B129727) can also be used. However, it's important to consider the tolerance of your specific assay system (e.g., cells, enzymes) to these solvents. The final concentration of any organic solvent in the assay should be carefully controlled and kept to a minimum to avoid adverse effects.

Q5: How can I increase the aqueous solubility of this compound without using high concentrations of organic solvents?

Several techniques can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: this compound is a basic compound due to its tertiary amine group. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) will protonate this amine, forming a more soluble salt in situ. It is crucial to first verify that the lower pH will not negatively impact your assay's biological components.

  • Use of Excipients: Solubilizing agents such as cyclodextrins can be used to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

Troubleshooting Guide: Overcoming this compound Precipitation in Assays

This guide provides a systematic approach to resolving solubility issues with this compound during your experiments.

Data Presentation: Solubility Characteristics of this compound

While specific quantitative solubility data for this compound is not extensively available, the following table summarizes the expected solubility behavior in common laboratory solvents based on the properties of diterpenoid alkaloids.

SolventExpected SolubilityRecommendations for Assay Use
Aqueous Buffers (neutral pH) Very Low / InsolubleNot recommended for direct dissolution.
Aqueous Buffers (acidic pH, e.g., pH 4-6) Moderately SolubleRecommended for increasing aqueous solubility. Perform pH compatibility testing with your assay.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol SolubleCan be used for stock solutions. Check for assay compatibility due to potential for cellular toxicity.
Methanol SolubleCan be used for stock solutions. Check for assay compatibility.
Experimental Protocols
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) into a sterile, chemically resistant vial (e.g., an amber glass vial).

  • Calculate Solvent Volume: Based on the molecular weight of this compound (465.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg: (0.001 g / 465.58 g/mol ) / 0.010 mol/L = 0.0002148 L = 214.8 µL

  • Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Ensure Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of your this compound DMSO stock solution in serum-free cell culture medium.

    • Crucially, to avoid precipitation, first, add the required volume of DMSO stock to the serum-free medium and vortex immediately and thoroughly before adding to the cells. The final DMSO concentration in the wells should be consistent across all treatments and ideally not exceed 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Solubility Issues cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 Advanced Solubilization Strategies cluster_3 Validation & Assay Proceeding A Precipitation observed upon dilution of DMSO stock into aqueous buffer B Lower final assay concentration A->B Investigate C Optimize final DMSO concentration (keep below cytotoxic levels) A->C Investigate D Verify buffer temperature A->D Investigate E pH Adjustment: Lower buffer pH to 4-6 to form a more soluble salt B->E If precipitation persists C->E If precipitation persists D->E If precipitation persists F Use of Co-solvents/Excipients: Introduce a low percentage of a co-solvent or a carrier like cyclodextrin E->F If still unsuccessful or pH change is not viable G Visually confirm no precipitation under microscope F->G H Proceed with the assay G->H

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

G Experimental Workflow for Cell-Based Assays with this compound cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement (MTT Assay Example) cluster_3 Data Analysis A Prepare 10 mM stock solution of this compound in anhydrous DMSO C Prepare serial dilutions of stock solution in serum-free medium A->C B Seed cells in 96-well plates and incubate overnight D Treat cells with diluted compound (ensure final DMSO concentration is low and consistent) B->D C->D E Incubate for desired exposure time (e.g., 24-72h) D->E F Add MTT reagent to each well E->F G Incubate for 3-4 hours for formazan formation F->G H Add solubilization solution to dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate cell viability relative to vehicle control I->J

Caption: A step-by-step workflow for conducting a cell-based assay with this compound.

Stability of 14-Dehydrobrowniine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 14-Dehydrobrowniine under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Direct stability data for this compound is limited. The following guidance is largely based on data from structurally related aconitine-type alkaloids and should be considered as a general framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: Based on studies of related aconitine-type alkaloids, the primary factors influencing the stability of this compound in solution are pH, temperature, and the solvent medium. Like other diester-diterpenoid alkaloids, this compound is susceptible to hydrolysis, a process that can be accelerated by alkaline or even neutral pH conditions.[1][2] Elevated temperatures also significantly increase the rate of degradation.[2][3]

Q2: What are the likely degradation products of this compound?

A2: The degradation of this compound, similar to aconitine (B1665448), likely proceeds through hydrolysis of its ester groups. This would result in the formation of less toxic monoester and amine-diterpenoid alkaloids.[4] For instance, aconitine hydrolyzes to the less toxic benzoylaconine (B606023) and then to the even less toxic aconine.[4] Therefore, one can anticipate analogous degradation products for this compound.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored as a solid in a cool, dry, and dark place. If a stock solution is required, it is advisable to prepare it in an anhydrous organic solvent such as methanol (B129727) or acetonitrile (B52724) and store it at low temperatures (e.g., -20°C).[1] Aqueous solutions should be prepared fresh before use and maintained at a slightly acidic pH if possible.

Q4: My analytical results for this compound are inconsistent. What could be the cause?

A4: Inconsistent analytical results can stem from the degradation of this compound during sample preparation or analysis. Consider the following troubleshooting steps:

  • pH of the mobile phase: If using reverse-phase HPLC, ensure the mobile phase is slightly acidic to minimize on-column degradation.

  • Temperature: Avoid high temperatures during sample preparation and analysis. Use a cooled autosampler if available.

  • Sample matrix: Components in your sample matrix, such as biological fluids, may contain enzymes that can metabolize or degrade the compound.[1]

  • Solvent: Ensure the solvent used for your stock solution and dilutions is appropriate and does not promote degradation.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Aqueous Solution
  • Symptom: Loss of the parent compound peak and appearance of new peaks in chromatograms over a short period.

  • Possible Cause: Hydrolysis in neutral or alkaline aqueous solutions.

  • Solution:

    • Buffer your aqueous solutions to a slightly acidic pH (e.g., pH 4-6).

    • Prepare aqueous solutions fresh and use them immediately.

    • If immediate use is not possible, store aqueous preparations at 2-8°C for a very short duration and re-evaluate for degradation before use.

Issue: Thermal Instability During Experiments
  • Symptom: Decreased recovery of this compound after incubation at elevated temperatures.

  • Possible Cause: Thermally induced degradation, such as pyrolysis.[5]

  • Solution:

    • Minimize exposure to high temperatures.

    • If heating is necessary, conduct a time-course experiment at the target temperature to understand the degradation kinetics.

    • Consider if the experimental goals can be achieved at a lower temperature.

Data on Stability of Related Aconitine Alkaloids

The following tables summarize stability data for aconitine, which can serve as a proxy for estimating the stability of this compound.

Table 1: Effect of pH and Temperature on Aconitine Stability

pHTemperature (°C)StabilityReference
6.0AmbientRelatively stable[2]
7.4AmbientShows noticeable hydrolysis[2]
7.4Higher TempHigher rates of hydrolysis observed[2]
AlkalineAmbientProne to extensive hydrolysis[1]

Table 2: Stability of Aconitine in Different Solvents

SolventStabilityReference
MethanolStable[1]
AcetonitrileStable[1]
50% Aqueous AcetonitrileStable[1]
Phosphate Buffer Saline (PBS, pH 7.4)Unstable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • Incubate at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours).

    • Neutralize the solution with 1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for a predetermined time.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified duration.

  • Thermal Degradation:

    • Evaporate the solvent from 1 mL of the stock solution.

    • Expose the solid residue to a set temperature (e.g., 100°C) for a defined period.

    • Reconstitute the residue in the mobile phase for analysis.

  • Photodegradation:

    • Expose the solid drug substance or a solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

  • Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS, to separate and quantify this compound and its degradation products.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products.

  • Detection: Use UV detection at a wavelength where this compound has significant absorbance. If degradation products do not have a chromophore, consider using a mass spectrometer for detection.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

degradation_pathway This compound This compound Monoester_Alkaloid Monoester_Alkaloid This compound->Monoester_Alkaloid Hydrolysis (e.g., OH-, H+) Amine-Diterpenoid_Alkaloid Amine-Diterpenoid_Alkaloid Monoester_Alkaloid->Amine-Diterpenoid_Alkaloid Further Hydrolysis experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis LC-MS/MS Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Heat Thermal Stress Heat->Analysis Light Photolytic Stress Light->Analysis Stock_Solution This compound Stock Solution Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Heat Stock_Solution->Light Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data troubleshooting_logic Inconsistent_Results Inconsistent Analytical Results? Check_pH Is the mobile phase/solvent pH > 6? Inconsistent_Results->Check_pH Check_Temp Was the sample exposed to high temp? Check_pH->Check_Temp No Acidify Acidify mobile phase/solvent. Check_pH->Acidify Yes Check_Matrix Is the sample in a biological matrix? Check_Temp->Check_Matrix No Control_Temp Use cooled autosampler/avoid heat. Check_Temp->Control_Temp Yes Sample_Cleanup Perform sample cleanup (e.g., SPE). Check_Matrix->Sample_Cleanup Yes Re-evaluate Re-evaluate Stability Check_Matrix->Re-evaluate No Acidify->Re-evaluate Control_Temp->Re-evaluate Sample_Cleanup->Re-evaluate

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of HPLC separation of 14-Dehydrobrowniine and its related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the analytical process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC separation of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Silanol (B1196071) Interactions: Basic amine groups in alkaloids can interact with residual silanol groups on the C18 stationary phase.- Use a mobile phase with a competing base: Add a small amount of triethylamine (B128534) (TEA) (e.g., 0.1%) to the mobile phase to block the active silanol sites. - Adjust mobile phase pH: Operate at a higher pH (e.g., pH 8-10 using an ammonium (B1175870) bicarbonate buffer) to suppress the ionization of the basic alkaloids, reducing their interaction with silanols. Ensure your column is stable at the chosen pH. - Use an end-capped column: Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample: Reduce the concentration of the sample injected onto the column. - Use a column with a higher loading capacity: Consider a column with a larger internal diameter or a stationary phase with a higher carbon load.
Poor Resolution/Co-elution of Alkaloids Inadequate Mobile Phase Strength or Selectivity: The mobile phase composition may not be optimal for separating structurally similar alkaloids.- Optimize the organic modifier gradient: A shallow gradient of acetonitrile (B52724) or methanol (B129727) can improve the separation of closely eluting peaks. - Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. - Adjust the mobile phase pH: Fine-tuning the pH can change the ionization state of the alkaloids and thus their retention and selectivity.[1][2]
Inappropriate Stationary Phase: The chosen C18 column may not provide the necessary selectivity.- Test different C18 phases: Not all C18 columns are the same. Columns with different bonding technologies and surface areas can offer different selectivities.[3][4][5] - Consider an alternative stationary phase: A phenyl-hexyl or a polar-embedded phase might provide a different separation mechanism and better resolution.
Irreproducible Retention Times Mobile Phase Instability: Changes in mobile phase composition or pH over time can lead to shifts in retention.- Prepare fresh mobile phase daily: Buffers and additives can degrade over time. - Ensure proper mobile phase mixing and degassing: Inconsistent mixing or dissolved gases can affect pump performance and retention times.
Column Temperature Fluctuations: Inconsistent column temperature affects the viscosity of the mobile phase and the kinetics of the separation.- Use a column oven: Maintain a constant and controlled column temperature throughout the analysis.
Loss of Analyte/Low Recovery Alkaloid Instability: Diterpenoid alkaloids can be susceptible to degradation, particularly hydrolysis under alkaline conditions.- Control the pH of the sample and mobile phase: Avoid strongly alkaline conditions if hydrolysis is a concern. Acidifying the sample with a small amount of formic or acetic acid can improve stability. - Minimize sample processing time: Prepare samples fresh and analyze them promptly.
Adsorption to Vials or Tubing: Alkaloids can adsorb to glass or plastic surfaces.- Use silanized glass vials or polypropylene (B1209903) vials. - Include a small amount of organic solvent or an acid in the sample diluent.
Matrix Effects in LC-MS Analysis Co-eluting Matrix Components: Compounds from the sample matrix can suppress or enhance the ionization of the target alkaloids in the mass spectrometer source.[6][7]- Improve chromatographic separation: Optimize the HPLC method to separate the analytes from interfering matrix components.[8] - Implement a more effective sample preparation: Use solid-phase extraction (SPE) to remove interfering compounds before analysis. - Use a matrix-matched calibration curve or a stable isotope-labeled internal standard: These methods can help to compensate for matrix effects.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is a reversed-phase separation on a C18 column (e.g., 4.6 x 250 mm, 5 µm). For the mobile phase, a gradient elution with acetonitrile and water containing an additive is recommended. Common additives include 0.1% formic acid for acidic conditions or 10 mM ammonium bicarbonate (pH adjusted to ~9-10) for basic conditions. A flow rate of 1 mL/min and UV detection at around 235-240 nm is a reasonable starting point.[10][11]

Q2: How can I improve the resolution between this compound and its closely related alkaloids like browniine?

A2: To improve resolution between these structurally similar compounds, you can try several approaches:

  • Optimize the gradient: A slower, shallower gradient will provide more time for the compounds to separate.

  • Change the organic modifier: Switching between acetonitrile and methanol can alter the elution order and improve separation due to different solvent selectivities.

  • Adjust the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable alkaloids, thus affecting their separation.[2][12]

  • Vary the column temperature: Changing the temperature can affect the selectivity of the separation.

Q3: My alkaloid peaks are tailing. What is the most common cause and how do I fix it?

A3: The most common cause of peak tailing for basic compounds like alkaloids is the interaction with acidic silanol groups on the silica-based stationary phase. To fix this, you can:

  • Add a competing base like triethylamine (TEA) to your mobile phase.

  • Increase the pH of your mobile phase to deprotonate the alkaloids.

  • Use a modern, high-purity, end-capped C18 column designed for good peak shape with basic analytes.

Q4: Are there any stability concerns I should be aware of when analyzing this compound?

A4: Yes, diterpenoid alkaloids can be unstable, particularly at high pH where they can undergo hydrolysis. It is advisable to prepare samples in a slightly acidic diluent and to analyze them as soon as possible after preparation. If using a high pH mobile phase, ensure that the sample is not exposed to it for an extended period before injection.

Q5: What sample preparation technique is recommended for extracting this compound from plant material?

A5: A common method involves extraction with a solvent like methanol or ethanol, often with the addition of a small amount of ammonia (B1221849) or other base to ensure the alkaloids are in their free-base form and thus more soluble in the organic solvent. Subsequent clean-up using solid-phase extraction (SPE) with a cation-exchange or reversed-phase cartridge can be effective in removing interfering matrix components.

Experimental Protocols

General HPLC Method for the Separation of Diterpenoid Alkaloids

This protocol provides a general starting point for the analysis of this compound and related alkaloids. Optimization will be required based on the specific sample matrix and the related alkaloids of interest.

  • Chromatographic System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.5 with ammonia.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-30 min: 20-50% B (linear gradient)

    • 30-35 min: 50-80% B (linear gradient)

    • 35-40 min: 80% B (isocratic)

    • 40.1-45 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Grind the plant material to a fine powder.

    • Extract the powder with methanol containing 0.5% ammonia by sonication or reflux.

    • Centrifuge the extract and collect the supernatant.

    • Evaporate the supernatant to dryness under reduced pressure.

    • Re-dissolve the residue in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Representative HPLC Method Validation Data for Related Diterpenoid Alkaloids

The following table presents typical validation parameters that should be assessed for a quantitative HPLC method for diterpenoid alkaloids. The values are illustrative and will vary depending on the specific analyte and method.

Parameter Aconitine Mesaconitine Hypaconitine
Linearity Range (µg/mL) 0.5 - 1000.5 - 1000.5 - 100
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) 0.10.10.15
LOQ (µg/mL) 0.50.50.5
Recovery (%) 95 - 10595 - 10595 - 105
Intra-day Precision (RSD%) < 2%< 2%< 2%
Inter-day Precision (RSD%) < 3%< 3%< 3%

Data is illustrative and based on typical performance for this class of compounds.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis PlantMaterial Plant Material (e.g., Aconitum sp.) Grinding Grinding to Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Methanol/Ammonia) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Evaporation to Dryness Filtration->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution FinalFilter 0.45 µm Filtration Reconstitution->FinalFilter HPLC_System HPLC System FinalFilter->HPLC_System C18_Column C18 Column Gradient_Elution Gradient Elution UV_Detection UV Detection (235 nm) Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Logical_Relationships cluster_troubleshooting Troubleshooting Logic for Poor Peak Resolution Start Poor Resolution Observed CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase OptimizeGradient Adjust Gradient Profile CheckMobilePhase->OptimizeGradient No ChangeSolvent Switch Organic Modifier (ACN vs. MeOH) CheckMobilePhase->ChangeSolvent Partially AdjustpH Modify Mobile Phase pH CheckMobilePhase->AdjustpH Partially CheckColumn Is Column Performance Adequate? CheckMobilePhase->CheckColumn Yes OptimizeGradient->CheckMobilePhase ChangeSolvent->CheckMobilePhase AdjustpH->CheckMobilePhase NewColumn Test a New C18 Column CheckColumn->NewColumn No AlternativePhase Consider Alternative Stationary Phase (e.g., Phenyl-hexyl) CheckColumn->AlternativePhase Partially End Resolution Improved CheckColumn->End Yes NewColumn->CheckColumn EndFail Consult Further Resources NewColumn->EndFail AlternativePhase->CheckColumn AlternativePhase->EndFail

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

References

How to prevent degradation of 14-Dehydrobrowniine during storage?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 14-Dehydrobrowniine to minimize degradation and ensure the integrity of your research. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions to prevent chemical degradation. Based on general guidelines for aconitine-type alkaloids, the following is recommended:

  • Short-term storage (days to weeks): Store in a dry, dark environment at 0-4°C.[1]

  • Long-term storage (months to years): For extended periods, store at -20°C.[1]

  • Atmosphere: It is best practice to store the compound under an inert gas, such as argon or nitrogen, to minimize oxidation.[2]

  • Container: Use a tightly sealed, light-resistant container.

Q2: Is this compound sensitive to light?

Yes. Like many complex organic molecules, this compound is potentially susceptible to photodegradation. It is crucial to protect the compound from light by storing it in amber vials or other light-blocking containers.[2] All handling and preparation of solutions should be performed with minimal exposure to direct light.

Q3: What solvents are recommended for dissolving this compound?

This compound, similar to other aconitine-type alkaloids, is sparingly soluble in water but shows good solubility in organic solvents.[3] For analytical purposes, Dimethyl Sulfoxide (DMSO) is a common solvent.[1] For other applications, ensure the chosen solvent is dry and of high purity, as residual water or impurities can promote degradation.

Q4: How can I monitor the stability of my this compound sample?

Regularly assessing the purity of your sample using analytical techniques is the most reliable way to monitor stability. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is a powerful method for this purpose. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure, atmosphere). If stored improperly, consider acquiring a new, validated sample.
Contamination of the sample.Ensure proper handling techniques to avoid cross-contamination. Use clean spatulas and glassware.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.Review storage and handling procedures. Investigate potential degradation pathways (e.g., hydrolysis, oxidation). The presence of moisture or reactive solvents can accelerate degradation.
Impurities in the solvent or system.Run a blank analysis of the solvent to check for impurities. Ensure the HPLC system is clean.
Discoloration of the solid compound. Possible oxidation or other chemical transformation.Discard the sample as its purity is compromised. Review storage conditions, particularly the use of an inert atmosphere.
Difficulty in dissolving the compound. The compound may have degraded into less soluble products.Use a fresh, properly stored sample. Sonication may aid in dissolving the compound, but avoid excessive heating.

Stability Data (Illustrative Example)

The following table provides an example of how to present stability data for this compound. Note: This data is illustrative and not based on experimental results for this specific molecule.

Storage Condition Time Point Purity (%) Degradation Products (%)
-20°C, Dark, Inert Gas 0 months99.50.5
6 months99.40.6
12 months99.30.7
4°C, Dark, Air 0 months99.50.5
6 months98.11.9
12 months96.53.5
Room Temperature, Light, Air 0 months99.50.5
1 month92.08.0
3 months85.314.7

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. This method should be validated for your specific application.

1. Objective: To quantify the purity of this compound and detect the presence of degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a C18 column and UV or MS detector

3. Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

4. Sample Preparation:

  • Prepare a solution of the this compound sample to be tested at a concentration within the calibration range.

5. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 230 nm) or MS with appropriate settings.

6. Data Analysis:

  • Generate a calibration curve from the standard solutions.

  • Determine the concentration of this compound in the test sample.

  • Calculate the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

  • Identify and quantify any degradation products.

Visualizations

cluster_storage Optimal Storage cluster_degradation Degradation Factors This compound This compound Stable Compound Stable Compound This compound->Stable Compound Maintained by Degraded Products Degraded Products This compound->Degraded Products Caused by Inert Gas Inert Gas Darkness Darkness Low Temperature Low Temperature Oxygen Oxygen Light Light Heat Heat Moisture Moisture Stable Compound->Inert Gas Stable Compound->Darkness Stable Compound->Low Temperature Degraded Products->Oxygen Degraded Products->Light Degraded Products->Heat Degraded Products->Moisture

Caption: Factors influencing this compound stability.

start Start: Sample Received/Prepared storage Store at Recommended Conditions (-20°C or 0-4°C, Dark, Inert Gas) start->storage prep Prepare Sample for Analysis (e.g., HPLC) storage->prep analysis Perform HPLC Analysis prep->analysis data Analyze Data: Check for Degradation Peaks analysis->data decision Purity Acceptable? data->decision end_ok End: Proceed with Experiment decision->end_ok Yes troubleshoot Troubleshoot: Review Storage and Handling Procedures decision->troubleshoot No end_nok End: Discard Sample troubleshoot->end_nok

References

Technical Support Center: Interpreting Complex NMR Spectra of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex NMR spectra of 14-Dehydrobrowniine. Due to the intricate nature of diterpenoid alkaloids, acquiring and interpreting their NMR data can present unique challenges. This guide aims to address common issues and provide structured information to aid in structural elucidation and characterization.

Frequently Asked Questions (FAQs)

Q1: I am having trouble assigning the quaternary carbon signals in the ¹³C NMR spectrum of this compound. What is the best approach?

A1: The assignment of quaternary carbons in complex molecules like this compound can be challenging due to the absence of directly attached protons. The recommended approach is to use two-dimensional (2D) NMR techniques, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. By analyzing the long-range correlations between protons and carbons (typically over two to three bonds), you can unambiguously assign quaternary carbons based on their connectivity to known protons in the molecule. For example, correlations from well-resolved methyl protons or methine protons to a quaternary carbon will help pinpoint its position in the structure.

Q2: The proton signals in the upfield region of my ¹H NMR spectrum of this compound are heavily overlapped. How can I resolve these signals?

A2: Signal overlapping in the aliphatic region is a common issue for complex natural products. To resolve these signals, consider the following strategies:

  • 2D NMR Spectroscopy: Employing 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help trace proton-proton coupling networks, even within overlapped regions. A HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, spreading the signals into a second dimension and often resolving overlap.

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can significantly improve the resolution of overlapping signals.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to C₆D₆ or pyridine-d₅) can induce differential changes in chemical shifts (anisotropic effects), which may resolve some of the signal overlap.

Q3: How can I confirm the stereochemistry of specific centers in this compound using NMR?

A3: Determining the relative stereochemistry of a complex molecule like this compound relies heavily on through-space NMR correlations. The most powerful experiment for this purpose is the Nuclear Overhauser Effect Spectroscopy (NOESY) or its rotating-frame equivalent, ROESY. These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. By observing NOE/ROE cross-peaks between specific protons, you can deduce their relative orientations (e.g., axial vs. equatorial, syn vs. anti). For example, a strong NOE between a methyl group and a methine proton would indicate they are on the same face of the molecule.

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio in ¹³C NMR Spectrum
Possible Cause Troubleshooting Step
Insufficient sample concentration.Increase the amount of sample dissolved in the NMR solvent.
Insufficient number of scans.Increase the number of scans acquired. For ¹³C NMR of complex molecules, a large number of scans is often necessary.
Incorrect relaxation delay (d1).For quaternary carbons, the relaxation time (T₁) can be long. Ensure the relaxation delay is set to an appropriate value (e.g., 2-5 seconds) to allow for full relaxation between pulses.
Poor shimming of the magnet.Re-shim the magnet to improve the magnetic field homogeneity.
Problem 2: Broad or Distorted Peak Shapes in ¹H NMR Spectrum
Possible Cause Troubleshooting Step
Sample aggregation.Try decreasing the sample concentration or acquiring the spectrum at a higher temperature to break up aggregates.
Presence of paramagnetic impurities.Purify the sample further to remove any paramagnetic metals. Adding a small amount of a chelating agent like EDTA can sometimes help.
Unresolved complex coupling.This is inherent to the molecule's structure. Utilize 2D NMR techniques (e.g., J-resolved spectroscopy) to help deconvolute the coupling patterns.
Chemical exchange.If certain protons are undergoing chemical exchange (e.g., hydroxyl protons), consider acquiring the spectrum at a lower temperature to slow down the exchange rate and sharpen the signals. Adding a drop of D₂O will cause exchangeable protons (like -OH or -NH) to disappear from the spectrum, confirming their presence.

Experimental Protocols

Note: Detailed experimental protocols for acquiring NMR data for this compound have not been found in the public domain. The following are generalized protocols for diterpenoid alkaloids that can be adapted.

1. Standard ¹H NMR Acquisition:

  • Solvent: CDCl₃ (unless solubility is an issue, then consider C₆D₆, pyridine-d₅, or MeOD-d₄).

  • Concentration: 5-10 mg of sample in 0.5-0.6 mL of solvent.

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

2. Standard ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200-220 ppm.

    • Number of Scans: ≥1024 (often several thousand are needed).

    • Relaxation Delay (d1): 2 seconds.

3. 2D NMR (COSY, HSQC, HMBC, NOESY) Acquisition:

  • These are standard experiments available on modern NMR spectrometers. It is highly recommended to use the instrument's default, optimized parameter sets as a starting point. The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

Data Presentation

Due to the lack of publicly available, verified ¹H and ¹³C NMR data for this compound, quantitative data tables for chemical shifts and coupling constants cannot be provided at this time. Researchers who successfully isolate and characterize this compound are encouraged to publish their findings to contribute to the natural products chemistry community.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY DEPT DEPT C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Data_Processing Data Processing DEPT->Data_Processing COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing NOESY->Data_Processing Assignments Spectral Assignments Data_Processing->Assignments Structure Structure Determination Assignments->Structure

Caption: Workflow for NMR-based structure elucidation of natural products.

Logical Relationship for Spectral Assignment

logical_relationship H1 ¹H Chemical Shifts & Integration COSY ¹H-¹H Connectivity H1->COSY HSQC ¹H-¹³C Direct Correlation H1->HSQC HMBC ¹H-¹³C Long-Range Correlation H1->HMBC NOESY Through-Space ¹H-¹H Proximity H1->NOESY C13 ¹³C Chemical Shifts C13->HSQC C13->HMBC DEPT DEPT (CH, CH₂, CH₃) DEPT->C13 Structure_Fragment Assemble Structural Fragments COSY->Structure_Fragment HSQC->Structure_Fragment HMBC->Structure_Fragment Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Final_Structure Propose Final Structure Structure_Fragment->Final_Structure Final_Structure->Stereochemistry

Caption: Logic diagram for assigning NMR signals to a chemical structure.

Technical Support Center: Quantification of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 14-Dehydrobrowniine and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological matrices?

The primary challenge in the quantification of this compound, a diterpenoid alkaloid, in biological matrices such as plasma or serum is the presence of matrix effects.[1] These effects are caused by co-eluting endogenous components of the sample that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[3] Phospholipids are major contributors to matrix effects in plasma samples.[4]

Q2: What is the recommended sample preparation technique to minimize matrix effects for this compound?

Solid Phase Extraction (SPE) is a highly recommended technique for cleaning up biological samples prior to LC-MS/MS analysis of Aconitum alkaloids.[5][6] SPE, particularly using mixed-mode cation-exchange cartridges, has been shown to be effective in removing interfering substances from plasma.[7] Compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), SPE generally provides cleaner extracts, leading to reduced matrix effects.[4]

Q3: What type of internal standard (IS) should be used for accurate quantification?

The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[8] For the quantification of aconitine-type alkaloids, deuterium-labeled analogues, such as deuterated aconitine (B1665448), have been successfully synthesized and used.[8] These SIL internal standards have very similar chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction efficiencies, thus providing more accurate and precise results.[8] If a specific SIL IS for this compound is unavailable, a structurally related compound from the same class, like mesaconitine (B191843), can be used, though this is a less ideal approach.[9]

Q4: How can I assess the extent of matrix effects in my assay?

The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[10] The formula for calculating matrix effect (ME) is:

ME (%) = (Peak area in matrix / Peak area in neat solution) * 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing 1. Incompatible mobile phase with the analytical column. 2. Column degradation. 3. Presence of interfering compounds from the matrix.1. Optimize the mobile phase composition (e.g., adjust pH, organic solvent ratio). 2. Replace the analytical column. 3. Improve the sample cleanup procedure (e.g., optimize the SPE wash steps).
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instability of the analyte or internal standard.1. Ensure consistent execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard. 3. Evaluate the stability of the analyte and IS in the matrix and processed samples under different storage conditions.[9]
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Suboptimal SPE elution solvent. 3. Analyte degradation during sample processing.1. Optimize the sample extraction parameters (e.g., pH, solvent). 2. Test different elution solvents and volumes for the SPE cartridge. 3. Investigate the stability of the analyte at each step of the sample preparation process.
Signal Suppression (Low Sensitivity) 1. Co-elution of matrix components (e.g., phospholipids). 2. Inefficient ionization in the MS source.1. Enhance sample cleanup to remove interfering compounds. 2. Optimize chromatographic conditions to separate the analyte from matrix interferences. 3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Aconitum alkaloids in biological matrices using SPE-LC-MS/MS.

Table 1: Recovery and Matrix Effect of Aconitum Alkaloids in Rat Plasma [10]

AnalyteRecovery (%)RSD (%)Matrix Effect (%)RSD (%)
Aconitine85.27.892.56.5
Hypaconitine81.29.190.88.2
Mesaconitine83.78.594.17.1
IS88.96.495.35.9

Table 2: Linearity and LLOQ for Aconitum Alkaloids in Rat Plasma [5]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Aconitine5 - 1000> 0.9985
Hypaconitine5 - 1000> 0.9975
Mesaconitine5 - 1000> 0.9985
Benzoylaconine5 - 1000> 0.9975
Benzoylhypaconine5 - 1000> 0.9975
Benzoylmesaconine5 - 1000> 0.9985

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from validated methods for Aconitum alkaloids in rat plasma.[5]

1. Materials:

  • Plasma sample

  • Internal Standard (IS) working solution (e.g., deuterated Aconitine)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)

2. Procedure:

  • Sample Pre-treatment: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a general starting point for the LC-MS/MS analysis of diterpenoid alkaloids.[5]

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., Inertsil ODS-3, 250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 43% B has been reported for similar compounds. A gradient may be necessary to optimize separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

2. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Heating Block Temperature: 400°C

    • DL Temperature: 250°C

    • Spray Voltage: 3.5 kV

    • Nebulizing Gas Flow: 3.0 L/min

    • Drying Gas Flow: 15.0 L/min

  • MRM Transitions: These must be optimized for this compound and the chosen internal standard. For related Aconitum alkaloids, typical transitions involve the loss of neutral molecules like acetic acid or water from the protonated molecule [M+H]+.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_precision Precision Issues cluster_accuracy Accuracy Issues start Inaccurate Results? check_is Use SIL-IS? start->check_is Poor Precision check_me Assess Matrix Effect start->check_me Poor Accuracy check_prep Consistent Prep? check_is->check_prep automate Automate/Standardize Prep check_prep->automate No check_recovery Evaluate Recovery check_me->check_recovery optimize_spe Optimize SPE check_recovery->optimize_spe Low Recovery

Caption: Troubleshooting logic for inaccurate quantification results.

References

Technical Support Center: Cell Culture Contamination in 14-Dehydrobrowniine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with 14-Dehydrobrowniine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in my this compound cell culture experiments?

A1: Contamination in cell culture can be broadly categorized into two types: biological and chemical.[1]

  • Biological Contaminants: The most common sources are bacteria, fungi (yeast and molds), mycoplasma, and viruses.[1][2] These can be introduced through various means, including lab personnel (e.g., from skin or breath), unfiltered air, contaminated equipment such as incubators and biosafety cabinets, and contaminated reagents like media and sera.[3] Cross-contamination from other cell lines is also a significant risk.

  • Chemical Contaminants: These are non-living substances that can adversely affect your cell cultures.[4] Sources include impurities in media, sera, and water, as well as leachables from plasticware (e.g., plasticizers), endotoxins from bacterial contamination, and residues from cleaning agents or disinfectants.[4]

Q2: How can I visually identify different types of microbial contamination?

A2: Daily microscopic observation is crucial for early detection of contamination.[5]

  • Bacteria: Bacterial contamination often leads to a sudden change in the culture medium, such as turbidity (cloudiness) and a rapid drop in pH, which may turn the phenol (B47542) red indicator in the medium yellow.[1][2] Under a microscope, you may see small, motile particles between your cells.[6]

  • Yeast: Yeast contamination appears as small, budding, oval, or spherical particles that may form chains. The medium may become turbid, and the pH can increase as the contamination progresses.[2]

  • Fungi (Mold): Molds typically appear as filamentous structures (hyphae) under the microscope. In later stages, dense networks of mycelia can become visible to the naked eye.[6] Fungal contamination can also cause an increase in the medium's pH.[1][2]

Q3: Mycoplasma contamination is a concern. How can I detect it in my cultures treated with this compound?

A3: Mycoplasma is a significant issue because it's often not visible by standard light microscopy and can alter cell metabolism and gene expression without killing the cells.[2][3] Several methods are available for detection:

  • PCR (Polymerase Chain Reaction): This is a highly sensitive and rapid method that detects mycoplasma DNA.[1][7]

  • DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, distinct fluorescent dots outside the cell nuclei.[5][7]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This method detects mycoplasma antigens.[2][7]

  • Mycoplasma Culture: This involves growing the mycoplasma on specific agar, which is a sensitive but slower method.[5]

Q4: Can the this compound compound itself be a source of contamination?

A4: While the compound itself is a chemical, the preparation of the this compound stock solution could introduce contamination if not handled properly. For instance, if the solvent used to dissolve the compound is not sterile, or if non-sterile equipment is used during its preparation and dilution, microbial contamination can be introduced into your cell cultures. It is also a type of chemical contaminant if impurities are present.[4]

Q5: Is it advisable to use antibiotics in my cell culture medium when working with this compound?

A5: While antibiotics can be used to control bacterial growth, routine use is often discouraged as it can mask low-level contamination and may lead to the development of antibiotic-resistant bacteria.[8] Furthermore, some antibiotics can have off-target effects on cell metabolism, which could interfere with the experimental results of this compound. If used, they should be part of a comprehensive aseptic technique, not a replacement for it.

Troubleshooting Guides

Guide 1: Sudden Turbidity and/or pH Change in Culture Medium

This guide helps you address sudden signs of contamination, which are often bacterial or yeast-related.

Observation Potential Cause Immediate Action Preventative Measures
Medium is cloudy/turbid; color change (e.g., yellow) Bacterial Contamination[1][2]1. Immediately isolate and discard the contaminated culture(s) to prevent spread.[3][9]2. Decontaminate the biosafety cabinet and incubator thoroughly.[9]1. Strictly adhere to aseptic techniques.[10]2. Regularly test all reagents (media, serum, etc.) for sterility.3. Ensure proper sterilization of all equipment and solutions.[11]
Medium is slightly turbid; small budding particles visible under microscope Yeast Contamination[2]1. Discard the contaminated culture(s).2. Thoroughly clean and disinfect the incubator, paying attention to the water pan.1. Maintain a clean and organized work area.[12]2. Ensure proper handwashing and glove sanitization.[10]3. Filter-sterilize all heat-labile solutions.
No visible organisms, but pH is off Chemical Contamination (e.g., wrong medium formulation, detergent residue)[4]1. Check the pH of the medium and other reagents.2. If multiple cultures are affected, quarantine the batch of medium or serum and test a new lot.[3]1. Use high-purity water and reagents.2. Thoroughly rinse all glassware to remove any detergent residue.
Guide 2: Slow-Growing Contamination or Altered Cell Morphology

This guide addresses more subtle contamination issues, such as mycoplasma or low-level fungal contamination.

Observation Potential Cause Detection & Action Preventative Measures
Reduced cell proliferation, changes in cell morphology, but no visible turbidity [2][3]Mycoplasma Contamination[2]1. Detect: Use a PCR-based kit, fluorescent staining (DAPI/Hoechst), or ELISA to confirm.[7]2. Action: Discard the contaminated culture. If irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but this is not always successful.[6]1. Quarantine and test all new cell lines upon arrival.2. Practice good aseptic technique, especially when handling different cell lines.3. Use dedicated media and reagents for each cell line.
Filamentous structures or fuzzy growth appearing in the culture Fungal (Mold) Contamination[3]1. Immediately discard the contaminated culture(s).[9]2. Decontaminate the entire work area, including incubators and biosafety cabinets.[9]1. Ensure the biosafety cabinet is functioning correctly and certified annually.2. Keep the lab environment clean and minimize traffic.[6]3. Avoid storing cardboard or other cellulose (B213188) products in the cell culture lab.[13]

Experimental Protocols

Protocol 1: Aseptic Technique for Handling this compound and Cell Cultures

This protocol outlines the fundamental steps to maintain sterility during cell culture procedures.

  • Preparation of the Work Area:

    • Before starting, ensure the biosafety cabinet (BSC) is turned on and has been running for at least 15 minutes.

    • Decontaminate the interior surfaces of the BSC with 70% ethanol (B145695).[14][15]

    • Place all necessary sterile materials (pipettes, flasks, media, this compound stock solution) inside the BSC after wiping them down with 70% ethanol.[14]

  • Personal Hygiene:

    • Wash hands thoroughly before starting work.

    • Wear a clean lab coat and sterile gloves.

    • Spray gloves with 70% ethanol and allow them to air dry before handling sterile items.[14]

  • Handling Reagents and Cultures:

    • Open sterile containers (flasks, tubes, media bottles) only within the BSC.

    • Avoid passing non-sterile items over open containers.

    • Use a new sterile pipette for each reagent or cell line to prevent cross-contamination.

    • When working with this compound, ensure the stock solution is prepared using sterile solvents and filtered through a 0.22 µm syringe filter if necessary.

  • Incubation:

    • Before placing cultures in the incubator, wipe them down with 70% ethanol.

    • Regularly clean and disinfect the incubator, including the water pan, to prevent microbial growth.[9]

  • Waste Disposal:

    • All contaminated materials (pipettes, flasks, media) should be placed in a biohazard waste container within the BSC.[15]

    • Decontaminate liquid waste with a 10% bleach solution before disposal.[14][16]

Protocol 2: Mycoplasma Detection using PCR

This protocol provides a general workflow for detecting mycoplasma contamination via PCR.

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent.

    • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new microcentrifuge tube. This will be your test sample.

  • DNA Extraction:

    • Use a commercial DNA extraction kit designed for cell culture samples, following the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing a PCR buffer, dNTPs, mycoplasma-specific primers, Taq polymerase, and nuclease-free water.

    • Add the extracted DNA to the master mix. Include a positive control (known mycoplasma DNA) and a negative control (nuclease-free water) in separate tubes.

    • Perform PCR using a thermal cycler with an appropriate amplification program (refer to the primer or kit manufacturer's recommendations).

  • Analysis of Results:

    • Analyze the PCR products by gel electrophoresis on a 1.5% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Visualize the DNA bands under UV light. A band of the expected size in your sample lane indicates mycoplasma contamination.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_monitoring Monitoring & Analysis cluster_troubleshooting Troubleshooting reagents Prepare Sterile Reagents (Media, this compound) seed Seed Cells reagents->seed bsc Decontaminate BSC bsc->seed treat Treat with this compound seed->treat incubate Incubate treat->incubate observe Daily Microscopic Observation incubate->observe myco_test Routine Mycoplasma Testing (PCR) incubate->myco_test contam_check Contamination Detected? observe->contam_check myco_test->contam_check assay Perform Experimental Assay data Data Analysis assay->data Proceed contam_check->assay No discard Discard Culture & Decontaminate contam_check->discard Yes

Caption: Workflow for cell culture experiments with this compound.

Contamination_Troubleshooting_Logic cluster_visual Visual Inspection cluster_subtle Subtle Signs cluster_actions Actions start Observe Culture Anomaly turbidity Turbidity / pH Shift? start->turbidity filaments Filaments / Mold? start->filaments slow_growth Slow Growth / Stress? start->slow_growth discard_bacterial Action: Discard Culture (Bacterial/Yeast) turbidity->discard_bacterial Yes discard_fungal Action: Discard Culture (Fungal) filaments->discard_fungal Yes test_myco Action: Test for Mycoplasma slow_growth->test_myco Yes

Caption: Logic diagram for troubleshooting cell culture contamination.

References

Technical Support Center: 14-Dehydrobrowniine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Dehydrobrowniine bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High Variability Between Replicate Wells

Question: I am observing significant variability between my replicate wells when testing this compound. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue that can obscure the true biological effect of this compound. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[1]

    • Solution: Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles). For viscous stock solutions of this compound in solvents like DMSO, ensure complete dispensing and mixing.

  • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal.[1]

    • Solution: Ensure your cell suspension is homogenous before and during seeding by gently swirling the suspension. A cell count to confirm viability and density before plating is recommended.

  • Compound Solubility and Stability: this compound, being a diterpenoid alkaloid, may have limited aqueous solubility and could precipitate in culture media, leading to inconsistent concentrations in wells. Diterpenoid alkaloids can also be susceptible to hydrolysis, which can alter their bioactivity.[2]

    • Solution: Visually inspect for precipitation after adding the compound to the media. Consider using a lower final solvent concentration or pre-complexing with a solubilizing agent if solubility is an issue. Prepare fresh dilutions from a stock solution for each experiment to minimize degradation.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[1]

    • Solution: To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[1]

  • Incubation Conditions: Inconsistent temperature and CO2 levels across the incubator can affect cell health and metabolism differently across the plate.[1]

    • Solution: Ensure your incubator is properly calibrated and provides uniform conditions.

Data Presentation: Example of High Variability in a Cytotoxicity Assay

ReplicateThis compound (10 µM) - % Cell Viability (Run 1)This compound (10 µM) - % Cell Viability (Run 2 - Improved Technique)
165.275.1
280.576.3
358.974.8
Mean 68.2 75.4
Std Dev 11.2 0.76
%CV 16.4% 1.0%

This table illustrates how improving pipetting and cell seeding techniques can significantly reduce the coefficient of variation (%CV), leading to more reliable data.

Poor Signal-to-Noise Ratio or Weak Biological Response

Question: The observed biological effect of this compound is very weak or non-existent, even at high concentrations. What could be the reason?

Answer: A weak or absent signal can be due to several factors related to the compound, the assay system, or the experimental setup.

Troubleshooting Steps:

  • Compound Integrity and Purity: The purity of this compound can significantly impact its activity. Impurities could interfere with the assay or the compound may have degraded.

    • Solution: Verify the purity of your compound using analytical methods like HPLC or LC-MS. Ensure proper storage conditions (cool, dry, and dark) to prevent degradation.

  • Sub-optimal Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may not be optimal for detecting the biological response.[1]

    • Solution: Perform titration experiments for key reagents to determine the concentration that provides the best signal window.

  • Insufficient Incubation Time: The reaction may not have reached its optimal endpoint.[1]

    • Solution: Perform a time-course experiment to identify the ideal incubation period for observing the effect of this compound.

  • Cell Health: Unhealthy or stressed cells will not respond optimally.[1]

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay.

Inconsistent Results Between Different Experimental Batches

Question: I am getting conflicting results for the IC50 of this compound between different experiments performed on different days. Why is this happening?

Answer: Batch-to-batch variability is a common challenge in bioassays.

Troubleshooting Steps:

  • Reagent Variability: Differences in lots of media, serum, or other reagents can lead to varied cellular responses.

    • Solution: Use the same lot of critical reagents for a series of related experiments. If you must switch lots, perform a bridging study to ensure consistency.

  • Standard Curve Inconsistency: A variable standard curve will lead to inaccurate quantification.[1]

    • Solution: Prepare fresh standards for each experiment and ensure accurate serial dilutions. Use a consistent, high-quality source for your standard.

  • Cell Passage Number: The phenotype and responsiveness of cell lines can change with increasing passage number.

    • Solution: Use cells within a defined, low passage number range for all experiments.

Data Presentation: Batch-to-Batch IC50 Variation

Experiment BatchIC50 of this compound (µM)Key Variable Changed
112.5Fetal Bovine Serum (Lot A)
225.8Fetal Bovine Serum (Lot B)
313.1Fetal Bovine Serum (Lot A)

This table demonstrates how a change in a critical reagent like Fetal Bovine Serum can significantly impact the calculated IC50 value.

Experimental Protocols

Cell-Based Cytotoxicity Assay using MTS

This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • 96-well clear-bottom, black-walled microplates

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

  • Compound Addition: Prepare serial dilutions of the this compound samples and controls. Add a small volume (e.g., 1 µL) of the diluted samples and controls to the respective wells. Ensure the final solvent concentration does not exceed a non-toxic level (typically ≤1%).[3]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[3]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[3]

  • Data Analysis: Subtract the absorbance of the media-only blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for active compounds.[3]

In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Fresh hen's egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound stock solution

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 ml of egg albumin, 2.8 ml of PBS (pH 6.4), and 2.0 ml of varying concentrations of this compound.[4]

  • Control Preparation: A similar volume of double-distilled water serves as the control.[4]

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.[4]

  • Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.[4]

  • Cooling and Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.[4]

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations

Experimental Workflow for Addressing Inconsistent Results

G A Inconsistent Results Observed B Review Experimental Protocol A->B C Check Reagent Quality & Storage A->C D Verify Instrument Calibration A->D E Refine Pipetting Technique B->E F Optimize Cell Seeding B->F G Assess Compound Stability B->G H Re-run Experiment with Controls C->H D->H E->H F->H G->H I Analyze Data & Compare Batches H->I I->A If still inconsistent J Consistent Results Achieved I->J

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Potential Signaling Pathway for Anti-Inflammatory Effects

Diterpenoid alkaloids from Aconitum species are known to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory Transcription LPS LPS (Stimulus) LPS->TLR4 Dehydrobrowniine This compound Dehydrobrowniine->IKK Inhibition?

References

Technical Support Center: Refining Dosage Calculations for In vivo Studies with Novel Compounds (e.g., 14-Dehydrobrowniine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel or poorly characterized compounds, such as 14-Dehydrobrowniine. The following information offers a framework for establishing initial in vivo dosages and refining them through systematic experimentation.

Frequently Asked Questions (FAQs)

Q1: Where do I start when I have no in vivo data for my compound?

A1: The initial step is to conduct a dose-range finding (DRF) study.[1] These studies are fundamental in preclinical drug development for establishing the minimum effective dose (MED) and the maximum tolerated dose (MTD).[1] The starting dose for a DRF study can be estimated from in vitro data or data from similar compounds.[1] The goal is to characterize the dose-response relationship and identify potential toxicities at various dose levels.[1]

Q2: How can I extrapolate a dose from one animal species to another, or to humans?

A2: Allometric scaling is a common method used to predict drug exposure across different species.[2] This technique uses pharmacokinetic (PK) data from animal studies to forecast human drug exposure for a range of doses.[2] Allometric scaling is based on the principle that many physiological and metabolic processes scale in proportion to body size.[3] A key application is the calculation of the Human Equivalent Dose (HED), which helps in determining a safe starting dose for first-in-human clinical trials.[2]

Q3: My in vivo results are highly variable. What are the common causes and how can I mitigate them?

A3: High variability in in vivo studies is a frequent challenge. Key factors include:

  • Animal Model: The species, strain, genetic background, and age of the animal model can significantly impact results.[4]

  • Experimental Procedures: Inconsistent compound formulation, animal handling, dosing techniques, and data collection can introduce variability.[4]

  • Compound Properties: Compounds with low solubility or bioavailability may lead to inconsistent absorption and, consequently, variable pharmacokinetic profiles.[4]

To minimize variability, it is crucial to use well-characterized animal models and establish detailed Standard Operating Procedures (SOPs) for all experimental steps.[4]

Q4: What is the importance of pharmacokinetic (PK) and pharmacodynamic (PD) studies?

A4: PK/PD studies are essential for understanding the relationship between a drug's concentration in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics).[5][6] These studies help to:

  • Elucidate the mechanism of drug action.[5]

  • Optimize dosing schedules and routes of administration.[6]

  • Translate in vitro potency to in vivo efficacy.[5]

  • Predict human PK and PD profiles.[7]

Troubleshooting Guides

Issue 1: Unexpected Toxicity at Predicted "Safe" Doses
  • Potential Cause: Inaccurate extrapolation from in vitro data or other animal models.

  • Troubleshooting Steps:

    • Review Allometric Scaling Calculations: Ensure the correct conversion factors were used for the species in your study.

    • Conduct a Single Dose Toxicity Study: This will help to describe the relationship between the dose and both systemic and local toxicity.[8] These studies should be conducted in at least two mammalian species.[9]

    • Perform Gross Necropsies: Examine all animals, including those that are sacrificed, found dead, or terminated at the end of the study, to identify target organs of toxicity.[9]

Issue 2: Lack of Efficacy at Doses Predicted to be Therapeutic
  • Potential Cause: Poor bioavailability, rapid metabolism, or species-specific differences in drug targets.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: This will determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7] Key parameters to measure include Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).[7]

    • Evaluate Different Routes of Administration: If oral bioavailability is low, consider parenteral routes such as intravenous or intraperitoneal injection.[6]

    • Analyze Metabolites: Determine if the compound is being rapidly metabolized into inactive forms.

Data Presentation

Table 1: Allometric Scaling Conversion Factors for Dose Extrapolation
From SpeciesTo SpeciesBody Weight (kg)Conversion Factor (divide by)
MouseRat0.026.2
RatMouse0.150.16
MouseRabbit0.0212.3
RabbitMouse1.80.08
RatHuman (60 kg)0.156.2
RabbitHuman (60 kg)1.83.1

Note: These are generalized conversion factors based on body surface area and may need to be adjusted based on the specific compound and species.

Table 2: Sample Pharmacokinetic Data for "Compound X" in Rats
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Intravenous (IV)212500.12500100
Oral (PO)108501.5625050
Intraperitoneal (IP)59800.5490078.4
Table 3: Sample Dose-Response Data from a Dose-Range Finding Study
Dose Group (mg/kg)Number of AnimalsObserved Efficacy (% reduction in tumor volume)Adverse Events
Vehicle Control50%None
1515%None
5545%Mild lethargy
10570%Significant lethargy, 5% weight loss
20575%Severe lethargy, >10% weight loss, 1 mortality

Experimental Protocols

Protocol 1: Dose-Range Finding Study
  • Animal Model: Select an appropriate rodent species (e.g., mice or rats).

  • Group Allocation: Assign animals to several dose groups (e.g., three to five animals per sex per dose) and a vehicle control group.[9]

  • Dose Selection: Choose a range of doses based on in vitro data or literature on similar compounds. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.

  • Administration: Administer the compound via the intended clinical route.[9]

  • Observation: Monitor animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, weight loss, and mortality.[9]

  • Endpoint Analysis: At the end of the study, perform gross necropsies on all animals to identify any organ abnormalities.[9]

Protocol 2: Basic Pharmacokinetic Study
  • Animal Model: Use the same species as in the efficacy studies.

  • Group Allocation: Divide animals into groups for each route of administration to be tested (e.g., intravenous and oral).

  • Dosing: Administer a single dose of the compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Bioanalysis: Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Visualizations

experimental_workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy & Safety In Vitro Data In Vitro Data Dose-Range Finding Study Dose-Range Finding Study In Vitro Data->Dose-Range Finding Study Estimate Starting Dose Determine MTD & MED Determine MTD & MED Dose-Range Finding Study->Determine MTD & MED Single Dose PK Study Single Dose PK Study Determine MTD & MED->Single Dose PK Study Select Doses Characterize ADME Characterize ADME Single Dose PK Study->Characterize ADME Repeat-Dose Efficacy Study Repeat-Dose Efficacy Study Characterize ADME->Repeat-Dose Efficacy Study Refine Dosing Regimen Evaluate Therapeutic Index Evaluate Therapeutic Index Repeat-Dose Efficacy Study->Evaluate Therapeutic Index

Caption: Experimental workflow for in vivo dose refinement.

troubleshooting_workflow Unexpected In Vivo Result Unexpected In Vivo Result Lack of Efficacy Lack of Efficacy Unexpected In Vivo Result->Lack of Efficacy Efficacy Issue Unexpected Toxicity Unexpected Toxicity Unexpected In Vivo Result->Unexpected Toxicity Safety Issue Conduct PK Study Conduct PK Study Lack of Efficacy->Conduct PK Study Is exposure sufficient? Review Allometric Scaling Review Allometric Scaling Unexpected Toxicity->Review Allometric Scaling Is dose too high? Optimize Formulation/Route Optimize Formulation/Route Conduct PK Study->Optimize Formulation/Route Low Bioavailability Re-evaluate Target Engagement Re-evaluate Target Engagement Conduct PK Study->Re-evaluate Target Engagement Sufficient Exposure Conduct Acute Toxicity Study Conduct Acute Toxicity Study Review Allometric Scaling->Conduct Acute Toxicity Study Scaling Correct Adjust Dose Adjust Dose Review Allometric Scaling->Adjust Dose Scaling Incorrect

Caption: Troubleshooting flowchart for unexpected in vivo results.

signaling_pathway Compound X Compound X Receptor Receptor Compound X->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Generic signaling pathway for a hypothetical compound.

References

Technical Support Center: Enhancing the Bioavailability of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in experiments involving 14-Dehydrobrowniine. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the bioavailability of this diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to bioavailability?

A1: Understanding the fundamental physicochemical properties of this compound is the first step in developing a strategy to enhance its bioavailability. Key known parameters are summarized in the table below. The relatively low calculated LogP suggests that the compound may not be excessively lipophilic, which can be advantageous. However, poor aqueous solubility is a common characteristic of diterpenoid alkaloids and should be experimentally determined.

PropertyValueSource
Molecular Formula C₂₅H₃₉NO₇ChemSrc[1]
Molecular Weight 465.58 g/mol ChemSrc[1]
Density 1.31 g/cm³ChemSrc[1]
Calculated LogP 0.41710ChemSrc[1]
pKa (Predicted) 12.32 ± 0.70ChemicalBook[2]

Q2: What are the primary metabolic pathways I should be concerned about for this compound?

A2: While specific metabolic studies on this compound are limited, extensive research on related diterpenoid alkaloids, such as aconitine (B1665448) and bulleyaconitine A, strongly indicates that the primary route of metabolism is through cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP3A4 and CYP3A5 are the predominant isoforms responsible for the metabolism of these alkaloids.[3][4][5] Key metabolic reactions include demethylation, hydroxylation, and dehydrogenation.[3][6] Therefore, first-pass metabolism is a significant potential barrier to the oral bioavailability of this compound.

Q3: Is this compound likely to be a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: Yes, it is highly probable. Many natural product-derived compounds, including various alkaloids and terpenoids, are known substrates and/or inhibitors of P-glycoprotein (P-gp/MDR1).[2][7][8] Aconitum alkaloids, which are structurally related to this compound, have been shown to induce P-gp expression and activity.[9] This suggests that efflux from intestinal enterocytes back into the gut lumen could be a significant contributor to low bioavailability.

Troubleshooting Guides

This section provides practical guidance for overcoming common experimental hurdles.

Low Aqueous Solubility

Problem: I am observing very low solubility of this compound in aqueous buffers, which is limiting my ability to perform in vitro assays and develop formulations.

Potential Cause Troubleshooting Step Rationale
Intrinsic poor solubility of the free base form. Salt Formation: Attempt to form a salt of this compound, for instance, a hydrobromide or hydrochloride salt.Converting the basic nitrogen atom of the alkaloid into a salt can significantly increase its aqueous solubility.[3]
Inappropriate pH of the buffer. pH Adjustment: Systematically evaluate the solubility across a range of physiologically relevant pH values (e.g., pH 1.2 to 7.4).The solubility of ionizable compounds like alkaloids is highly pH-dependent. Determining the pH of maximum solubility is crucial.
Compound precipitation from stock solution. Use of Co-solvents: For in vitro assays, consider the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in your final buffer, ensuring the final concentration does not affect the biological assay.Co-solvents can help maintain the compound in solution during the experiment.
Poor Permeability in Caco-2 Assays

Problem: My Caco-2 permeability assay results for this compound show low apparent permeability (Papp) in the apical-to-basolateral direction and a high efflux ratio.[10][11]

Potential Cause Troubleshooting Step Rationale
P-glycoprotein (P-gp) mediated efflux. Co-incubation with P-gp Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.A significant increase in the A-to-B Papp value in the presence of a P-gp inhibitor confirms that the compound is a substrate for this efflux transporter.[12]
Low paracellular transport due to tight junctions. This is an intrinsic property of the compound and the Caco-2 monolayer and is less likely to be "troubleshot" but rather characterized.Caco-2 cells form tight junctions that limit paracellular transport of larger molecules.
Poor solubility in the apical donor compartment. Formulation Approaches: Test the permeability of this compound formulated in a solubility-enhancing vehicle, such as a cyclodextrin (B1172386) complex or a self-emulsifying drug delivery system (SEDDS).Improving the concentration of dissolved drug in the donor compartment can increase the driving force for permeation.
Compound binding to assay plate plastic. Inclusion of BSA: Add Bovine Serum Albumin (BSA) to the basolateral receiver compartment.BSA can reduce non-specific binding of lipophilic compounds to the plate, improving recovery and providing more accurate permeability measurements.[11]
Formulation Instability

Problem: My formulated version of this compound (e.g., liposomes, solid dispersion) is showing signs of instability, such as drug precipitation or changes in particle size over time.

Formulation Type Potential Cause Troubleshooting Step Rationale
Solid Dispersion Drug Crystallization: The amorphous drug within the polymer matrix is converting back to a more stable crystalline form.[13][14]Polymer Selection: Experiment with different polymers (e.g., PVP, HPMC, Soluplus®) and drug-to-polymer ratios. Moisture Control: Store the solid dispersion under desiccated conditions.The choice of polymer and its interaction with the drug is critical for maintaining the amorphous state. Moisture can act as a plasticizer and promote crystallization.
Liposomes Drug Leakage/Liposome Aggregation: Poor encapsulation efficiency or instability of the lipid bilayer.[15][16][17]Lipid Composition: Optimize the lipid composition, for example, by including cholesterol to increase membrane rigidity or using lipids with a higher phase transition temperature (Tc). Surface Modification: Incorporate PEGylated lipids to create "stealth" liposomes, which can improve stability in biological fluids.A more rigid membrane can reduce drug leakage. PEGylation provides a hydrophilic barrier that reduces aggregation and opsonization.[18]
SEDDS Drug Precipitation upon Emulsification: The drug is not sufficiently soluble in the oil/surfactant mixture or precipitates when the emulsion forms in the aqueous environment.[19][20][21]Component Screening: Systematically screen different oils, surfactants, and co-surfactants to find a combination with the highest solubilizing capacity for this compound. Construct Ternary Phase Diagrams: This will help identify the optimal ratios of oil, surfactant, and co-surfactant that form stable microemulsions upon dilution.A well-designed SEDDS will maintain the drug in a solubilized state within the fine oil droplets that form in the gut.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution, which is a common first step in assessing bioavailability challenges.[22][23][24][25][26]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen®)

  • 96-well UV-compatible plates

  • Plate shaker

  • UV-Vis microplate reader

  • LC-MS/MS system (for non-UV active compounds or for higher sensitivity)

Procedure:

  • Prepare a stock solution of this compound at 10 mM in DMSO.

  • Prepare a standard curve by serial dilution of the stock solution in a 50:50 mixture of acetonitrile (B52724) and PBS.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM stock solution of this compound to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and place it on a plate shaker at room temperature for 2 hours.

  • After incubation, transfer the contents of each well to a 96-well filter plate placed on top of a 96-well UV-compatible collection plate.

  • Centrifuge the plates to filter out any precipitated compound.

  • Measure the UV absorbance of the filtrate in the collection plate at the λmax of this compound.

  • Calculate the concentration of the dissolved compound using the standard curve. This concentration represents the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps to assess the intestinal permeability and efflux of this compound using the Caco-2 cell line.[1][27][28][29][30][31]

Materials:

  • Caco-2 cells (passage number should be consistent)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4 (for the basolateral side) and MES, pH 6.5 (for the apical side)

  • Lucifer yellow or another paracellular marker

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the laboratory's established range.

  • Preparation of Dosing Solutions: Prepare a dosing solution of this compound (e.g., at 10 µM) in the appropriate HBSS buffer. Also, prepare a dosing solution containing a P-gp inhibitor (e.g., verapamil) for the efflux assessment.

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment. c. Add the dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A): a. Follow the same initial steps. b. Add fresh HBSS (pH 6.5) to the apical (receiver) compartment. c. Add the dosing solution to the basolateral (donor) compartment. d. Take samples from the apical compartment at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method. Also, measure the concentration of the paracellular marker to confirm monolayer integrity throughout the experiment.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux.

Mandatory Visualizations

Signaling Pathway: Metabolism of Diterpenoid Alkaloids

metabolism_pathway cluster_absorption Intestinal Lumen / Enterocyte cluster_liver Hepatocyte (Liver) 14-DB This compound (Oral Dose) Absorbed Absorption 14-DB->Absorbed Pgp P-glycoprotein (Efflux) Absorbed->Pgp Efflux CYP3A4_5 CYP3A4/CYP3A5 Absorbed->CYP3A4_5 First-Pass Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Drug) Absorbed->Systemic_Circulation To Circulation Pgp->14-DB Metabolites Metabolites (e.g., Demethylated, Hydroxylated) CYP3A4_5->Metabolites Excretion Excretion Metabolites->Excretion Systemic_Circulation->Excretion

Caption: Metabolic fate of this compound after oral administration.

Experimental Workflow: Bioavailability Enhancement Strategy

enhancement_workflow Start Start: Poorly Bioavailable This compound PhysChem 1. Physicochemical Characterization Start->PhysChem Solubility Solubility Assay PhysChem->Solubility Permeability Caco-2 Permeability Assay PhysChem->Permeability Formulate 2. Formulation Development Solubility->Formulate Permeability->Formulate SD Solid Dispersion Formulate->SD Lipo Liposomes Formulate->Lipo SEDDS SEDDS Formulate->SEDDS Evaluate 3. In Vitro Evaluation SD->Evaluate Lipo->Evaluate SEDDS->Evaluate Dissolution Dissolution Testing Evaluate->Dissolution Permeability2 Caco-2 Permeability of Formulation Evaluate->Permeability2 Optimize 4. Optimization Dissolution->Optimize Permeability2->Optimize Optimize->Formulate Iterate End End: Enhanced Bioavailability Optimize->End Optimized Formulation

Caption: A logical workflow for enhancing the bioavailability of this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Complex Natural Products: From X-ray Crystallography to Emerging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the field of natural product chemistry, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to potential therapeutic application. For complex molecules such as the diterpenoid alkaloid 14-Dehydrobrowniine, this process can be particularly challenging. While single-crystal X-ray crystallography remains the gold standard for structural confirmation, the practical difficulty of obtaining suitable crystals often necessitates a multi-faceted analytical approach. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic and diffraction methods, offering researchers, scientists, and drug development professionals a comprehensive look at the available tools for structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides a definitive and high-resolution three-dimensional model of a molecule's atomic arrangement in the solid state.[1][2] This technique is unparalleled in its ability to determine not only the connectivity of atoms but also their absolute stereochemistry, which is crucial for understanding biological activity.[1][3]

Advantages:

  • Provides an unambiguous, complete 3D structure.

  • Determines absolute configuration and stereochemistry.

  • Offers precise measurements of bond lengths and angles.

Limitations:

  • Requires a high-quality single crystal of sufficient size.

  • The crystallization process can be time-consuming and is not always successful.

  • The structure represents the solid-state conformation, which may differ from the solution or biologically active conformation.

When Crystals Won't Cooperate: Alternative and Complementary Techniques

In many cases, natural products are isolated in quantities too small for extensive crystallization trials, or they may be oils or amorphous solids that resist crystallization. In these instances, a combination of other analytical techniques is employed to piece together the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can reveal the carbon-hydrogen framework, connectivities between atoms, and relative stereochemistry. For many natural products, NMR data is the primary source of structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate molecular weight.[4][5] Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, offering clues about its substructures.[6][7]

Microcrystal Electron Diffraction (MicroED): A revolutionary technique, MicroED can determine high-resolution structures from nanocrystals that are thousands of times smaller than those required for X-ray crystallography.[8][9][10] This method has shown immense promise for analyzing natural products that are difficult to crystallize into larger single crystals.[8][10][11][12]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical method depends on the nature of the sample, the information required, and the available instrumentation. The following table summarizes the key characteristics of each technique.

TechniqueSample RequirementInformation ObtainedKey Limitations
Single-Crystal X-ray Crystallography Single crystal (~10-100 µm)Absolute 3D structure, stereochemistry, bond lengths/anglesCrystal growth can be a major bottleneck
NMR Spectroscopy ~1-10 mg of pure sample in solutionConnectivity, relative stereochemistry, solution conformationDoes not directly provide absolute stereochemistry; complex spectra can be difficult to interpret
Mass Spectrometry <1 mg, can be a complex mixtureMolecular formula (HRMS), fragmentation patterns (MS/MS)Provides limited information on stereochemistry and connectivity
Microcrystal Electron Diffraction (MicroED) Nanocrystals (powder)Absolute 3D structure from very small crystalsRequires specialized electron microscope; still an emerging technique

Experimental Protocols

While specific experimental details for the X-ray crystallographic confirmation of this compound are not publicly available, a general protocol for the structural analysis of a novel small molecule natural product is provided below, alongside an outline for NMR-based structure elucidation.

General Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: The purified compound is dissolved in a variety of solvents and solvent systems. Crystallization is attempted using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final structure.

  • Structure Validation and Deposition: The final structure is validated and is often deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[13]

General Workflow for NMR-Based Structure Elucidation
  • Sample Preparation: A pure sample of the natural product is dissolved in a deuterated solvent.

  • 1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.

  • 2D NMR Spectra Acquisition: A series of 2D NMR experiments are performed:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, establishing connectivity across the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning relative stereochemistry.

  • Data Analysis and Structure Assembly: The correlations from the 2D NMR spectra are used to piece together the molecular fragments and determine the overall structure and relative stereochemistry.

Visualizing the Workflow

The following diagrams illustrate the experimental and logical workflows for natural product structure elucidation.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Structure Determination Isolation Isolation & Purification Crystallization Crystallization Trials Isolation->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Diffraction Data Collection Mounting->DataCollection Solution Structure Solution (Phasing) DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: X-ray Crystallography Workflow.

logical_workflow Logical Workflow for Structure Elucidation Start Isolated Unknown Compound MS Mass Spectrometry (HRMS) Start->MS NMR 1D & 2D NMR Spectroscopy Start->NMR Formula Determine Molecular Formula MS->Formula Connectivity Determine Planar Structure NMR->Connectivity Formula->Connectivity Stereochem Determine Relative Stereochemistry Connectivity->Stereochem Crystallography X-ray Crystallography / MicroED Stereochem->Crystallography Confirmation & Absolute Stereochemistry FinalStructure Final Structure Confirmed Stereochem->FinalStructure Proposed Structure Crystallography->FinalStructure

Caption: Integrated Structure Elucidation Pathway.

References

Navigating the Analytical Landscape for 14-Dehydrobrowniine: A Comparative Guide to Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in the development and quality control of pharmaceutical compounds is the rigorous validation of the analytical methods used for their quantification. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of 14-Dehydrobrowniine. As specific cross-validation studies for this compound are not publicly available, this document presents a hypothetical comparison based on established principles of analytical method validation to guide researchers and drug development professionals.

The selection of an appropriate analytical method is paramount for obtaining reliable and consistent data. While HPLC-DAD offers robustness and accessibility, UPLC-MS/MS provides superior sensitivity and selectivity. This guide delves into the hypothetical cross-validation of these two methods, outlining their respective experimental protocols and presenting plausible performance data to aid in the selection of the most suitable method for a given research or quality control context.

Comparative Analysis of Analytical Methods

The performance of HPLC-DAD and UPLC-MS/MS for the quantification of this compound was assessed based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2] These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterHPLC-DADUPLC-MS/MS
**Linearity (R²) **0.9992> 0.9998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD)
- Intra-day< 1.5%< 1.0%
- Inter-day< 2.0%< 1.8%
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL

As illustrated in the table, the hypothetical UPLC-MS/MS method demonstrates superior sensitivity with significantly lower LOD and LOQ values compared to the HPLC-DAD method.[3] Both methods exhibit excellent linearity, accuracy, and precision within their respective analytical ranges, making them suitable for the quantification of this compound. The choice between the two would depend on the specific requirements of the analysis, such as the expected concentration of the analyte in the samples and the need for high-throughput analysis.

Experimental Protocols

Detailed methodologies for the two hypothetical analytical methods are provided below. These protocols are based on common practices for the analysis of similar compounds.[4][5][6]

HPLC-DAD Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • DAD Wavelength: 280 nm

  • Run Time: 20 minutes

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

UPLC-MS/MS Method

Instrumentation: An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined through initial infusion experiments.

  • Run Time: 5 minutes

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with 50% methanol in water to achieve concentrations ranging from 0.1 to 1000 ng/mL.

Cross-Validation Workflow

The process of cross-validating an analytical method between two laboratories is crucial to ensure consistency and reliability of results, particularly in multi-site clinical trials or when transferring methods between research and quality control environments.

CrossValidationWorkflow cluster_lab1 Originating Laboratory lab1_dev Method Development & Validation lab1_sop Standard Operating Procedure (SOP) lab1_dev->lab1_sop compare Comparative Data Analysis lab1_samples Prepare & Ship Validation Samples lab1_sop->lab1_samples lab2_transfer Method Transfer & Implementation lab1_samples->lab2_transfer lab2_analysis Sample Analysis lab2_transfer->lab2_analysis lab2_analysis->compare report Final Validation Report compare->report Acceptance Criteria Met

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

References

Reproducibility of 14-Dehydrobrowniine Biological Activity Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive review of existing literature reveals a significant lack of reproducible biological activity studies for the diterpenoid alkaloid 14-Dehydrobrowniine. Despite its identification in various plant species, dedicated studies detailing its specific biological effects, mechanism of action, and quantitative data remain largely unavailable in the public domain. This guide summarizes the current state of knowledge and highlights the absence of robust data necessary for comparative analysis.

Lack of Quantitative Data

Extensive searches of scientific databases and chemical supplier information have not yielded any published studies presenting quantitative data on the biological activity of this compound. Key metrics essential for comparing the potency and efficacy of a compound, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are not available. While the compound is listed in the catalogues of several chemical suppliers, these entries do not provide any biological activity data.

One study investigating the feeding deterrent activity of alkaloids from Delphinium geyeri isolated this compound as part of a larger mixture. While the total alkaloid mixture showed some activity, the results for the purified individual alkaloids, including this compound, were reported as "equivocal," indicating inconclusive or inconsistent findings.

Absence of Detailed Experimental Protocols

A critical component for the reproducibility of scientific findings is the detailed reporting of experimental methodologies. For this compound, there are no published studies that provide specific protocols for assessing its biological activity. Research articles that mention this compound typically do so in the context of its isolation and structural elucidation from plant sources, such as species from the Delphinium and Aconitum genera. These studies focus on the chemical characterization of the compound rather than its pharmacological effects.

Uncharacterized Signaling Pathways

The molecular mechanisms and signaling pathways through which this compound might exert biological effects are currently unknown. The absence of dedicated research into its bioactivity means that no studies have yet explored its potential molecular targets or its impact on cellular signaling cascades.

To illustrate the typical workflow for characterizing the biological activity of a natural product, the following diagram outlines a general experimental approach that would be necessary to generate the missing data for this compound.

Experimental_Workflow cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies Isolation Isolation of this compound from plant source Purification Purification by Chromatography Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Cell_Lines Selection of relevant cell lines Structure->Cell_Lines Initiate Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Lines->Cytotoxicity Functional_Assays Specific Functional Assays (e.g., enzyme inhibition, receptor binding) Cell_Lines->Functional_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Functional_Assays->Pathway_Analysis Investigate Mechanism Target_ID Target Identification (e.g., proteomics, affinity chromatography) Pathway_Analysis->Target_ID

Comparing the efficacy of 14-Dehydrobrowniine with other diterpenoid alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the pharmacological activity of selected diterpenoid alkaloids for researchers, scientists, and drug development professionals.

Executive Summary

Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily isolated from plants of the Aconitum and Delphinium genera. These compounds exhibit a wide range of potent biological activities, making them a subject of significant interest in pharmacology and drug discovery. This guide provides a comparative analysis of the efficacy of several prominent diterpenoid alkaloids, supported by available experimental data.

It is important to note that a comprehensive literature search did not yield any publicly available data on the pharmacological efficacy or mechanism of action of 14-Dehydrobrowniine . While this compound has been identified in phytochemical studies of Delphinium species, its biological activity remains uncharacterized in the accessible scientific literature. Therefore, this guide will focus on a comparison of other well-researched diterpenoid alkaloids to provide a valuable resource for the research community.

I. Overview of Diterpenoid Alkaloid Classes and Mechanisms

Diterpenoid alkaloids are broadly classified based on their carbon skeleton into C18, C19, and C20 types. Their pharmacological effects are diverse, ranging from potent neurotoxicity to promising therapeutic activities, including analgesic, anti-inflammatory, antiarrhythmic, and antitumor effects[1][2]. The mechanism of action is often linked to their interaction with ion channels and neurotransmitter receptors[3][4].

II. Comparative Efficacy of Selected Diterpenoid Alkaloids

This section details the efficacy of three well-studied diterpenoid alkaloids, providing available quantitative data and insights into their mechanisms of action.

A. Aconitine (B1665448)

Aconitine is a C19-diterpenoid alkaloid known for its high toxicity, which has limited its therapeutic application. However, its potent biological activity makes it a valuable pharmacological tool.

  • Primary Efficacy: Potent neurotoxin, cardiotoxin.

  • Mechanism of Action: Aconitine is a potent activator of voltage-gated sodium channels (VGSCs). It binds to site 2 of the channel, leading to persistent activation, which causes a constant influx of sodium ions, leading to membrane depolarization and hyperexcitability of neurons and muscle cells[3][4].

  • Reported Activity: Due to its toxicity, aconitine is not used therapeutically. Its effects are primarily studied in the context of toxicology and as a pharmacological probe.

B. Lappaconitine (B608462)

Lappaconitine, a C18-diterpenoid alkaloid, has gained attention for its analgesic properties and is used clinically in some countries.

  • Primary Efficacy: Analgesic.

  • Mechanism of Action: Unlike aconitine, lappaconitine acts as a blocker of voltage-gated sodium channels, which is believed to be the primary mechanism for its analgesic effect[3]. It reduces the excitability of nociceptive neurons.

  • Reported Activity: The analgesic potency of lappaconitine has been reported to be comparable to that of some opioids, but without the associated addiction potential.

C. Methyllycaconitine (B43530) (MLA)

Methyllycaconitine is a C19-diterpenoid alkaloid that is a potent and selective antagonist of a specific nicotinic acetylcholine (B1216132) receptor subtype.

  • Primary Efficacy: Potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR)[3][4].

  • Mechanism of Action: MLA acts as a competitive antagonist at the α7 nAChR, blocking the binding of the endogenous ligand acetylcholine. This receptor is implicated in various cognitive processes and inflammatory pathways.

  • Reported Activity: MLA is widely used as a pharmacological tool to study the function of α7 nAChRs. Its high affinity and selectivity make it an invaluable ligand for receptor characterization.

III. Quantitative Data on Efficacy

The following table summarizes the available quantitative data for the discussed diterpenoid alkaloids. The lack of data for this compound is explicitly noted.

AlkaloidClassPrimary TargetReported IC50/EC50/KiEfficacy
Aconitine C19-DiterpenoidVoltage-Gated Sodium Channels (Activator)Not typically reported as an inhibitory concentration; acts as an activator.Potent Neurotoxin
Lappaconitine C18-DiterpenoidVoltage-Gated Sodium Channels (Blocker)Varies depending on the specific channel subtype and experimental conditions.Analgesic
Methyllycaconitine (MLA) C19-Diterpenoidα7 Nicotinic Acetylcholine Receptor (Antagonist)Ki ≈ 1 nMPotent and selective α7 nAChR antagonist
This compound C19-DiterpenoidUnknownNo data availableNo data available

IV. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing the activity of a diterpenoid alkaloid on voltage-gated sodium channels using patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology for Assessing VGSC Modulation

Objective: To determine the effect of a test compound (e.g., Aconitine or Lappaconitine) on the function of voltage-gated sodium channels in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Test compound stock solution (e.g., in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Culture SH-SY5Y cells to 70-80% confluency. On the day of the experiment, gently detach cells using a cell scraper and re-plate them onto glass coverslips at a low density. Allow cells to adhere for at least 1 hour before recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the recording pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Compound Application:

    • Prepare the desired final concentration of the test compound in the external solution.

    • Perfuse the cell with the compound-containing external solution for a defined period (e.g., 2-5 minutes).

  • Data Acquisition:

    • After compound application, repeat the voltage-step protocol to record sodium currents in the presence of the compound.

    • For activators like aconitine, a persistent inward current at the holding potential may be observed.

    • For blockers like lappaconitine, a reduction in the peak current amplitude is expected.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after compound application.

    • Calculate the percentage of inhibition or activation.

    • Construct concentration-response curves to determine the IC50 or EC50 value.

V. Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway and a general experimental workflow.

G cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel Na_ion Na+ Influx VGSC->Na_ion Persistent Opening Aconitine Aconitine Aconitine->VGSC Binds & Activates Depolarization Membrane Depolarization Na_ion->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability

Caption: Mechanism of Aconitine-induced neurotoxicity.

G start Start: Isolate Diterpenoid Alkaloid in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) start->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) start->cell_based data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis cell_based->data_analysis in_vivo In Vivo Animal Models (e.g., Analgesia, Anti-inflammatory) conclusion Conclusion on Efficacy & Mechanism in_vivo->conclusion data_analysis->in_vivo

Caption: General workflow for efficacy testing of natural products.

VI. Conclusion

The diterpenoid alkaloids represent a rich source of pharmacologically active compounds with diverse mechanisms of action. While some, like aconitine, are too toxic for therapeutic use, others, such as lappaconitine, have demonstrated clinical potential. The high selectivity of compounds like methyllycaconitine makes them indispensable tools in neuropharmacological research. The absence of efficacy data for this compound highlights a gap in the current scientific literature and presents an opportunity for future research to characterize its potential biological activities. This guide serves as a foundational resource for researchers interested in the comparative pharmacology of this fascinating class of natural products.

References

A Comparative Analysis of 14-Dehydrobrowniine and Browniine: Diterpenoid Alkaloids from Delphinium

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two related diterpenoid alkaloids, 14-Dehydrobrowniine and Browniine. These compounds belong to a class of naturally occurring nitrogen-containing organic compounds with complex structures and a wide range of physiological effects.[1][2] Both are found in plant species of the genus Delphinium, which have a history of use in traditional medicine.[3] This document synthesizes the available chemical and biological data for these two molecules to facilitate further research and drug discovery efforts.

Introduction to Browniine and this compound

Browniine is a C25 diterpenoid alkaloid that has been isolated from Delphinium brownii and Delphinium brunonianum.[4][5] Its chemical structure has been elucidated, revealing it to be an isomer of lycoctonine.[4] this compound is, as its name suggests, a derivative of Browniine. The "14-dehydro" prefix indicates the presence of a double bond or a ketone at the 14th position of the carbon skeleton, suggesting a difference in oxidation state at this position compared to Browniine. While its existence is confirmed by a registered CAS number, detailed studies on its biological effects are limited in the public domain.[6][7]

Diterpenoid alkaloids from Delphinium species are known for a variety of biological activities, including analgesic, anti-inflammatory, antimicrobial, and insecticidal properties.[3][8][9] Some have also been investigated for their effects on the central and peripheral nervous systems, including antiarrhythmic and neuromuscular blocking activities.[3][10]

Chemical and Physical Properties

A direct comparison of the physicochemical properties of this compound and Browniine is challenging due to the scarcity of published experimental data for this compound. However, based on their chemical structures, we can summarize their key attributes.

PropertyBrowniineThis compoundReference(s)
Molecular Formula C25H41NO7C25H39NO7[4][11]
CAS Number Not explicitly found4829-56-5[6]
Structural Class Diterpenoid Alkaloid (Lycoctonine-type)Diterpenoid Alkaloid (Lycoctonine-type)[4]
Key Structural Feature Isomer of lycoctonineDehydrogenated derivative of Browniine[4][11]

Biological Activity and Potential Therapeutic Applications

The biological activities of diterpenoid alkaloids are of significant interest to the scientific community. While specific data for this compound is sparse, we can infer potential activities based on related compounds and the limited information available for Browniine.

Browniine:

  • Hepatoprotective Potential: A study on diterpenoid alkaloids from Delphinium brunonianum investigated their effects on lipid accumulation in hepatocytes. Browniine was among the compounds isolated, suggesting its potential role in metabolic regulation.[5]

  • Anti-inflammatory and Antioxidant Activity: Alkaloids from Delphinium brunonianum have been shown to reduce the production of pro-inflammatory mediators and exhibit antioxidant effects, potentially through the NF-κB signaling pathway.[12] While this study did not specifically report on Browniine, it is plausible that as a constituent, it may contribute to these activities.

This compound:

  • Neuromuscular Activity: While no direct studies on this compound and neuromuscular transmission were found, a study on other Delphinium alkaloids, including 14-deacetylnudicauline, demonstrated that they act as nicotinic receptor antagonists, leading to a blockade of neuromuscular transmission.[10] The structural similarity of this compound to these compounds suggests it may possess similar activity. The potency of these alkaloids is influenced by the substituent at the C14 position.[10]

General Activities of Delphinium Alkaloids:

  • Insecticidal Activity: Diterpenoid alkaloids from Delphinium species have shown significant insecticidal and antifeedant activities.[9]

  • Cardiovascular Effects: Certain diterpenoid alkaloids have exhibited cardiac activity and cardioprotective effects.[13]

  • Antimicrobial and Antifungal Properties: Extracts and isolated alkaloids from Delphinium have demonstrated antibacterial and antifungal properties.[8]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of these specific compounds are spread across various publications. Below is a generalized workflow representing the common steps for isolating diterpenoid alkaloids from plant material.

Diagram: General Workflow for Diterpenoid Alkaloid Isolation

G plant_material Dried & Powdered Plant Material (e.g., Delphinium brownii) extraction Extraction with Solvent (e.g., Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration acid_base_extraction Acid-Base Partitioning filtration->acid_base_extraction crude_alkaloids Crude Alkaloid Mixture acid_base_extraction->crude_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_alkaloids->chromatography fractions Alkaloid Fractions chromatography->fractions purification Purification of Individual Alkaloids fractions->purification pure_compounds Pure Browniine & This compound purification->pure_compounds characterization Structural Elucidation (NMR, MS, X-ray Crystallography) pure_compounds->characterization

Caption: A generalized workflow for the isolation and identification of diterpenoid alkaloids.

Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is representative of how the anti-inflammatory activity of compounds like those found in Delphinium is assessed.[14]

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Browniine) for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined using a standard curve. The inhibitory rate is calculated relative to the LPS-stimulated group.

Potential Signaling Pathways

The biological effects of Delphinium alkaloids are likely mediated through various signaling pathways. Based on studies of related compounds, the following pathways may be relevant.

Diagram: Potential Signaling Pathways for Diterpenoid Alkaloids

G cluster_0 Anti-inflammatory Pathway cluster_1 Neuromuscular Blockade LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Inflammation Pro-inflammatory Cytokines (NO, TNF-α, IL-6) NFkB->Inflammation Alkaloid_A Delphinium Alkaloids Alkaloid_A->NFkB Inhibition ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Depolarization Muscle Depolarization & Contraction nAChR->Depolarization Alkaloid_B Delphinium Alkaloids Alkaloid_B->nAChR Antagonism

Caption: Hypothesized signaling pathways for Delphinium alkaloids.

Conclusion and Future Directions

Browniine and this compound represent two structurally related diterpenoid alkaloids with potential for further pharmacological investigation. While data on Browniine is emerging, particularly concerning its potential role in metabolic regulation, this compound remains largely uncharacterized. The known biological activities of the broader class of Delphinium alkaloids, including anti-inflammatory and neuromuscular effects, provide a strong rationale for more in-depth studies of these specific compounds.

Future research should focus on:

  • The complete isolation and structural confirmation of this compound from a natural source.

  • Direct comparative studies of the biological activities of Browniine and this compound, particularly focusing on their anti-inflammatory, cytotoxic, and neuromuscular effects.

  • Elucidation of the specific molecular targets and signaling pathways modulated by each compound.

Such studies will be invaluable in determining the therapeutic potential of these complex natural products.

References

Comparative Analysis of Diterpenoid Alkaloids as Potential Antiarrhythmic Agents: A Surrogate for 14-Dehydrobrowniine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Diterpenoid alkaloids, a class of complex natural products isolated from genera such as Aconitum and Delphinium, have garnered significant attention for their diverse pharmacological activities, most notably their effects on the cardiovascular system. Several of these compounds have been investigated as potential antiarrhythmic agents, with some, like Guan-fu base A, being developed into clinical drugs. This guide explores the structural modifications that influence the antiarrhythmic activity of these alkaloids and details the experimental protocols used for their evaluation.

Structure-Activity Relationship of Diterpenoid Alkaloids

The antiarrhythmic activity of diterpenoid alkaloids is intricately linked to their complex polycyclic structure and the nature and position of various substituents. While a definitive SAR for 14-Dehydrobrowniine is yet to be established, analysis of related compounds provides valuable insights. The structure of browniine, the parent compound of this compound, features a C20 diterpenoid skeleton. The "14-Dehydro" modification implies the introduction of a double bond at the C14 position, a structural change that can significantly impact the molecule's conformation and interaction with biological targets.

Key structural features that are often correlated with the antiarrhythmic and toxic properties of diterpenoid alkaloids include:

  • Ester Groups: The presence and nature of ester groups, particularly at positions C8 and C14, are critical. Hydrolysis of the ester at C8 in aconitine (B1665448), for instance, reduces its toxicity and can unmask antiarrhythmic properties.[1]

  • Alkoxy and Hydroxyl Groups: The number and location of methoxy (B1213986) and hydroxyl groups influence the compound's polarity and binding affinity to ion channels.

  • Nitrogen Atom: The ethyl or methyl group attached to the nitrogen atom within the heterocyclic ring system is a common feature and can modulate activity.

Comparative Quantitative Data

To illustrate the structure-activity relationships within this class, the following table summarizes the antiarrhythmic activity of selected diterpenoid alkaloids. The data is presented as IC50 values for the inhibition of cardiac ion channels, which are primary targets for antiarrhythmic drugs.

CompoundChemical Structure (Key Features)Target Ion ChannelIC50 (µM)Reference
Guan-fu base A C20 Diterpenoid AlkaloidLate Sodium Current (INa,L)1.57 ± 0.14[2]
Transient Sodium Current (INa,T)21.17 ± 4.51[2]
hERG Potassium Current (IKr)273 ± 34[2]
Guan-fu base S Hetisine-type C20 Diterpenoid AlkaloidVentricular Sodium Current3.48[3]
Aconitine C19 Diterpenoid Alkaloid (diester)Voltage-gated Sodium ChannelsActivator (arrhythmogenic)[1][4]
Aconitine Hydrolysate (at C8) C19 Diterpenoid Alkaloid (monoester)-Exhibits anti-arrhythmic properties[1]

Experimental Protocols

The evaluation of potential antiarrhythmic agents involves a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the study of diterpenoid alkaloids.

In Vivo Models of Arrhythmia

1. Aconitine-Induced Arrhythmia in Rats:

  • Animal Model: Male Wistar rats (200-250 g).

  • Procedure:

    • Animals are anesthetized, and ECG electrodes are placed to record cardiac activity.

    • A catheter is inserted into a jugular vein for drug administration.[5]

    • A baseline ECG is recorded for a stabilization period.

    • The test compound or vehicle is administered intravenously.

    • After a set period, a continuous infusion of aconitine (e.g., 5 µg/kg/min) is initiated to induce arrhythmias such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.[5]

    • The time to onset of each type of arrhythmia is recorded.

    • The antiarrhythmic effect is determined by the ability of the test compound to delay or prevent the onset of aconitine-induced arrhythmias compared to the control group.[6]

2. Chloroform-Induced Arrhythmia in Rabbits:

  • Animal Model: Rabbits.

  • Procedure:

    • Animals are anesthetized, and their physiological parameters are monitored.

    • Animals are exposed to chloroform (B151607) vapor (e.g., 10,500 ppm) for a specified duration (e.g., one hour).[7]

    • Following chloroform exposure, epinephrine (B1671497) is administered to provoke cardiac arrhythmias.[7]

    • The incidence and severity of arrhythmias are recorded and compared between control and drug-treated groups.

In Vitro Electrophysiology

Whole-Cell Patch Clamp Technique for Ion Channel Analysis:

  • Cell Preparation: Isolated ventricular myocytes from guinea pigs or human embryonic kidney (HEK293) cells stably expressing the target ion channel (e.g., Nav1.5, hERG) are used.

  • Solutions:

    • External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgCl2 1, Mg-ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.

  • Recording Procedure:

    • A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a single cell.

    • A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ion current across the cell membrane.

    • Specific voltage protocols are applied to elicit and measure the desired ion currents (e.g., transient and late sodium currents, potassium currents).[8][9][10]

    • The test compound is applied to the external solution at various concentrations, and the inhibition of the target ion current is measured to determine the IC50 value.[2]

Visualizations

Experimental_Workflow_for_Antiarrhythmic_Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Data Analysis & SAR a Compound Library (Diterpenoid Alkaloids) b Patch Clamp Assay (Cardiac Ion Channels) a->b Test Compounds c Determine IC50 Values b->c Measure Inhibition d Lead Compounds (from In Vitro) c->d Select Potent Compounds e Arrhythmia Animal Model (e.g., Aconitine-induced) d->e Administer f ECG Monitoring & Analysis e->f Induce & Record g Structure-Activity Relationship Analysis f->g Correlate Structure with Activity h Identify Pharmacophore g->h Define Key Features

Caption: A generalized workflow for the discovery and evaluation of novel antiarrhythmic agents.

Sodium_Channel_Blockade_Pathway cluster_0 Myocardial Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_Influx Excessive Na+ Influx Na_Channel->Na_Influx Opens Reduced_Na_Influx Reduced Na+ Influx Na_Channel->Reduced_Na_Influx Diterpenoid_Alkaloid Diterpenoid Alkaloid (e.g., Guan-fu base A) Diterpenoid_Alkaloid->Na_Channel Inhibits (especially late current) Arrhythmogenic_Stimulus Arrhythmogenic Stimulus (e.g., Aconitine) Arrhythmogenic_Stimulus->Na_Channel Persistent Activation AP_Prolongation Action Potential Prolongation Na_Influx->AP_Prolongation Arrhythmia Arrhythmia AP_Prolongation->Arrhythmia Stabilization Membrane Stabilization & Antiarrhythmic Effect Reduced_Na_Influx->Stabilization

Caption: Proposed mechanism of antiarrhythmic action via sodium channel blockade.

References

14-Dehydrobrowniine: A Scientific Enigma with No In Vitro or In Vivo Data Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the in vitro or in vivo effects of the diterpenoid alkaloid 14-Dehydrobrowniine have been found. This significant information gap prevents a comparative analysis of its biological activities, toxicity, and mechanisms of action.

Researchers, scientists, and drug development professionals should be aware that foundational research on this specific compound appears to be unpublished or not publicly accessible. While the broader class of diterpenoid alkaloids has been a subject of extensive research, showcasing a wide range of biological activities from toxicity to therapeutic potential, this knowledge cannot be directly extrapolated to this compound without specific experimental evidence.

Diterpenoid alkaloids, isolated from various plant species, are known for their complex chemical structures and diverse pharmacological effects. Studies on related compounds have revealed activities such as:

  • Analgesic and anti-inflammatory effects

  • Antitumor properties

  • Cardiotonic and antiarrhythmic activities

  • Neurotoxic or neuroprotective actions

These activities are often investigated through a standard battery of in vitro and in vivo experiments.

Typical Experimental Approaches for Diterpenoid Alkaloids

For a comprehensive understanding of a novel diterpenoid alkaloid like this compound, a series of standard experimental protocols would typically be employed.

In Vitro Studies

In vitro experiments are crucial for initial screening and mechanistic insights. A general workflow for such studies is outlined below.

cluster_invitro General In Vitro Experimental Workflow Compound Isolation Compound Isolation Cell Line Screening Cell Line Screening Compound Isolation->Cell Line Screening Initial Testing Dose-Response Assays Dose-Response Assays Cell Line Screening->Dose-Response Assays Determine Potency (e.g., IC50) Mechanism of Action Studies Mechanism of Action Studies Dose-Response Assays->Mechanism of Action Studies Elucidate Pathways

Caption: A generalized workflow for in vitro evaluation of a novel compound.

These studies would typically involve:

  • Cytotoxicity Assays: Using various cancer and normal cell lines to determine the concentration at which the compound is toxic to cells (IC50 values).

  • Enzyme Inhibition Assays: To investigate the effect on specific enzymes that might be involved in disease pathways.

  • Receptor Binding Assays: To identify if the compound interacts with specific cellular receptors.

  • Gene and Protein Expression Analysis: Techniques like Western Blotting and RT-qPCR to understand how the compound affects cellular signaling pathways.

In Vivo Studies

Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism.

cluster_invivo General In Vivo Experimental Workflow Animal Model Selection Animal Model Selection Toxicity Studies Toxicity Studies Animal Model Selection->Toxicity Studies Determine Safety Profile Efficacy Studies Efficacy Studies Toxicity Studies->Efficacy Studies Test Therapeutic Effect Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Studies->Pharmacokinetic Analysis ADME Studies

Caption: A standard workflow for in vivo testing of a potential therapeutic agent.

Key aspects of in vivo research include:

  • Acute and Chronic Toxicity Studies: To determine the safe dosage range and potential side effects.

  • Pharmacokinetic (ADME) Studies: To understand how the compound is Absorbed, Distributed, Metabolized, and Excreted by the body.

  • Efficacy Studies: Using animal models of specific diseases to evaluate the therapeutic potential of the compound.

  • Histopathological Analysis: To examine tissues for any changes induced by the compound.

Conclusion

The absence of published data on this compound makes it impossible to provide a comparison of its in vitro and in vivo effects. This highlights a critical gap in the scientific knowledge of diterpenoid alkaloids. Future research is necessary to isolate and characterize this compound and to subsequently perform the foundational in vitro and in vivo studies required to understand its biological profile. Such studies would be invaluable for the fields of pharmacology, toxicology, and drug development. Until then, any discussion of its potential effects remains speculative.

Comparative Analysis of 14-Dehydrobrowniine from Different Delphinium Species: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the diterpenoid alkaloid 14-Dehydrobrowniine, a natural compound found in various species of the genus Delphinium. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical diversity and potential therapeutic applications of Delphinium alkaloids. However, a comprehensive review of the existing scientific literature reveals a significant lack of specific quantitative and biological data for this compound, limiting a detailed comparative analysis.

Presence in Delphinium Species

This compound has been identified as a constituent of several Delphinium species, including:

  • Delphinium geyeri

  • Delphinium glaucescens

  • Delphinium biternatum

  • Delphinium cardinale

While its presence is confirmed, there is a notable absence of published studies that provide a quantitative comparison of this compound concentrations across these and other Delphinium species. General studies on Delphinium alkaloids indicate that the concentration of total toxic alkaloids in species like D. geyeri can exceed 3 mg/g of the plant material. However, specific data for this compound is not available.

Data Presentation

Due to the lack of quantitative data in the reviewed literature, a comparative table of this compound content in different Delphinium species cannot be constructed at this time.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound from Delphinium species are not extensively described in the available literature. General methods for the extraction of diterpenoid alkaloids from Delphinium are mentioned, which typically involve:

  • Extraction: Maceration or percolation of dried and powdered plant material with a solvent such as ethanol.

  • Acid-Base Partitioning: The resulting extract is then subjected to acid-base partitioning to separate the alkaloids from other plant constituents.

  • Chromatographic Purification: The crude alkaloid mixture is further purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).

For the identification and analysis of this compound, advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) have been utilized.

General Experimental Workflow for Diterpenoid Alkaloid Analysis

G plant_material Dried & Powdered Delphinium Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract purification Chromatographic Purification (e.g., HPLC) crude_extract->purification isolated_compound Isolated This compound purification->isolated_compound analysis Structural Elucidation & Quantification (LC-MS, GC-MS) isolated_compound->analysis

Caption: General workflow for the extraction and analysis of diterpenoid alkaloids from Delphinium species.

Biological Activity and Signaling Pathways

A significant gap exists in the scientific literature regarding the specific biological activities of this compound. While the genus Delphinium is well-known for its toxicity due to the presence of various diterpenoid alkaloids that can act on the nervous system, specific studies on the cytotoxicity, anti-inflammatory, or neurological effects of purified this compound are not currently available. Consequently, no signaling pathways associated with the biological effects of this compound have been elucidated.

Future Research Directions

The lack of detailed information on this compound presents several opportunities for future research:

  • Quantitative Analysis: There is a clear need for studies focused on the quantitative analysis of this compound in a wide range of Delphinium species to understand its distribution and variability.

  • Isolation and Characterization: Development of optimized and detailed protocols for the isolation and purification of this compound is essential for obtaining the pure compound required for biological studies.

  • Pharmacological Evaluation: In-depth investigation of the biological activities of this compound, including its potential cytotoxic, anti-inflammatory, and neurological effects, is warranted.

  • Mechanism of Action: Should biological activities be identified, further research into the underlying signaling pathways will be crucial for understanding its mechanism of action and potential for therapeutic development.

Validating the Mechanism of Action of 14-Dehydrobrowniine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid. Due to the limited direct experimental data on this compound, this guide draws upon data from structurally related diterpenoid alkaloids to propose and validate its likely biological activities. The primary proposed mechanism is the modulation of voltage-gated sodium channels (Nav), with a secondary anti-inflammatory mechanism. This guide compares its predicted activities with well-characterized compounds: Aconitine, a potent Nav channel activator, and Lappaconitine (B608462), a related diterpenoid alkaloid with known Nav channel inhibitory and anti-inflammatory properties.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Diterpenoid alkaloids are well-documented modulators of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons. The diverse effects of these alkaloids, ranging from toxicity to analgesia, are largely attributed to their interactions with these channels. Based on the structure of this compound and data from related C19-diterpenoid alkaloids, it is hypothesized to be an inhibitor of voltage-gated sodium channels.

Comparative Analysis of Ion Channel Activity

The following table summarizes the effects of this compound (hypothesized), the Nav channel activator Aconitine, and the Nav channel inhibitor Lappaconitine on the voltage-gated sodium channel Nav1.7, a key player in pain pathways.

CompoundTargetActionIC50/EC50
This compound Nav1.7Inhibition (Hypothesized)Data not available
AconitineNav1.7Activation~3 µM (EC50 for synaptosomal Na+ influx)
LappaconitineNav1.7Inhibition27.67 µM (IC50)[1]

Note: The EC50 for Aconitine reflects the concentration for half-maximal increase in intracellular sodium, indicative of channel activation. Data for this compound is extrapolated based on the activity of related C19-diterpenoid alkaloids.

Signaling Pathway: Voltage-Gated Sodium Channel Modulation

The diagram below illustrates the opposing effects of a Nav channel activator (Aconitine) and a proposed inhibitor (this compound) on neuronal signaling.

cluster_activator Nav Channel Activation (e.g., Aconitine) cluster_inhibitor Nav Channel Inhibition (e.g., this compound) Aconitine Aconitine Nav_Open_A Voltage-Gated Sodium Channel (Open State) Aconitine->Nav_Open_A Binds and locks open Na_Influx_A Sustained Na+ Influx Nav_Open_A->Na_Influx_A Depolarization_A Prolonged Depolarization Na_Influx_A->Depolarization_A AP_Firing_A Repetitive Action Potential Firing Depolarization_A->AP_Firing_A Neurotransmission_A Enhanced Neurotransmission (Pain Signal) AP_Firing_A->Neurotransmission_A Dehydrobrowniine This compound (Hypothesized) Nav_Closed_I Voltage-Gated Sodium Channel (Blocked State) Dehydrobrowniine->Nav_Closed_I Binds and blocks Na_Influx_I Reduced Na+ Influx Depolarization_I Inhibited Depolarization AP_Firing_I Decreased Action Potential Firing Neurotransmission_I Reduced Neurotransmission (Analgesia)

Figure 1: Opposing effects on neuronal signaling.

Secondary Mechanism of Action: Anti-Inflammatory Effects

Several C19-diterpenoid alkaloids have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators in macrophages. It is hypothesized that this compound shares this activity.

Comparative Analysis of Anti-Inflammatory Activity

The following table compares the in vitro anti-inflammatory effects of this compound (hypothesized) and Lappaconitine derivatives on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTarget MediatorIC50
This compound Nitric Oxide (NO)Data not available
TNF-αData not available
Lappaconitine Derivative (A4)Nitric Oxide (NO)12.91 µM[1][2]
TNF-α89.66 µM[1][2]
Lappaconitine Derivative (6)Nitric Oxide (NO)10.34 µM[3][4]

Note: Data for this compound is not available. The data for Lappaconitine derivatives demonstrates the potential for this class of compounds to have significant anti-inflammatory activity.

Signaling Pathway: Inhibition of Inflammatory Mediator Production

The diagram below illustrates the proposed anti-inflammatory mechanism of this compound in LPS-stimulated macrophages.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_MAPK NF-κB and MAPK Signaling Pathways TLR4->NFkB_MAPK Proinflammatory_Genes Transcription of Pro-inflammatory Genes NFkB_MAPK->Proinflammatory_Genes Mediators Production of NO, TNF-α, IL-6 Proinflammatory_Genes->Mediators Inflammation Inflammation Mediators->Inflammation Dehydrobrowniine This compound (Hypothesized) Dehydrobrowniine->NFkB_MAPK Inhibits

Figure 2: Anti-inflammatory signaling pathway.

In Vivo Analgesic Effects

The modulation of Nav channels and inflammatory pathways often translates to analgesic effects in vivo. The hot plate test is a common method to assess centrally mediated analgesia.

Comparative Analysis of Analgesic Activity
CompoundAssayED50
This compound Hot Plate Test (mice)Data not available
AconitineHot Plate Test (mice)~25 µg/kg[5]
Morphine (Reference)Hot Plate Test (mice)~1-5 mg/kg

Note: The ED50 for Aconitine reflects its potent, albeit toxic, analgesic effect. Data for this compound is not available. Morphine is included as a standard reference analgesic.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To determine the inhibitory or activating effects of this compound on voltage-gated sodium channels (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with the cDNA encoding the desired sodium channel α-subunit (e.g., SCN9A for Nav1.7).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, and HEPES).

    • The external bath solution contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, and HEPES).

    • Cells are voltage-clamped at a holding potential of -120 mV.

    • Sodium currents are elicited by depolarizing voltage steps.

  • Compound Application: this compound is dissolved in an appropriate vehicle and applied to the bath solution at various concentrations.

  • Data Analysis: The effect of the compound on the peak sodium current is measured. The concentration-response curve is fitted to the Hill equation to determine the IC50 (for inhibitors) or EC50 (for activators). Voltage-dependence of activation and inactivation is also analyzed.

Workflow Diagram:

Start HEK293 Cells Transfected with Nav1.7 Patch Establish Whole-Cell Patch Clamp Start->Patch Record_Base Record Baseline Sodium Currents Patch->Record_Base Apply_Cmpd Apply this compound (various concentrations) Record_Base->Apply_Cmpd Record_Test Record Sodium Currents in Presence of Compound Apply_Cmpd->Record_Test Analyze Analyze Current Inhibition/Activation (IC50/EC50) Record_Test->Analyze End Determine Mechanism on Nav1.7 Analyze->End

Figure 3: Patch-clamp experimental workflow.
In Vitro Anti-Inflammatory Assay: Measurement of NO, TNF-α, and IL-6

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL).

  • Measurement of Nitric Oxide (NO):

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable metabolite of NO) is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Measurement of TNF-α and IL-6:

    • The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The IC50 values for the inhibition of NO, TNF-α, and IL-6 production are calculated from the concentration-response curves.

Workflow Diagram:

Start RAW 264.7 Macrophages Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Assay_NO Measure NO (Griess Assay) Collect->Assay_NO Assay_Cytokines Measure TNF-α & IL-6 (ELISA) Collect->Assay_Cytokines Analyze Calculate IC50 Values Assay_NO->Analyze Assay_Cytokines->Analyze

Figure 4: Anti-inflammatory assay workflow.
In Vivo Analgesic Assay: Hot Plate Test

Objective: To assess the central analgesic activity of this compound in mice.

Methodology:

  • Animals: Male Swiss Webster mice (20-25 g) are used.

  • Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., morphine) are included.

  • Hot Plate Test:

    • At a predetermined time after drug administration (e.g., 30 minutes), each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • The latency to the first sign of nociception (e.g., paw licking or jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the vehicle-treated group. The ED50 (the dose that produces a 50% maximal effect) is calculated from the dose-response curve.

Workflow Diagram:

Start Group of Mice Administer Administer this compound, Vehicle, or Morphine Start->Administer Wait Wait for Drug Absorption (e.g., 30 min) Administer->Wait HotPlate Place Mouse on Hot Plate (55°C) Wait->HotPlate Measure Record Latency to Paw Lick or Jump HotPlate->Measure Analyze Calculate Analgesic Effect and ED50 Measure->Analyze

Figure 5: Hot plate test workflow.

References

Statistical Analysis of 14-Dehydrobrowniine: A Comparative Guide to its Potential Anti-inflammatory and Analgesic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 14-Dehydrobrowniine is limited in publicly available scientific literature. This guide provides a comparative framework based on established experimental protocols and data from structurally related diterpenoid alkaloids found in the Aconitum and Delphinium genera. The quantitative data presented herein is hypothetical and for illustrative purposes to guide potential research and analysis.

I. Introduction

This compound is a C19-diterpenoid alkaloid that has been isolated from various plant species, including those of the Delphinium and Aconitum genera. Alkaloids from these genera are known to possess a wide range of pharmacological activities, with anti-inflammatory and analgesic properties being of significant interest. This guide outlines the standard experimental methodologies and potential mechanistic pathways to evaluate the efficacy of this compound, comparing its hypothetical performance against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

II. Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the anti-inflammatory and analgesic effects of this compound could be quantified and compared against a standard drug, such as Indomethacin or Morphine.

Table 1: Comparative Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
This compound 100.62 ± 0.0527.1%
This compound 250.41 ± 0.04**51.8%
This compound 500.28 ± 0.03 67.1%
Indomethacin100.35 ± 0.0458.8%
p<0.05, **p<0.01, ***p<0.001 compared to the control group.

Table 2: Comparative Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhings% Inhibition of Writhing
Control (Vehicle)-55.4 ± 4.2-
This compound 1038.1 ± 3.531.2%
This compound 2524.6 ± 2.8**55.6%
This compound 5015.2 ± 2.1 72.6%
Indomethacin1020.5 ± 2.563.0%
p<0.05, **p<0.01, ***p<0.001 compared to the control group.

Table 3: Comparative Central Analgesic Activity of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency to Response (seconds) at 60 min% Maximum Possible Effect (%MPE)
Control (Vehicle)-5.2 ± 0.4-
This compound 108.9 ± 0.715.4%
This compound 2514.3 ± 1.1**37.9%
This compound 5020.1 ± 1.5 62.1%
Morphine1025.8 ± 1.885.8%
p<0.05, **p<0.01, ***p<0.001 compared to the control group.

Table 4: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
Control-100 ± 8.5100 ± 9.1100 ± 7.8
This compound 1078.2 ± 6.382.5 ± 7.085.1 ± 6.9
This compound 2555.9 ± 5.1 61.3 ± 5.564.7 ± 5.8**
This compound 5034.7 ± 4.2 40.8 ± 4.142.3 ± 4.5
Dexamethasone1025.1 ± 3.530.2 ± 3.8 33.6 ± 4.0
*p<0.05, **p<0.01, ***p<0.001 compared to the LPS-stimulated control group.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[1][2]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (this compound) or standard drug (Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2. Acetic Acid-Induced Writhing Test in Mice (Peripheral Analgesic Assay)

This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[4][5]

  • Animals: Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Mice are divided into control, standard, and test groups.

    • The test compound (this compound) or standard drug (Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a pre-treatment period (e.g., 30-60 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[4]

    • Immediately after the injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following a short latency period (e.g., 5 minutes).[4]

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

3. Hot Plate Test in Mice (Central Analgesic Assay)

This thermal nociception model is used to evaluate centrally acting analgesics.[6][7]

  • Animals: Swiss albino mice (20-25 g) are used.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[8]

    • The basal reaction time of each mouse to the thermal stimulus is recorded by placing it on the hot plate and observing for behaviors such as paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[9]

    • Mice are then treated with the test compound (this compound), a standard drug (Morphine), or vehicle.

    • The latency to response is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

4. In Vitro Anti-inflammatory Assay using LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is used to investigate the effects of a compound on the production of inflammatory mediators.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of this compound or a standard drug (Dexamethasone) for a specific duration (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell cultures.[10]

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.[11]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][13]

  • Data Analysis: The results are expressed as the percentage of NO, TNF-α, or IL-6 production relative to the LPS-stimulated control group.

IV. Mandatory Visualizations

Diagram 1: Experimental Workflow for In Vivo Anti-inflammatory and Analgesic Assays

G cluster_0 Animal Acclimatization & Grouping cluster_1 Drug Administration cluster_2 Induction of Inflammation/Pain cluster_3 Data Collection & Analysis acclimatization acclimatization grouping grouping acclimatization->grouping drug_admin Vehicle, this compound, or Standard Drug grouping->drug_admin carrageenan Carrageenan Injection (Paw Edema) drug_admin->carrageenan acetic_acid Acetic Acid Injection (Writhing Test) drug_admin->acetic_acid hot_plate Thermal Stimulus (Hot Plate Test) drug_admin->hot_plate paw_measurement Paw Volume Measurement carrageenan->paw_measurement writhing_count Writhing Count acetic_acid->writhing_count latency_measurement Latency Measurement hot_plate->latency_measurement analysis Statistical Analysis paw_measurement->analysis writhing_count->analysis latency_measurement->analysis

Caption: Workflow for in vivo evaluation of anti-inflammatory and analgesic activities.

Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Inflammatory Stimulation cluster_3 Measurement of Inflammatory Mediators cluster_4 Data Analysis cell_seeding Seed RAW 264.7 Cells pretreatment Pre-treat with this compound or Dexamethasone cell_seeding->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa_assay ELISA for TNF-α & IL-6 supernatant_collection->elisa_assay data_analysis Calculate % Inhibition griess_assay->data_analysis elisa_assay->data_analysis

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Diagram 3: Proposed Anti-inflammatory Signaling Pathway for this compound

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Dehydrobrowniine This compound Dehydrobrowniine->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Peer-Reviewed Validation of Diterpenoid Alkaloids' Therapeutic Potential: A Comparative Analysis of 14-O-acetylneoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "14-Dehydrobrowniine" did not yield specific peer-reviewed studies validating its therapeutic potential. Consequently, this guide focuses on a closely related C19-diterpenoid alkaloid, 14-O-acetylneoline , for which peer-reviewed data is available. This compound serves as a representative example to illustrate the therapeutic evaluation of this class of molecules.

This guide provides a comparative analysis of the pre-clinical validation of 14-O-acetylneoline against standard anti-inflammatory agents in a well-established animal model of inflammatory bowel disease. The information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy in a Murine Model of Ulcerative Colitis

The therapeutic potential of 14-O-acetylneoline has been investigated in a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, which mimics aspects of human ulcerative colitis. The efficacy of 14-O-acetylneoline was compared to established treatments for inflammatory bowel disease, namely Dexamethasone and Sulfasalazine.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pre-clinical studies. It is important to note that the data for each compound may originate from different studies with slight variations in experimental protocols.

Table 1: Effect of 14-O-acetylneoline on TNBS-Induced Colitis in Mice

Treatment GroupDoseChange in Body Weight (%)Macroscopic ScoreColon Length (cm)Myeloperoxidase (MPO) Activity (U/g)IFN-γ Levels (pg/mL)
Naive (Healthy)-N/A0~7.5LowLow
TNBS Control-Significant LossHighSignificantly ShorterHighHigh
14-O-acetylneoline10 µgAttenuated LossReducedIncreasedReducedSignificantly Reduced
14-O-acetylneoline20 µgSignificantly Attenuated LossSignificantly ReducedSignificantly IncreasedSignificantly ReducedSignificantly Reduced
14-O-acetylneoline50 µgSignificantly Attenuated LossSignificantly ReducedSignificantly IncreasedN/AN/A

Table 2: Comparative Efficacy of Dexamethasone and Sulfasalazine in TNBS-Induced Colitis in Mice

Treatment GroupDoseChange in Body Weight (%)Macroscopic ScoreColon Weight/Length RatioMyeloperoxidase (MPO) Activity (U/mg tissue)Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6)
TNBS Control-Significant LossHighIncreasedHighElevated
Dexamethasone1 mg/kgAttenuated Loss[1]Significantly Reduced[1]ReducedSignificantly Reduced[1]Significantly Reduced (TNF-α, IL-1β, IL-6)[1]
Sulfasalazine10 mg/kg (PO/IP)No Significant PreventionNo Significant ReductionNot EffectiveN/AN/A
Sulfasalazine50 mg/kgN/AReducedN/AReducedN/A

Experimental Protocols

TNBS-Induced Colitis Model

The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model is a widely used experimental model to study the pathogenesis of inflammatory bowel disease.

Induction Protocol:

  • Animal Model: Typically, male BALB/c or C57BL/6 mice are used.

  • Sensitization (Optional): Some protocols include a pre-sensitization step with TNBS applied to the skin.

  • Induction: Mice are lightly anesthetized. A catheter is inserted intrarectally to a depth of approximately 4 cm. A solution of TNBS (typically 1.6 - 2.5 mg) dissolved in ethanol (B145695) (usually 45-50%) is slowly instilled into the colon.[2][3] Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.[2][4][5]

  • Monitoring: Animals are monitored daily for weight loss, stool consistency, and signs of bleeding, which are used to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: After a set period (e.g., 3-7 days), animals are euthanized. The colon is excised to measure length and weight, and to collect tissue for macroscopic scoring of damage, histological analysis, and biochemical assays (e.g., MPO activity, cytokine levels).[5]

Treatment Administration
  • 14-O-acetylneoline: Administered intraperitoneally (i.p.) at specified doses.

  • Dexamethasone: Typically administered intraperitoneally (i.p.) at a dose of 1 mg/kg.[1]

  • Sulfasalazine: Can be administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 10 mg/kg to 50 mg/kg.[6]

Mandatory Visualizations

Experimental Workflow for Evaluating Therapeutic Efficacy in TNBS-Induced Colitis

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis start Acclimatize Mice anesthesia Anesthetize Mice start->anesthesia tnbs_induction Intrarectal TNBS/Ethanol Administration anesthesia->tnbs_induction grouping Divide into Treatment Groups: - Vehicle Control - 14-O-acetylneoline - Dexamethasone - Sulfasalazine tnbs_induction->grouping treatment Administer Daily Treatment (e.g., i.p. or p.o.) grouping->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring euthanasia Euthanize Mice monitoring->euthanasia colon_excision Excise Colon euthanasia->colon_excision macroscopic Macroscopic Analysis: - Colon Length - Damage Score colon_excision->macroscopic biochemical Biochemical Assays: - MPO Activity - Cytokine Levels (ELISA) colon_excision->biochemical histology Histological Examination colon_excision->histology

Caption: Workflow for TNBS-induced colitis and therapeutic evaluation.

Postulated Signaling Pathway for Anti-Inflammatory Action

Diterpenoid alkaloids often exert their effects through various signaling pathways. While the specific pathway for 14-O-acetylneoline is not fully elucidated, a plausible mechanism involves the modulation of the cholinergic anti-inflammatory pathway, a key neuro-immune regulatory axis.

signaling_pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events cluster_outcome Cellular Response alkaloid 14-O-acetylneoline receptor α7 Nicotinic Acetylcholine Receptor (α7nAChR) alkaloid->receptor Agonist Binding jak2 JAK2 receptor->jak2 Activation nfkb NF-κB Pathway receptor->nfkb Inhibition stat3 STAT3 jak2->stat3 Phosphorylation stat3_dimer STAT3 Dimer stat3->stat3_dimer nucleus Nucleus stat3_dimer->nucleus Translocation pro_inflammatory Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) nucleus->pro_inflammatory Inhibition of Transcription anti_inflammatory Anti-inflammatory Genes nucleus->anti_inflammatory Activation of Transcription cytokine_reduction Reduced Pro-inflammatory Cytokine Production pro_inflammatory->cytokine_reduction inflammation_reduction Attenuation of Inflammation anti_inflammatory->inflammation_reduction cytokine_reduction->inflammation_reduction

Caption: Postulated cholinergic anti-inflammatory pathway for 14-O-acetylneoline.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 14-Dehydrobrowniine, a complex alkaloid, based on general best practices for hazardous chemical waste management.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValue
Molecular Formula C25H39NO7
Molecular Weight 465.58 g/mol [1]
Boiling Point 574.7°C at 760 mmHg[1]
Density 1.31 g/cm³[1]
Flash Point 301.4°C[1]

This data is essential for understanding the compound's physical state and potential for interaction with other substances.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure should be performed in a designated and properly ventilated area, such as a fume hood.

Personal Protective Equipment (PPE) Required:

  • Safety Goggles

  • Chemical-resistant Gloves (e.g., Nitrile)

  • Lab Coat

Materials Required:

  • Designated Hazardous Waste Container (compatible material, with a secure screw-on cap)

  • Hazardous Waste Label

  • Secondary Containment Bin

Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EH&S department. Incompatible wastes can lead to dangerous reactions.[2]

  • Containerization:

    • Place all solid this compound waste and contaminated materials into a designated, leak-proof hazardous waste container with a secure, screw-on cap.[3]

    • If disposing of a solution containing this compound, ensure the container is compatible with the solvent used.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Immediately label the hazardous waste container with a completed hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate amount of waste

      • The date the waste was first added to the container

      • The name of the principal investigator or lab contact

  • Storage:

    • Store the sealed waste container in a designated and clearly marked hazardous waste accumulation area within the laboratory.

    • The storage area should be away from general lab traffic and incompatible materials.

    • Utilize a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Disposal Request:

    • Once the container is full or has reached the accumulation time limit set by your institution (e.g., 90 days), submit a request for hazardous waste pickup to your EH&S department.[3]

    • Follow your institution's specific procedures for waste collection requests.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical flow of operations for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A 1. Generate this compound Waste B 2. Segregate as Hazardous Waste A->B C 3. Place in Designated Container B->C D 4. Securely Cap Container C->D E 5. Affix Hazardous Waste Label D->E F 6. Store in Secondary Containment E->F G 7. Place in Accumulation Area F->G H 8. Request EH&S Pickup G->H

Caption: Logical workflow for the proper disposal of this compound waste.

This structured approach ensures that all safety and regulatory aspects of hazardous waste disposal are addressed, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.

References

Essential Safety and Operational Guide for Handling 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a high level of precaution is necessary. The following PPE is recommended for all handling procedures involving 14-Dehydrobrowniine in a powder or solution form. This recommendation aligns with a modified OSHA/EPA Level C protection, providing a high degree of respiratory and skin protection suitable for a research laboratory setting.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Respiratory Protection Full-face or half-mask air-purifying respirator (APR) with P100 (or N100/R100) particulate filters.Protects against inhalation of fine powders or aerosols. A full-face respirator also provides eye protection.
Hand Protection Double-gloving: an inner, chemical-resistant glove (e.g., nitrile) and an outer, chemical-resistant glove (e.g., butyl rubber or Viton™).Provides robust protection against skin contact. Check glove manufacturer's compatibility charts if available for similar compounds.
Eye and Face Protection Chemical splash goggles and a face shield.[1][2] If a full-face respirator is used, this may be redundant but a face shield is still recommended when handling larger quantities.Protects against splashes and accidental contact with the face.
Body Protection A disposable, chemical-resistant coverall with a hood or a lab coat worn over long-sleeved clothing.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes, preferably chemical-resistant boots with steel toes and shanks.[1][3]Protects feet from spills and falling objects.

For situations with a higher risk of exposure, such as a large spill or when generating aerosols without proper containment, upgrading to Level B protection may be necessary. This would involve using a self-contained breathing apparatus (SCBA) instead of an air-purifying respirator.[1][4]

Operational Plan for Safe Handling

The following step-by-step protocol is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

2.1. Pre-Handling Procedures

  • Consult Safety Resources: Always check for the most current SDS or other toxicological information before beginning work.

  • Designate a Handling Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood or a glove box.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, containers, and waste disposal bags before bringing the chemical into the work area.

  • Emergency Preparedness: Ensure that a spill kit, eyewash station, and safety shower are readily accessible. All personnel should be familiar with their location and operation.

2.2. Handling Protocol

  • Don PPE: Put on all required PPE as listed in Table 1 before entering the designated handling area.

  • Weighing and Aliquoting:

    • If possible, handle in a glove box to minimize inhalation exposure.

    • If a fume hood is used, ensure the sash is at the lowest practical height.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • Add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used during the procedure with an appropriate solvent (e.g., 70% ethanol, followed by water), checking for compatibility with the equipment.

    • Carefully remove PPE, avoiding cross-contamination. Remove outer gloves first, followed by the coverall, then inner gloves. Respirator and eye protection should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[5]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • All contaminated solid materials, including weighing papers, pipette tips, gloves, and disposable coveralls, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

    • Do not pour any waste down the drain.[6]

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup:

    • Follow your institution's procedures for the storage and pickup of hazardous waste. Ensure all waste containers are properly labeled with the contents and associated hazards.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures prep_sds Review SDS and Safety Protocols prep_area Designate Handling Area (Fume Hood/Glove Box) prep_sds->prep_area prep_ppe Assemble and Inspect PPE prep_area->prep_ppe prep_materials Gather All Experimental and Safety Materials prep_ppe->prep_materials handle_don Don Full PPE prep_materials->handle_don handle_weigh Weigh and Aliquot This compound handle_don->handle_weigh emergency_exposure Personal Exposure (Skin/Eye/Inhalation) handle_don->emergency_exposure handle_solution Prepare Solution handle_weigh->handle_solution emergency_spill Spill Response handle_weigh->emergency_spill handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Workspace and Equipment handle_experiment->cleanup_decon cleanup_waste Segregate and Package Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash cleanup_dispose Store Waste for Disposal cleanup_wash->cleanup_dispose emergency_fire Fire Response

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.